Product packaging for 2-Fluoro-2-bromo-ethanol(Cat. No.:CAS No. 459424-41-0)

2-Fluoro-2-bromo-ethanol

Cat. No.: B1499464
CAS No.: 459424-41-0
M. Wt: 142.95 g/mol
InChI Key: REPWURJRNXIURN-UHFFFAOYSA-N
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Description

2-Fluoro-2-bromo-ethanol is a useful research compound. Its molecular formula is C2H4BrFO and its molecular weight is 142.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4BrFO B1499464 2-Fluoro-2-bromo-ethanol CAS No. 459424-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-fluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPWURJRNXIURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659456
Record name 2-Bromo-2-fluoroethan-1-ol
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Molecular Weight

142.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459424-41-0
Record name 2-Bromo-2-fluoroethan-1-ol
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Record name 2-bromo-2-fluoroethan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-2-bromo-ethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Halogenated Building Block

In the landscape of modern medicinal and process chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. 2-Fluoro-2-bromo-ethanol, a seemingly simple halogenated alcohol, emerges as a potent and versatile building block in this context. Its unique difunctional nature, possessing both a reactive bromine atom and a modulating fluorine atom on the same carbon, offers a gateway to a diverse array of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound, from its synthesis and reactivity to its potential applications and safe handling. By understanding the nuances of this reagent, chemists can unlock its full potential in the quest for novel therapeutics and advanced materials.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This compound (CAS No. 459424-41-0) is a colorless liquid characterized by a unique combination of properties stemming from its halogenated structure.[1]

PropertyValueSource
Molecular Formula C₂H₄BrFO[2]
Molecular Weight 142.96 g/mol [1]
Boiling Point 147 °C[1]
Density 1.831 g/cm³[1]
Flash Point 42 °C[1]
Appearance Colorless liquidGeneral Knowledge
Solubility Soluble in water and most organic solvents.General Knowledge

The presence of both fluorine and bromine on the same carbon atom, alongside a hydroxyl group, imparts a distinct polarity and reactivity profile to the molecule. The fluorine atom, with its high electronegativity, influences the electron distribution within the molecule, affecting its acidity, basicity, and reactivity. The bromine atom, being a good leaving group, serves as a primary site for nucleophilic attack.

Synthesis of this compound: A Practical Approach

While several general strategies for the synthesis of halogenated ethanols exist, a detailed, step-by-step protocol for the preparation of this compound is crucial for its practical application. One effective method involves the fluorination of a suitable precursor, such as 2-bromoethanol, using a fluorinating agent. A representative protocol is detailed below, adapted from procedures for similar fluorinations.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromoethanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoethanol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DAST is sensitive to moisture, hence the use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent its decomposition and ensure efficient fluorination.

  • Slow Addition at Low Temperature: The reaction of DAST with alcohols can be exothermic. Slow addition at 0 °C helps to control the reaction temperature and minimize the formation of byproducts.

  • Aqueous Bicarbonate Quench: The quench with sodium bicarbonate neutralizes any remaining acidic species and unreacted DAST.

  • Purification by Distillation: Fractional distillation is an effective method for purifying the liquid product based on its boiling point.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this compound lies in its distinct reactivity, primarily dictated by the presence of the bromine and fluorine atoms on the same carbon. The bromine atom, being a larger and more polarizable halogen, is a significantly better leaving group than fluorine in nucleophilic substitution reactions. This differential reactivity allows for selective transformations at the C-Br bond while retaining the C-F bond.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, leading to the displacement of the bromide ion. This provides a convenient route for the introduction of various functional groups at the C2 position.

General Reaction Scheme:

Examples of Nucleophilic Substitution:

  • Reaction with Azide: The reaction with sodium azide (NaN₃) yields 2-azido-2-fluoroethanol, a precursor for the synthesis of fluorinated amines and other nitrogen-containing heterocycles.[4][5][6]

  • Reaction with Cyanide: Treatment with potassium cyanide (KCN) in an ethanolic solution provides 3-fluoro-3-hydroxypropanenitrile, extending the carbon chain and introducing a versatile nitrile group that can be further transformed into carboxylic acids, amines, or ketones.[7][8][9][10][11]

E2_Mechanism reactant B:⁻   H-CH(OH)-CH(F)Br transition [ B---H---CH(OH)---CH(F)---Br ]⁻ (Transition State) reactant->transition Base abstracts proton product B-H   +   CH₂(OH)=CHF   +   Br⁻ transition->product Concerted bond formation and cleavage

References

An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-2-bromo-ethanol, with the chemical formula C₂H₄BrFO, is a unique halogenated alcohol that serves as a critical building block in modern organic synthesis.[1] Its structure, featuring both a fluorine and a bromine atom on the same carbon, imparts distinct reactivity that is highly valued in the development of complex molecules for pharmaceuticals and agrochemicals.[1] The presence of these two different halogens creates a significant electron-withdrawing effect, influencing the molecule's overall electron density distribution and, consequently, its physical and chemical behavior.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights for researchers, scientists, and professionals in drug development.

Chemical Structure

The structural arrangement of this compound is fundamental to its properties. The molecule consists of a two-carbon ethanol backbone with a fluorine and a bromine atom attached to the second carbon.

Caption: Chemical structure of this compound.

Core Physical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these characteristics is presented below.

Physical PropertyValueSource(s)
Molecular Formula C₂H₄BrFO[1][2][3][4]
Molecular Weight 142.95 g/mol [2][5]
Appearance Colorless liquid[1]
Boiling Point 147 °C[3]
Density 1.831 g/cm³[3]
Flash Point 42 °C[3]
Solubility Soluble in water[1]
Melting Point Data not available
Refractive Index Data not available

Experimental Methodologies for Physical Characterization

The determination of the physical properties of liquid compounds like this compound requires precise experimental techniques. The following section outlines the standard methodologies for measuring key physical characteristics.

Boiling Point Determination

The boiling point is a fundamental physical property that can aid in the identification and purity assessment of a liquid. A common and effective method for its determination is the micro-reflux technique.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Experimental Workflow:

G cluster_setup Apparatus Setup cluster_procedure Procedure A Heating Block B Test Tube with Sample A->B C Thermometer B->C D Stir Bar P1 Place sample in test tube with stir bar P2 Position thermometer bulb in vapor phase P1->P2 P3 Heat gently and stir P2->P3 P4 Observe for reflux ring P3->P4 P5 Record stable temperature P4->P5

Caption: Workflow for micro-reflux boiling point determination.

Step-by-Step Protocol:

  • A small sample (approximately 0.5 mL) of this compound is placed in a small test tube containing a magnetic stir bar.

  • A thermometer is positioned so that its bulb is just above the liquid's surface, in the vapor phase.

  • The test tube is placed in a heating block and the sample is heated gently while stirring.

  • As the liquid boils, a ring of condensing vapor (reflux ring) will become visible on the walls of the test tube.

  • The thermometer bulb should be level with this reflux ring to ensure an accurate measurement of the vapor temperature.

  • The temperature at which the vapor temperature remains constant during gentle reflux is recorded as the boiling point.

Causality: Measuring the temperature of the vapor phase, rather than the liquid itself, provides a more accurate boiling point reading, as the vapor is in equilibrium with the boiling liquid at that specific pressure. The stir bar ensures smooth boiling and prevents bumping.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, it can be determined accurately using a pycnometer or by direct mass and volume measurements.

Principle: The density (ρ) is calculated by dividing the mass (m) of a sample by its volume (V): ρ = m/V.

Experimental Workflow:

G cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Calculation M1 Weigh empty, dry graduated cylinder M2 Add a known volume of the liquid M1->M2 M3 Weigh the cylinder with the liquid M2->M3 M4 Calculate the mass of the liquid M3->M4 C1 Density = Mass / Volume M4->C1 V1 Use a precise graduated cylinder V2 Read the volume at the meniscus V1->V2 V2->C1

Caption: Workflow for density determination of a liquid.

Step-by-Step Protocol:

  • An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.

  • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is reweighed.

  • The mass of the empty cylinder is subtracted from the mass of the cylinder with the liquid to obtain the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by the measured volume.

  • For improved accuracy, this procedure should be repeated multiple times, and the average density calculated.

Causality: The accuracy of this method is contingent on the precision of both the mass and volume measurements. Using an analytical balance and a calibrated graduated cylinder is essential for obtaining reliable results.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable tool for identifying and assessing the purity of liquid samples. An Abbe refractometer is commonly used for this measurement.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured by observing the critical angle at which light is refracted as it passes from the sample to a prism of known refractive index.

Experimental Workflow:

G cluster_setup Instrument Setup cluster_measurement Measurement S1 Calibrate refractometer with a standard S2 Clean and dry the prism surfaces S1->S2 M1 Apply a small drop of the sample to the prism S2->M1 M2 Close the prisms and illuminate M1->M2 M3 Adjust the knob to bring the dividing line into focus M2->M3 M4 Center the line on the crosshairs M3->M4 M5 Read the refractive index from the scale M4->M5

Caption: Workflow for refractive index determination using an Abbe refractometer.

Step-by-Step Protocol:

  • The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prism surfaces are thoroughly cleaned and dried.

  • A few drops of this compound are placed on the lower prism.

  • The prisms are closed and the light source is switched on.

  • Looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and clear.

  • The compensator is adjusted to remove any color fringes.

  • The dividing line is centered on the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Causality: The refractive index is a precise physical constant for a pure compound under specific conditions of temperature and wavelength. Therefore, this measurement provides a quick and reliable method for verifying the identity and purity of a liquid sample.

Safety and Handling

Given the halogenated nature of this compound, it is imperative to handle this compound with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not found in the initial search, the safety information for the closely related compounds, 2-bromoethanol and 2-fluoroethanol, provides a strong basis for safe handling procedures.

Hazards:

  • Toxicity: Halogenated alcohols can be toxic if swallowed, in contact with skin, or if inhaled.[6][7]

  • Corrosivity: Vapors can be corrosive, and skin contact may lead to dermatitis.[1] It may cause severe skin burns and eye damage.[6][7]

  • Irritation: It can cause irritation to the eyes and respiratory system.[1][8]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[9][10]

  • Hand Protection: Impermeable protective gloves are essential.[6][9]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[8][10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][10]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

  • If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[10]

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7][10]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7][8]

Conclusion

This compound is a valuable reagent in organic synthesis with a unique set of physical characteristics stemming from its dual halogenation. This guide has provided a detailed overview of its known physical properties, established methodologies for their experimental determination, and crucial safety and handling information. A thorough understanding of these aspects is fundamental for the safe and effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. Further research to experimentally determine the melting point and refractive index would provide a more complete physical profile of this important molecule.

References

2-Fluoro-2-bromo-ethanol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-2-bromo-ethanol

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound. By synthesizing data from experimental studies on analogous 2-haloethanols and established principles of physical organic chemistry, this document elucidates the critical interplay of steric, electronic, and intramolecular forces that define the molecule's three-dimensional architecture. Particular emphasis is placed on the role of intramolecular hydrogen bonding in dictating conformational preference. This guide serves as a foundational resource for professionals requiring a detailed structural understanding of halogenated alcohols for applications in medicinal chemistry, materials science, and chemical synthesis.

Introduction: The Structural Significance of Vicinal Halohydrins

Halohydrins, organic compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, are fundamental motifs in synthetic and medicinal chemistry. The molecule this compound (C₂H₄BrFO) presents a particularly compelling case study in conformational analysis. The presence of two different halogens (fluorine and bromine) and a hydroxyl group on a simple ethane framework creates a rich and complex potential energy surface.

Understanding the preferred three-dimensional structure, or conformation, of such molecules is paramount. Conformation dictates a molecule's dipole moment, its ability to interact with biological receptors, its spectroscopic signature, and its reactivity. For drug development professionals, locking a molecule into a specific, bioactive conformation is a key strategy for enhancing potency and selectivity. The study of this compound offers fundamental insights into the non-covalent interactions, particularly intramolecular hydrogen bonding, that can be harnessed to achieve such conformational control.

Core Molecular Structure and Properties

The IUPAC name for this compound is 2-bromo-2-fluoroethan-1-ol.[1] The central C-C bond allows for rotation, giving rise to different spatial arrangements of its substituents. The carbon atom bonded to the halogens is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)-2-bromo-2-fluoroethanol and (S)-2-bromo-2-fluoroethanol.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂H₄BrFO[1][2]
Molecular Weight142.96 g/mol [2][3]
IUPAC Name2-bromo-2-fluoroethan-1-ol[1]
Common SynonymsThis compound[1]
CAS Number459424-41-0[1]
Predicted Boiling Point147 °C[3]
Predicted Density1.831 g/cm³[3]

Conformational Analysis: A Landscape Defined by Hydrogen Bonding

The conformational preferences of this compound are determined by rotation around the C-C single bond. The key conformations are described by the dihedral angle between the substituents on the adjacent carbons. The most critical factor governing the stability of these conformers is the potential for an intramolecular hydrogen bond between the hydroxyl proton and a halogen atom.

The Gauche Conformer: Stabilization through Intramolecular Hydrogen Bonding

Extensive studies on simpler 2-haloethanols, such as 2-fluoroethanol, 2-chloroethanol, and 2-bromoethanol, have conclusively shown that the most stable conformation is the gauche form.[4][5][6] In this arrangement, the hydroxyl group is rotated to be in close proximity to the halogen atom, allowing for the formation of an intramolecular hydrogen bond (O-H···X). This interaction provides significant energetic stabilization.[4][7]

For this compound, an O-H···F hydrogen bond is expected to be the dominant stabilizing interaction due to the high electronegativity and hydrogen bond acceptor capacity of fluorine.[8] This interaction stabilizes a gauche conformation where the O-H and C-F bonds are oriented with a dihedral angle of approximately 60°.[4][6] Microwave spectroscopy studies on 2-fluoroethanol have determined the F···H distance in this conformer to be approximately 2.42 Å, which is significantly less than the sum of their van der Waals radii, providing clear evidence of this bonding interaction.[4][6] The stabilization of the gauche conformer by hydrogen bonding is a well-established principle for 2-fluoroethanol.[7]

anti Anti Conformer (No H-Bond) gauche Gauche Conformer (O-H···F H-Bond) anti->gauche Rotation around C-C bond gauche->anti Rotation around C-C bond

Caption: Conformational equilibrium in this compound.

Experimental and Theoretical Probes of Conformation

Causality in Experimental Choice: To unambiguously determine the gas-phase structure of a small, flexible molecule, an experimental technique with extremely high resolution is required. Microwave spectroscopy is the gold standard for this purpose. It measures the frequencies of transitions between quantized rotational states of a molecule. These frequencies are exquisitely sensitive to the molecule's moments of inertia, from which a precise three-dimensional structure, including bond lengths and angles, can be derived.[9] Its application to 2-chloroethanol and 2-bromoethanol confirmed that only a gauche form was observed, providing strong evidence for the stabilizing hydrogen-halogen interaction.[4]

Experimental Protocol: Microwave Spectroscopy The protocol for analyzing a new compound like this compound would be as follows:

  • Sample Introduction: The purified liquid sample is vaporized under low pressure and introduced into the high-vacuum sample chamber of a pulsed-nozzle Fourier-transform microwave spectrometer.

  • Supersonic Expansion: The gaseous sample is mixed with an inert carrier gas (e.g., Neon or Argon) and expanded supersonically through a small nozzle into the vacuum chamber. This process cools the molecules to just a few Kelvin, simplifying the complex rotational spectrum by collapsing the population into the lowest energy conformational and vibrational states.

  • Microwave Excitation: A short, high-power pulse of microwave radiation is broadcast into the chamber, polarizing the molecules and creating a macroscopic dipole moment.

  • Signal Detection: The microwave pulse is turned off, and the subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected.

  • Data Analysis: The FID is converted from a time-domain to a frequency-domain signal via a Fourier transform, yielding a high-resolution rotational spectrum. By fitting the observed transition frequencies to a quantum mechanical model, highly precise rotational constants (A, B, C) are obtained. These constants are then used to determine the molecular structure and confirm the dominant conformer.

Computational Chemistry: Alongside experimental work, ab initio and Density Functional Theory (DFT) calculations are indispensable. These methods are used to compute the potential energy surface of the molecule by systematically rotating the C-C bond. This allows for the theoretical prediction of the relative energies of all possible conformers (gauche, anti), the barriers to their interconversion, and the geometric parameters of the intramolecular hydrogen bond.

Predicted Spectroscopic Signatures

The conformational equilibrium of this compound will be directly reflected in its spectroscopic data.

  • Infrared (IR) Spectroscopy: The most telling feature will be in the O-H stretching region (ν(O-H)). A molecule existing as a mixture of conformers would show two distinct O-H bands. The conformer stabilized by the O-H···F intramolecular hydrogen bond will exhibit a broader, red-shifted (lower frequency) O-H stretching band compared to the sharper, higher-frequency band of any non-hydrogen-bonded (anti) conformer. Studies on 2-iodoethanol and 2-fluoroethanol have demonstrated the utility of IR spectroscopy in probing these interactions.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The vicinal coupling constants (³J) in the ¹H NMR spectrum are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³J(H-H) and ³J(H-F) coupling constants, one can deduce the time-averaged dihedral angles and thereby estimate the relative populations of the gauche and anti conformers in solution. The proton involved in the hydrogen bond is also expected to show a downfield chemical shift.

Proposed Synthetic Pathway

A reliable method for the synthesis of this compound is the reduction of a 2-bromo-2-fluoroacetic acid derivative. The following protocol outlines a robust laboratory-scale procedure using lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis via Reduction

  • Reaction Setup: A three-necked, flame-dried round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet. A stirred suspension of LiAlH₄ (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added to the flask and cooled to 0 °C in an ice-water bath.

  • Substrate Addition: Ethyl 2-bromo-2-fluoroacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the cooled LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C. Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride reagent and the ester, preventing side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the complete reduction of the ester.

  • Workup and Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This sequential addition (Fieser workup) is designed to safely neutralize the excess hydride and precipitate the aluminum salts as a granular, easily filterable solid.

  • Isolation: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The solid precipitate is washed with additional THF.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure this compound.

reagents 1) LiAlH₄, THF, 0 °C 2) H₂O/NaOH Workup product This compound reagents->product Reduction reactant Ethyl 2-bromo-2-fluoroacetate reactant->reagents

Caption: Proposed synthesis of this compound.

Conclusion and Future Outlook

For drug development professionals, understanding this inherent conformational lock is crucial for designing ligands that present a pre-organized binding epitope to a biological target, potentially reducing the entropic penalty of binding and increasing affinity. For materials scientists, the defined dipole moment and hydrogen bonding capability of the dominant conformer will influence crystal packing and bulk material properties.

Future experimental work, specifically high-resolution microwave spectroscopy and gas-phase electron diffraction performed on this compound itself, would provide definitive confirmation of these structural predictions and yield precise geometric parameters.

References

Spectroscopic Fingerprinting of 2-Fluoro-2-bromo-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Fluoro-2-bromo-ethanol (C₂H₄BrFO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds. The objective is to offer a robust framework for the identification, characterization, and quality control of this halogenated ethanol derivative.

Introduction: The Structural Significance of this compound

This compound is a chiral haloalkane alcohol with the chemical formula C₂H₄BrFO.[1][2] Its structure presents a unique combination of substituents on a simple two-carbon backbone: a hydroxyl group, a fluorine atom, and a bromine atom. This arrangement imparts specific chemical reactivity and physical properties, making its unambiguous characterization essential for applications in organic synthesis and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and ensuring its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and the electronic environment of the nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the methylene (-CH₂-) and hydroxyl (-OH) protons. The chemical shifts and coupling patterns will be significantly influenced by the adjacent electronegative fluorine and bromine atoms.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) Hz
-CH(F)Br~ 5.5 - 6.0Doublet of doublets of doublets (ddd)²JHF ~ 48-52 Hz, ³JHH ~ 3-5 Hz, ³JHH ~ 7-9 Hz
-CH₂OH~ 3.8 - 4.2Multiplet (m)
-OHVariableSinglet (s)

The methine proton (-CH(F)Br) is expected to be significantly downfield due to the deshielding effects of both the fluorine and bromine atoms. Its multiplicity will be a complex doublet of doublets of doublets due to geminal coupling with fluorine (²JHF) and vicinal coupling with the two diastereotopic methylene protons. The methylene protons (-CH₂OH) will also exhibit a complex multiplet pattern due to coupling with the methine proton and potentially with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon backbone. The carbon attached to the halogens will be significantly affected.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppmPredicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J) Hz
-C(F)Br~ 80 - 90Doublet (d)¹JCF ~ 200-250 Hz
-CH₂OH~ 60 - 70Doublet (d)²JCF ~ 20-30 Hz

The carbon atom bonded to both fluorine and bromine (-C(F)Br) is expected to show a large downfield shift and a significant one-bond coupling constant (¹JCF) with the fluorine atom. The other carbon (-CH₂OH) will also be deshielded and will exhibit a smaller two-bond coupling (²JCF) to the fluorine.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds.[3][4] The fluorine-19 nucleus has a spin of 1/2 and is 100% abundant, leading to sharp signals and a wide range of chemical shifts.[4]

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) Hz
-CH(F)Br~ -180 to -220Doublet of triplets (dt) or multiplet (m)²JFH ~ 48-52 Hz, ³JFH ~ 15-25 Hz

The chemical shift of the fluorine atom will be in the typical range for fluoroalkanes.[4] The signal will be split into a doublet of triplets (or a more complex multiplet) due to geminal coupling with the methine proton (²JFH) and vicinal coupling with the methylene protons (³JFH).

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to a singlet, or without decoupling to observe the H-F couplings.[5]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the O-H, C-H, C-O, C-F, and C-Br bonds.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (alkane)2850 - 3000Medium
C-O stretch (alcohol)1050 - 1150Strong
C-F stretch1000 - 1100Strong
C-Br stretch500 - 600Medium to Strong

The presence of a broad, strong band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region and are crucial for confirming the presence of the halogens.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first, then the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zComments
[M]⁺142, 144Molecular ion peak with characteristic isotopic pattern for one bromine atom (¹⁹Br:⁸¹Br ≈ 1:1).
[M-H₂O]⁺124, 126Loss of water from the molecular ion.
[M-CH₂OH]⁺111, 113Cleavage of the C-C bond.
[CH₂OH]⁺31Fragment corresponding to the hydroxymethyl group.

The mass spectrum is expected to show a molecular ion peak at m/z 142 and 144 with approximately equal intensity, which is a distinctive signature of a compound containing one bromine atom. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals such as water or the hydroxymethyl radical.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a volatile compound like this compound, direct infusion via a heated probe or injection into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) is suitable.

  • Ionization: Electron Ionization (EI) is a common method for generating fragments and providing structural information.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of each ion.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow ensures a self-validating system for structural confirmation and purity assessment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Figure 1: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic use of NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectroscopic data based on fundamental principles and comparative analysis. By following the outlined experimental protocols and integrated workflow, researchers can confidently identify and assess the purity of this important halogenated building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to 2-Fluoro-2-bromo-ethanol (CAS: 459424-41-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-2-bromo-ethanol (CAS Number: 459424-41-0), a halogenated alcohol of significant interest in synthetic chemistry. While publicly available experimental data on this specific compound is limited, this document synthesizes foundational chemical principles and data from analogous compounds to offer insights into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to explore the potential of this unique bifunctional building block.

Introduction: The Synthetic Potential of a Vicinal Fluoro-Bromo Alcohol

This compound is a unique halogenated C2 building block, featuring both a fluorine and a bromine atom on the same carbon, vicinal to a primary alcohol.[1] This arrangement of functional groups suggests a rich and versatile reactivity profile, making it a potentially valuable intermediate in the synthesis of complex molecules. The presence of a fluorine atom can impart desirable properties to target molecules, such as increased metabolic stability and altered lipophilicity, which is of particular interest in drug discovery. The bromine atom, a good leaving group, provides a handle for a variety of nucleophilic substitution and cross-coupling reactions. The primary alcohol offers a site for further functionalization, such as oxidation or etherification.

This guide will delve into the known and predicted characteristics of this compound, providing a framework for its utilization in research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 459424-41-0[2][3]
Molecular Formula C₂H₄BrFO[2]
Molecular Weight 142.95 g/mol [2]
IUPAC Name 2-bromo-2-fluoroethanol[2]
Boiling Point 147 °C (Predicted)[4]
Density 1.831 g/cm³ (Predicted)[4]
Flash Point 42 °C (Predicted)[4]
Appearance Colorless liquid (presumed)Inferred from similar compounds
Solubility Soluble in water and most organic solvents (presumed)Inferred from similar compounds

It is crucial to note that the boiling point, density, and flash point are predicted values and should be treated with caution until experimentally verified. The hygroscopic nature of similar small alcohols suggests that this compound should be handled under anhydrous conditions to prevent unwanted hydrolysis.

Synthesis Strategies: Accessing the this compound Scaffold

Detailed, peer-reviewed synthetic protocols for this compound are not widely published. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, several plausible strategies can be proposed.

Halogenation of Fluoroethanol (Hypothetical Protocol)

One potential route involves the electrophilic bromination of 2-fluoroethanol. Due to the deactivating effect of the fluorine atom, a potent brominating agent would likely be required.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product FCH2CH2OH 2-Fluoroethanol product This compound FCH2CH2OH->product NBS N-Bromosuccinimide (NBS) Acid Catalyst

Figure 1: Proposed synthesis of this compound via electrophilic bromination.

Step-by-Step Methodology (Hypothetical):

  • Reaction Setup: To a solution of 2-fluoroethanol (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) at 0 °C under an inert atmosphere (e.g., nitrogen), add a catalytic amount of a strong acid (e.g., H₂SO₄ or TfOH).

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature at 0 °C. The use of NBS is a common strategy for electrophilic bromination.[5][6][7][8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would likely require purification by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent like acetonitrile is chosen to avoid participation in the reaction.

  • Acid Catalyst: The acid catalyst protonates the hydroxyl group of NBS, increasing the electrophilicity of the bromine atom.[5]

  • Low Temperature: The reaction is performed at low temperature to control the reactivity and minimize potential side reactions.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

Reduction of a Bromofluoroacetic Acid Derivative

A plausible alternative involves the reduction of a suitable bromofluoroacetic acid derivative. This approach is analogous to a patented process for the synthesis of 2-bromo-2,2-difluoroethanol.[9]

Reaction Scheme:

cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Bromofluoroacetyl Halide or Ester product This compound start->product reducing_agent Reducing Agent (e.g., LiAlH₄, NaBH₄)

Figure 2: Proposed synthesis via reduction of a bromofluoroacetic acid derivative.

Step-by-Step Methodology (Hypothetical):

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere, prepare a solution of a bromofluoroacetic acid derivative (e.g., ethyl bromofluoroacetate) (1.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Reagent Addition: Cool the solution to 0 °C and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in the same solvent.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution. Filter the resulting salts and wash with the ether solvent.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude alcohol would likely require purification by distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous conditions is critical due to the reactivity of the reducing agents with water.

  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters and acyl halides. NaBH₄ is a milder alternative that may also be effective.

  • Controlled Addition: The slow addition of the reducing agent at low temperature is necessary to control the exothermic reaction.

Spectroscopic Characterization (Predicted)

As no publicly available experimental spectroscopic data for this compound has been identified, the following are predictions based on the analysis of its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two multiplets. The methylene protons adjacent to the hydroxyl group would likely appear as a triplet of doublets, while the methine proton would be a doublet of doublets due to coupling with the geminal fluorine and the vicinal methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would show two signals. The carbon bearing the halogens would be significantly shifted downfield and would exhibit a large one-bond carbon-fluorine coupling constant. The carbon attached to the hydroxyl group would appear further upfield.

  • ¹⁹F NMR: The fluorine NMR spectrum would consist of a doublet of triplets, arising from coupling to the geminal proton and the two vicinal protons.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching absorptions would be observed around 2850-3000 cm⁻¹. The C-O, C-F, and C-Br stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak, although it may be weak. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) would be a key diagnostic feature. Fragmentation would likely involve the loss of water, bromine, and fluorine.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Reactions at the Bromine Center

The bromine atom is the most likely site for nucleophilic attack due to its character as a good leaving group.

Reaction Scheme:

cluster_start Substrate cluster_reagents Reagent cluster_product Product start This compound product 2-Fluoro-2-substituted-ethanol start->product nucleophile Nucleophile (Nu⁻)

Figure 3: Nucleophilic substitution at the bromine center.

This opens up possibilities for the introduction of a wide range of functionalities, including azides, cyanides, alkoxides, and thiolates. Such reactions are fundamental in building molecular complexity.

Reactions at the Hydroxyl Group

The primary alcohol can undergo typical reactions of alcohols, such as:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

  • Etherification: Formation of ethers via Williamson ether synthesis or other methods.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Potential Applications in Drug Discovery and Agrochemicals

Given its structure, this compound is a promising building block for the synthesis of:

  • Fluorinated Antiviral Nucleoside Analogs: The introduction of fluorine at the 2'-position of nucleosides is a well-established strategy to enhance antiviral activity.[10][11] this compound could serve as a precursor to the fluorinated sugar moiety.

  • Fluorinated Agrochemicals: The presence of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

  • Advanced Materials: As a precursor to fluorinated polymers, it could be used to develop materials with enhanced thermal stability and chemical resistance.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on analogous compounds like 2-bromoethanol, it should be handled as a hazardous substance. It is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin and eye irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in synthetic chemistry. Its unique combination of a fluorine atom, a bromine atom, and a primary alcohol on a C2 scaffold offers a multitude of possibilities for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. While the lack of extensive published experimental data presents a challenge, the foundational principles of organic chemistry and data from analogous compounds provide a solid framework for initiating research with this promising intermediate. It is hoped that this technical guide will stimulate further investigation into the synthesis, characterization, and application of this compound, unlocking its full potential for scientific innovation.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-2-fluoroethanol: Synthesis, Properties, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-bromo-2-fluoroethanol, a halogenated alcohol of significant interest to researchers, scientists, and professionals in drug development. The document delves into the compound's chemical and physical properties, outlines detailed synthesis protocols, and explores its applications as a versatile building block in organic synthesis and as a tool for studying biochemical pathways. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for the scientific community, fostering a deeper understanding of this unique bifunctional molecule and its potential in advancing pharmaceutical and chemical research.

Introduction: The Significance of Halohydrins in Modern Chemistry

Halohydrins are a class of organic compounds characterized by the presence of a halogen atom and a hydroxyl group on adjacent carbon atoms.[1] Their unique structural motif imparts a rich and versatile reactivity, making them invaluable intermediates in organic synthesis. The inherent polarity and the distinct electrophilic and nucleophilic centers within the same molecule allow for a wide range of chemical transformations.

This guide focuses on a specific and particularly interesting member of this class: 2-bromo-2-fluoroethanol. The presence of two different halogens, bromine and fluorine, on the same carbon atom, which is also adjacent to a hydroxyl-bearing carbon, creates a chiral center and introduces a unique set of electronic and steric properties.[2][3] This distinctive structure makes 2-bromo-2-fluoroethanol a valuable precursor for the synthesis of complex fluorinated molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of 2-Bromo-2-fluoroethanol

A thorough understanding of the physicochemical properties of 2-bromo-2-fluoroethanol is crucial for its effective handling, application in synthesis, and for the interpretation of experimental results.

PropertyValueSource
IUPAC Name 2-bromo-2-fluoroethanol[4]
CAS Number 459424-41-0[2][5]
Molecular Formula C₂H₄BrFO[2][3]
Molecular Weight 142.95 g/mol [2][6]
Boiling Point 147 °C[5][7]
Density 1.831 g/cm³[5][7]
Flash Point 42 °C[5][7]
Solubility Soluble in water[2]
Structural and Stereochemical Considerations

The presence of four different substituents (bromine, fluorine, hydroxymethyl, and hydrogen) on the C2 carbon atom renders 2-bromo-2-fluoroethanol a chiral molecule. Therefore, it can exist as a pair of enantiomers, (R)-2-bromo-2-fluoroethanol and (S)-2-bromo-2-fluoroethanol. The specific stereoisomer can have a profound impact on its biological activity and its utility in asymmetric synthesis.

G C2 C C1 C C2->C1 Br Br C2->Br F F C2->F H H C2->H OH OH C1->OH H1 H C1->H1 H2 H C1->H2

Figure 1: Chemical structure of 2-bromo-2-fluoroethanol.

Synthesis of 2-Bromo-2-fluoroethanol: A Methodological Overview

Several synthetic routes to 2-bromo-2-fluoroethanol have been reported, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, the desired scale of the reaction, and the required stereochemical purity.

Halogenation of Alkenes

The formation of halohydrins from alkenes is a classic and widely used method.[1][8] This reaction proceeds via an electrophilic addition mechanism. In the context of 2-bromo-2-fluoroethanol, a suitable starting material would be a vinyl halide.

Protocol: Synthesis from Vinyl Bromide

  • Reaction Setup: In a well-ventilated fume hood, dissolve vinyl bromide in a suitable nucleophilic solvent such as a mixture of water and a co-solvent like tetrahydrofuran (THF) to ensure miscibility.[9]

  • Electrophilic Fluorination: Cool the solution in an ice bath and slowly add a source of electrophilic fluorine, such as N-fluorobenzenesulfonimide (NFSI). The choice of a fluorinating agent is critical to control the reactivity and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted halogen. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.

The regioselectivity of this reaction is governed by the Markovnikov rule, where the electrophile (in this case, the halogen) adds to the less substituted carbon, and the nucleophile (water) adds to the more substituted carbon of the alkene.[8]

G start Vinyl Bromide in H2O/THF reagent Add Electrophilic Fluorine Source (e.g., NFSI) start->reagent reaction Electrophilic Addition (Markovnikov) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product 2-Bromo-2-fluoroethanol purification->product

Figure 2: A generalized workflow for the synthesis of 2-bromo-2-fluoroethanol from an alkene.

From Epoxides

An alternative and often highly regioselective method for preparing halohydrins involves the ring-opening of epoxides with a hydrohalic acid or a metal halide.[1][8]

Applications in Drug Development and Research

The unique structural features of 2-bromo-2-fluoroethanol make it a valuable tool in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

2-Bromo-2-fluoroethanol serves as a versatile building block for the synthesis of more complex molecules.[3] The differential reactivity of the bromine and fluorine atoms, along with the presence of the hydroxyl group, allows for a stepwise and controlled introduction of different functionalities. For instance, the bromine atom can be displaced by a nucleophile in an S(_N)2 reaction, while the hydroxyl group can be oxidized or converted into a better leaving group.[2] This makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Probe for Biochemical Pathways

Halogenated compounds are often used as probes to study enzymatic mechanisms and metabolic pathways.[3] 2-Bromo-2-fluoroethanol can act as a substrate for dehalogenase enzymes, and its metabolism can be tracked to provide insights into the detoxification pathways of halogenated compounds.[3] The presence of the fluorine atom can also be exploited in ¹⁹F NMR studies to monitor its interactions with biological macromolecules.

Precursor for Fluorinated Analogues

The development of fluorinated analogues of existing drugs is a common strategy to improve their pharmacological properties. 2-Bromo-2-fluoroethanol can serve as a precursor for the synthesis of such analogues. For example, it can be used to introduce a fluoro- or bromo-functionalized side chain into a lead compound.

Safety and Handling

2-Bromo-2-fluoroethanol is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[10] It causes severe skin burns and eye damage.[4][10]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-2-fluoroethanol is a unique and valuable chemical entity with significant potential in organic synthesis and drug development. Its distinct physicochemical properties and versatile reactivity make it an important building block for the creation of novel fluorinated compounds. A thorough understanding of its synthesis, handling, and applications is essential for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. This guide has provided a comprehensive overview of these aspects, aiming to facilitate the safe and effective use of this important molecule.

G cluster_properties Properties cluster_synthesis Synthesis cluster_applications Applications prop1 Chiral Center prop2 Bifunctional (Halogen & Alcohol) prop3 Soluble in Water syn1 From Alkenes syn2 From Epoxides app1 Pharmaceutical Intermediate app2 Agrochemical Synthesis app3 Biochemical Probe compound 2-Bromo-2-fluoroethanol compound->prop1 compound->prop2 compound->prop3 compound->syn1 compound->syn2 compound->app1 compound->app2 compound->app3

Figure 3: A summary of the key aspects of 2-bromo-2-fluoroethanol.

References

Synthesis and discovery of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Emergence of 2-Fluoro-2-bromo-ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a unique halogenated alcohol of increasing interest in synthetic chemistry. Acknowledging the absence of a seminal "discovery" paper, this document situates the compound's emergence within the historical context of organofluorine chemistry and presents a robust, scientifically-grounded synthetic strategy based on established, modern methodologies.

This compound (CAS 459424-41-0) is a halogenated alcohol featuring both a fluorine and a bromine atom on the second carbon of an ethanol backbone.[1][2] This arrangement makes it a valuable bifunctional intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] Its structure allows for selective reactions, leveraging the distinct chemical properties of the C-F and C-Br bonds, as well as the hydroxyl group. This guide details its physicochemical properties and proposes a logical and robust synthetic pathway, providing researchers with the foundational knowledge required for its preparation and application.

Historical Context and Emergence

The "discovery" of this compound is not marked by a singular, historic publication but rather by its emergence as a commercially available building block, a testament to the maturation of organofluorine chemistry. The journey to such specialized reagents began with foundational breakthroughs. In 1886, Henri Moissan's successful isolation of highly reactive elemental fluorine opened the door to this new field of chemistry.[4][5] Shortly after, the development of more controlled fluorination methods, such as the Swarts halogen exchange reaction, provided the first practical means of introducing fluorine into organic molecules.[4][6]

This led to the synthesis of simpler fluorinated alcohols like 2-fluoroethanol, which was first prepared by treating 2-chloroethanol with potassium fluoride in a Finkelstein-type reaction.[3][4] The development of modern, safer, and more selective electrophilic fluorinating agents in the 20th and 21st centuries, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™, has revolutionized the field, making complex fluorinations feasible and enabling the synthesis of highly functionalized molecules like this compound.[7][8]

Physicochemical Properties and Safety Profile

Understanding the physical properties and safety hazards of this compound is critical for its handling and use in experimental design. The compound is a colorless, flammable liquid that is soluble in water.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 459424-41-0[1][2]
Molecular Formula C₂H₄BrFO[1][2]
Molecular Weight 142.96 g/mol [1][2]
Boiling Point 147 °C[2]
Density 1.831 g/cm³[2]
Flash Point 42 °C[2]
IUPAC Name 2-bromo-2-fluoroethanol[1]

Safety and Handling: this compound is classified as a flammable liquid and poses several health hazards.[1] Vapors can cause irritation to the eyes and mucous membranes, while skin contact may lead to severe dermatitis.[3] Inhalation can result in respiratory distress and headaches.[3] As such, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Proposed Synthetic Strategy: Electrophilic Fluoro-hydroxylation of Vinyl Bromide

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a robust and chemically sound pathway can be designed based on the well-established principles of halohydrin formation.[9][10] The proposed strategy involves the electrophilic fluorination of vinyl bromide in an aqueous medium, leading to the desired this compound via a fluoro-hydroxylation reaction.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic addition mechanism. Traditional halohydrin syntheses use elemental bromine (Br₂) or chlorine (Cl₂) in water.[9] In this advanced approach, a modern electrophilic N-F fluorinating agent, such as Selectfluor™ or NFSI, serves as the source of the electrophilic fluorine ("F⁺").

The proposed mechanism involves three key steps:

  • Electrophilic Attack: The π-bond of the vinyl bromide acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. This forms a transient and highly reactive β-bromo-α-fluoro carbocation intermediate.

  • Nucleophilic Trapping: Water, serving as both the solvent and the nucleophile, attacks the carbocation. The attack occurs at the carbon bearing the bromine atom, which is better able to stabilize the positive charge. This step is highly regioselective.

  • Deprotonation: A final proton transfer from the newly added oxonium ion to a water molecule yields the neutral this compound product.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product VinylBromide Vinyl Bromide (H₂C=CHBr) Carbocation β-bromo-α-fluoro Carbocation [F-CH₂-C⁺H-Br] VinylBromide->Carbocation 1. Electrophilic Attack by Alkene π-bond on 'F⁺' NF_Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor™) NF_Reagent->Carbocation Water Water (Solvent/Nucleophile) Product This compound (F-CH(Br)-CH₂OH) Water->Product Carbocation->Product 2. Nucleophilic Attack by H₂O 3. Deprotonation

Caption: Proposed reaction mechanism for the synthesis of this compound.

Causality Behind Experimental Choices
  • Substrate (Vinyl Bromide): Vinyl bromide is an ideal starting material. It is commercially available and possesses a reactive carbon-carbon double bond necessary for the electrophilic addition. The bromine atom already in place ensures the final product structure.[11]

  • Fluorinating Agent (Selectfluor™): Selectfluor™ (F-TEDA-BF₄) is chosen for its high efficacy, stability, and safety compared to gaseous fluorine.[12] It is a crystalline solid that is easy to handle and provides a reliable source of electrophilic fluorine. Its oxidative potential can facilitate the reaction.[13]

  • Solvent System (Aqueous Acetonitrile): A mixture of acetonitrile and water is proposed. Acetonitrile helps to solubilize the organic substrate and the fluorinating agent, while water serves as the essential nucleophile for the hydroxyl group addition. The high concentration of water ensures it outcompetes other potential nucleophiles (like the tetrafluoroborate anion from Selectfluor™).[9][14]

Detailed Step-by-Step Protocol (Proposed)

Self-Validation: This protocol incorporates in-process checks (TLC) and comprehensive final analysis (NMR, GC-MS) to validate the reaction's progress and the final product's identity and purity.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Selectfluor™ (1.1 equivalents).

    • Add a solvent mixture of acetonitrile and deionized water (e.g., a 1:1 ratio, 100 mL).

    • Stir the mixture under a nitrogen atmosphere until the Selectfluor™ is fully dissolved.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Substrate Addition:

    • Slowly add vinyl bromide (1.0 equivalent) to the cooled, stirring solution dropwise via a syringe over 30 minutes. Maintain the internal temperature below 5 °C.

    • Rationale: Slow, cooled addition is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vinyl bromide spot has been consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any acidic byproducts.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via fractional distillation under reduced pressure to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS analysis. The spectral data should be consistent with the structure of this compound.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Selectfluor™ in Acetonitrile/Water B 2. Cool to 0 °C A->B C 3. Add Vinyl Bromide Dropwise B->C D 4. Stir at Room Temp (12-24h) C->D E 5. Quench with NaHCO₃ D->E Monitor by TLC F 6. Extract with CH₂Cl₂ E->F G 7. Dry & Concentrate F->G H 8. Fractional Distillation G->H I 9. Characterize Product (NMR, GC-MS) H->I

Caption: Experimental workflow for the proposed synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate for creating more complex molecules. Its unique trifunctional nature (hydroxyl, fluoro, bromo) allows for a range of selective chemical transformations.

  • Pharmaceutical Synthesis: It is a key building block for introducing fluorinated moieties into drug candidates. Fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in medicinal chemistry.

  • Agrochemicals: The compound can be used in the synthesis of advanced pesticides and herbicides where the presence of fluorine can enhance efficacy.

  • Advanced Materials: It can serve as a precursor to fluorinated polymers and specialty resins, imparting properties such as enhanced thermal stability and chemical resistance.[3]

Conclusion

While the specific discovery of this compound is not attributable to a single pioneering study, its availability and utility are the direct results of over a century of progress in organofluorine chemistry. Based on the well-understood principles of electrophilic addition and halohydrin formation, this guide presents a robust and logical synthetic strategy for its preparation from vinyl bromide using modern fluorinating agents. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to synthesize and utilize this valuable and unique chemical building block.

References

The Unseen Architects: An In-depth Technical Guide to the Electronic Effects of Dual Halogenation in 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of halogens, particularly fluorine, has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the effects of single halogen substitutions are well-documented, the complex interplay of electronic and steric factors arising from dual halogenation on a single carbon atom presents a more nuanced challenge. This technical guide provides an in-depth exploration of the electronic effects in 2-fluoro-2-bromo-ethanol, a model compound for understanding geminal halogenation adjacent to a hydroxyl group. We will dissect the conformational preferences, the underlying stereoelectronic principles, and the expected spectroscopic signatures of this molecule. This guide will serve as a foundational resource for researchers aiming to leverage the unique properties of geminally dihalogenated motifs in rational drug design and development.

Introduction: The Strategic Imperative of Halogenation in Drug Design

The introduction of halogens into bioactive molecules is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Fluorine, in particular, with its high electronegativity and small van der Waals radius, can induce favorable conformational changes and block metabolic pathways. Bromine, while larger and less electronegative, offers a different set of electronic and steric properties that can be exploited for targeted molecular interactions. The presence of both fluorine and bromine on the same carbon atom, as in this compound, creates a unique electronic environment that dictates the molecule's three-dimensional structure and reactivity, offering a powerful tool for fine-tuning molecular properties. Understanding these effects is paramount for the rational design of next-generation therapeutics.

The Conformational Landscape: A Tug-of-War of Electronic Forces

The free rotation around the C1-C2 bond in this compound gives rise to a number of possible conformations. However, the energetic landscape is far from flat, with specific conformations being significantly more stable than others due to a complex interplay of stereoelectronic effects.

The Dominance of the Gauche Conformation

For this compound, the gauche conformation, where the oxygen and the geminal dihalomethyl group are in close proximity (dihedral angle of approximately 60°), is predicted to be the most stable. This preference, known as the gauche effect , is a well-established phenomenon in 1,2-disubstituted ethanes bearing electronegative substituents. The primary driving forces behind this effect are a combination of hyperconjugation and electrostatic interactions.

Hyperconjugation: The Key Stabilizing Interaction

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the gauche conformation of this compound, several key hyperconjugative interactions are at play:

  • σ(C-H) → σ(C-F) and σ(C-H) → σ(C-Br) interactions:** The sigma bonding orbitals of the C1-H bonds can donate electron density into the low-lying anti-bonding orbitals of the C2-F and C2-Br bonds. This interaction is maximized when the orbitals are anti-periplanar, a condition met in the gauche conformation.

  • n(O) → σ(C-C) interaction:* The lone pair orbitals of the hydroxyl oxygen can donate electron density into the anti-bonding orbital of the C1-C2 bond, further stabilizing the gauche arrangement.

  • Intramolecular Hydrogen Bonding: The presence of the hydroxyl group introduces the possibility of a weak intramolecular hydrogen bond between the hydroxyl proton and one of the halogens (likely fluorine due to its higher electronegativity). This would further stabilize a gauche-like conformation.

The interplay of these stabilizing hyperconjugative interactions overcomes the potential steric repulsion between the hydroxyl group and the bulky bromine atom, making the gauche conformer the dominant species in solution.

Synthesis and Characterization: A Proposed Pathway

While this compound is commercially available (CAS 459424-41-0), detailed synthetic procedures in peer-reviewed literature are scarce.[1][2] Based on established methodologies for the synthesis of halohydrins and geminal dihalides, a plausible synthetic route can be proposed.

Proposed Synthesis of this compound

A potential two-step synthesis could involve the creation of a vinylidene fluoride precursor followed by hydrobromination. A more direct, albeit potentially less selective, approach would be the halogenation of a suitable precursor like 2-bromoethanol. A promising route could be the reaction of 2,2-dibromo-2-fluoroethanol, which can be synthesized, followed by a selective reduction.[3]

A plausible, though unverified, one-pot synthesis could involve the electrophilic halogenation of vinyl alcohol (acetaldehyde enol) or a protected derivative.

Illustrative Synthetic Workflow:

G cluster_0 Proposed Synthetic Pathway start 2-Bromoethanol reagent1 Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) start->reagent1 Reaction product This compound reagent1->product Fluorination purification Purification (Distillation/Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural features of this compound would be reflected in its characteristic spectroscopic data.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to heteronuclear coupling with ¹⁹F and the diastereotopic nature of the methylene protons.

    • The -CH₂- protons (H1) adjacent to the hydroxyl group would appear as a complex multiplet, likely a doublet of doublets of doublets, due to coupling to the geminal proton, the vicinal methine proton (H2), and the vicinal fluorine atom.

    • The -CHFBr proton (H2) would appear as a doublet of triplets (or a more complex multiplet) due to coupling to the vicinal methylene protons and the geminal fluorine atom. The large geminal ²JHF coupling constant would be a key feature.

    • The -OH proton would appear as a broad singlet, which would exchange with D₂O.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, a doublet of triplets, due to coupling with the geminal proton and the two vicinal protons.

  • ¹³C NMR: The carbon NMR spectrum would show two resonances.

    • The C1 carbon (-CH₂OH) would appear as a doublet due to coupling with the attached fluorine atom.

    • The C2 carbon (-CHFBr) would show a large one-bond C-F coupling constant, appearing as a doublet.

Predicted NMR Data Summary:

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (-CH₂-) 3.8 - 4.2ddt²JHH: ~12-15, ³JHH: ~5-8, ³JHF: ~20-25
¹H (-CHFBr-) 6.0 - 6.5dt²JHF: ~45-55, ³JHH: ~5-8
¹H (-OH) Variablebr s-
¹⁹F -180 to -220dt²JFH: ~45-55, ³JFH: ~20-25
¹³C (-CH₂OH) 60 - 65d²JCF: ~20-30
¹³C (-CHFBr) 80 - 90d¹JCF: ~250-300

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present.

  • O-H Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding.[4]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl backbone.

  • C-O Stretch: A strong band in the 1050-1260 cm⁻¹ range would be indicative of the C-O single bond stretch.[5]

  • C-F and C-Br Stretches: Strong absorptions in the fingerprint region, typically around 1000-1100 cm⁻¹ for C-F and 500-700 cm⁻¹ for C-Br, would confirm the presence of these halogens.[6]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).[7] This would result in two peaks of almost equal intensity at m/z values corresponding to the molecular weights with each bromine isotope.

  • Fragmentation: Common fragmentation pathways would include the loss of a bromine atom, a fluorine atom, a water molecule, or a formyl group. The observation of fragments containing bromine would also exhibit the characteristic isotopic pattern.[8]

Implications for Drug Development

The unique electronic and conformational properties of the this compound motif have significant implications for drug design:

  • Conformational Rigidity: The strong preference for a gauche conformation can pre-organize a molecule into a specific three-dimensional shape, potentially enhancing its binding affinity to a biological target.

  • Modulation of pKa: The powerful electron-withdrawing inductive effects of the two halogens will significantly lower the pKa of the hydroxyl group, making it a better hydrogen bond donor.

  • Metabolic Stability: The geminal dihalogenated carbon is sterically hindered and electronically deactivated, making it less susceptible to metabolic oxidation.

  • Lipophilicity Tuning: The introduction of both fluorine and bromine allows for fine-tuning of the molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Logical Flow of Electronic Effects:

G cluster_1 Electronic and Conformational Consequences dual_halogenation Dual Halogenation (F and Br) inductive_effect Strong Inductive Effect (-I) dual_halogenation->inductive_effect hyperconjugation Hyperconjugation (σ → σ*) dual_halogenation->hyperconjugation pka_modulation Lowered pKa of -OH inductive_effect->pka_modulation gauche_effect Gauche Effect Dominance hyperconjugation->gauche_effect conformational_preference Defined 3D Structure gauche_effect->conformational_preference metabolic_stability Increased Metabolic Stability conformational_preference->metabolic_stability

Caption: Interplay of electronic effects in this compound.

Conclusion

This compound serves as an exemplary case study for the intricate electronic effects that govern the behavior of geminally dihalogenated compounds. The interplay of strong inductive effects and stabilizing hyperconjugative interactions leads to a dominant gauche conformation, which in turn dictates the molecule's overall shape and reactivity. For drug development professionals, a thorough understanding of these principles is not merely academic; it is a prerequisite for the rational design of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability. The ability to predict and control molecular conformation through strategic halogenation is a powerful tool in the ongoing quest for safer and more effective medicines.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 2-Fluoro-2-bromo-ethanol (CAS No: 459424-41-0), a halogenated alcohol of significant interest in synthetic chemistry. The unique substitution pattern, featuring both fluorine and bromine on the second carbon of an ethanol backbone, imparts a distinct reactivity profile that is of considerable utility to researchers, scientists, and professionals in drug development and materials science. This document delineates the current understanding of its molecular structure, stability under various conditions, and its behavior in key organic transformations. Experimental protocols for its synthesis, handling, and analytical characterization are also detailed, underpinned by mechanistic insights and comparative data from related halohydrins.

Introduction: The Significance of Vicinal Halogenation

This compound is a member of the halohydrin class of compounds, characterized by the presence of a halogen and a hydroxyl group on adjacent carbon atoms. The presence of two different halogens, fluorine and bromine, on the same carbon atom (a geminal dihalide arrangement is incorrect, it is a vicinal halohydrin with the halogens on the same carbon as the hydroxyl group is incorrect, the correct structure has the halogens on the carbon adjacent to the hydroxyl group) creates a unique electronic environment that dictates its stability and reactivity. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, while bromine, being larger and more polarizable, is a better leaving group in nucleophilic substitution reactions. This duality of properties makes this compound a versatile intermediate in the synthesis of complex molecules.[1] This guide aims to provide a deep dive into the chemical behavior of this molecule, offering both theoretical understanding and practical guidance for its application in a laboratory setting.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are fundamental to understanding its chemical behavior.

Conformational Analysis
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted or sourced from chemical suppliers and may not have been experimentally verified in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₂H₄BrFO[2]
Molecular Weight 142.95 g/mol [2]
CAS Number 459424-41-0[3]
Appearance Colorless liquid[1]
Boiling Point 147 °CChemBK
Density 1.831 g/cm³ChemBK
Flash Point 42 °CChemBK
Solubility Soluble in water[1]

Stability and Decomposition

The stability of this compound is a critical consideration for its storage and handling, as well as for its use in chemical reactions.

Thermal Stability

Halohydrins can be susceptible to thermal decomposition. While specific kinetic data for the thermal decomposition of this compound is not available, studies on the analogous compound 2-bromoethanol show that it decomposes at elevated temperatures (910-1102 K) primarily through the elimination of HBr and H₂O. The major decomposition products observed were acetylene, vinyl bromide, methane, ethane, ethene, and acetaldehyde. It is anticipated that this compound would undergo similar decomposition pathways, potentially with the additional elimination of HF. The presence of the electronegative fluorine atom may influence the activation energy of these elimination reactions.

During a fire, thermal decomposition of this compound can generate irritating and highly toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3]

Chemical Stability

This compound is sensitive to certain chemical conditions:

  • Hygroscopic Nature : The compound is hygroscopic and will absorb moisture from the air.[1] This can lead to slow hydrolysis over time.

  • Incompatible Materials : It should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or unwanted reactions.[4]

Reactivity Profile

The reactivity of this compound is dominated by the interplay of the hydroxyl group and the two halogen substituents. The bromine atom is the more labile leaving group in nucleophilic substitution reactions, while the fluorine atom significantly influences the electrophilicity of the adjacent carbon atom.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Given that it is a primary alcohol derivative, the Sₙ2 mechanism is generally favored.

Caption: Generalized Sₙ2 reaction of this compound.

Common Nucleophilic Substitution Reactions:

  • Reaction with Hydroxide: Heating with an aqueous solution of a strong base like sodium hydroxide will lead to the formation of 2-fluoro-1,2-ethanediol. This is a hydrolysis reaction.

  • Reaction with Ammonia: Reaction with an ethanolic solution of ammonia, typically under heat and pressure, is expected to yield 2-amino-2-fluoro-ethanol.[5][6] An excess of ammonia is often used to minimize the formation of secondary and tertiary amine byproducts.

  • Reaction with Cyanide: Heating this compound with a solution of sodium or potassium cyanide in ethanol will likely produce 3-fluoro-3-hydroxypropanenitrile.[7][8][9] This reaction is a valuable method for extending the carbon chain.

Elimination Reactions

Under strongly basic conditions, particularly with a non-nucleophilic base and at elevated temperatures, this compound can undergo elimination reactions to form fluoroethene or bromoethene, depending on which halogen is eliminated along with a proton from the adjacent carbon. The regioselectivity of this elimination would be an interesting area for further investigation.

Hydrolysis

In aqueous solutions, especially in the presence of heat or catalysts (acid or base), this compound can hydrolyze to produce 2-fluoro-1,2-ethanediol and hydrobromic acid.[1]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and commonly employed strategy involves the fluorination of a suitable precursor.

Synthetic Approach: Fluorination of 2-Bromoethanol

A viable route to this compound is the nucleophilic fluorination of the more readily available 2-bromoethanol using a reagent such as diethylaminosulfur trifluoride (DAST).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Bromoethanol 2-Bromoethanol Reaction Fluorination in an inert solvent (e.g., CH₂Cl₂) at low temperature (-78 °C to rt) Bromoethanol->Reaction DAST DAST DAST->Reaction Quench Quench with saturated NaHCO₃ Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with H₂O and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Fluorination of 2-Bromoethanol with DAST (General Procedure)

This protocol is adapted from general procedures for the fluorination of alcohols and should be optimized for the specific substrate.

  • Reaction Setup: To a solution of 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (20 volumes) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 volumes).

  • Washing and Drying: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Note on Safety: DAST is a hazardous reagent that is sensitive to heat and moisture and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Purification

Purification of this compound is typically achieved by fractional distillation under reduced pressure to prevent thermal decomposition, or by column chromatography as described in the synthesis protocol.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two multiplets. The two protons on the carbon bearing the hydroxyl group (C1) would appear as a multiplet due to coupling with the proton on C2 and potentially with the hydroxyl proton (if not exchanged with D₂O). The single proton on the carbon with the halogens (C2) would be a multiplet due to coupling with the protons on C1 and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two signals. The carbon attached to the hydroxyl group (C1) will be at a lower chemical shift than the carbon attached to the two halogens (C2). The signal for C2 will be split into a doublet due to coupling with the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show a single resonance that is split into a multiplet due to coupling with the vicinal protons. The chemical shift will be in the typical range for a fluoroalkane.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other key absorptions will include C-H stretching (around 2850-3000 cm⁻¹), C-O stretching (around 1050-1150 cm⁻¹), and C-Br and C-F stretching vibrations at lower frequencies.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak for this compound (m/z = 142.95) may be observed, although it could be weak due to the lability of the molecule. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of H₂O).[13][14] Alpha-cleavage would result in the loss of a CH₂OH radical, while dehydration would lead to a fragment with m/z corresponding to the loss of 18 amu.

Handling, Storage, and Safety

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[15]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]

  • Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a respirator may be necessary.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Protect from moisture due to its hygroscopic nature.[1]

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

Conclusion and Future Outlook

This compound is a halogenated alcohol with a unique reactivity profile that makes it a valuable building block in organic synthesis. Its stability is influenced by its hygroscopic nature and susceptibility to thermal decomposition and reaction with strong acids and bases. The reactivity is primarily characterized by nucleophilic substitution at the bromine-bearing carbon, offering a pathway to a variety of functionalized 2-fluoroethanols.

While the general chemical behavior of this molecule can be inferred from the principles of organic chemistry and data from related compounds, there is a clear need for more detailed experimental studies. Future research should focus on:

  • Developing and publishing a detailed, optimized, and validated synthetic protocol.

  • Conducting kinetic studies to quantify its reactivity with a range of nucleophiles.

  • Thoroughly investigating its thermal decomposition pathways and products.

  • Compiling and publishing a complete and verified set of spectroscopic data.

Such studies will undoubtedly enhance the utility of this compound as a tool for chemists in academia and industry, enabling the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-2-bromo-ethanol is a halogenated alcohol utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both fluorine and bromine atoms on the second carbon of an ethanol backbone, makes it a valuable reagent in organic chemistry, particularly in nucleophilic substitution and elimination reactions.[2] This guide provides a comprehensive overview of the critical safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. Given the limited availability of specific quantitative safety data for this compound, this document incorporates information from structurally analogous compounds to ensure a conservative and thorough approach to risk assessment and safety procedures.

Hazard Identification and Classification

A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. The primary hazards are associated with its irritant properties and potential toxicity.

GHS Hazard Classification:

Based on available data, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

It is crucial to note that analogous compounds, such as 2-bromoethanol and 2-fluoroethanol, exhibit significant toxicity, including being fatal if swallowed, in contact with skin, or if inhaled.[3] Therefore, a conservative approach dictates that this compound should be handled as a substance with high acute toxicity.

Physical and Chemical Properties:

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂H₄BrFO[4]
Molar Mass 142.96 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 147 °C[4]
Density 1.831 g/cm³[4]
Flash Point 42 °C[4]

Toxicological Profile: Insights from Analogous Compounds

2-Bromoethanol: This compound is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[3] It is corrosive and can cause severe skin burns and eye damage.[3] Inhalation can lead to spasms, inflammation of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.

2-Fluoroethanol: This compound is also highly toxic. The lethal dose of the metabolite fluoroacetate in humans is estimated to be 2-10 mg/kg. Symptoms of poisoning may be delayed for several hours after exposure.

It is reasonable to infer that this compound may exhibit a similar toxicological profile. Therefore, all handling procedures must be based on the assumption that this compound is highly toxic.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are essential in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Based on data for similar halogenated solvents, neoprene or nitrile gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contaminated.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Hierarchy of Controls Diagram:

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for managing chemical hazards.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring a safe laboratory environment.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Never work with this compound on an open bench. Always use a chemical fume hood.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe to minimize the risk of splashing.

  • Container Management: Keep containers of this compound tightly closed when not in use to prevent the escape of vapors.

Storage
  • Location: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

  • Container Integrity: Ensure that storage containers are in good condition, properly labeled, and stored in secondary containment to prevent spills.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For small spills that can be safely managed by trained laboratory personnel:

  • Alert others in the immediate vicinity.

  • Evacuate the area if the spill is outside a fume hood.

  • Don the appropriate PPE as outlined in Section 3.2.

  • Contain the spill by creating a dike around it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Absorb the spill by gently covering it with the absorbent material, working from the outside in.

  • Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the spill area by wiping it with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by washing with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Spill Response Workflow:

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Evacuate & Call for Help) Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Absorb Spilled Liquid Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: A workflow for responding to a chemical spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Thermal decomposition of this compound may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste materials contaminated with this compound must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation: Segregate waste streams containing this compound from other waste to prevent incompatible reactions.

  • Containerization: Collect waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal: Contact your institution's environmental health and safety office for specific disposal procedures. Do not dispose of this chemical down the drain.

Decontamination Protocol

A thorough decontamination procedure is essential after working with this compound to prevent residual contamination.

Experimental Protocol: Decontamination of Glassware and Surfaces

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or surface with a suitable organic solvent, such as ethanol or isopropanol, to remove the bulk of the this compound. Collect the rinsate as hazardous waste.

  • Wash: Wash the rinsed items with a laboratory detergent and warm water.

  • Second Rinse: Rinse thoroughly with tap water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the items to air dry completely in the fume hood or in a designated drying oven.

Conclusion

This compound is a valuable chemical reagent that demands a high level of respect and careful handling due to its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this compound in a safe and responsible manner. The causality behind these protocols is rooted in a conservative assessment of the compound's irritant properties and the significant toxicity of its structural analogs. A proactive and informed approach to safety is the cornerstone of successful and secure research and development.

References

Preamble: Navigating Data Gaps with Predictive Toxicology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicity Profile of 2-Fluoro-2-bromo-ethanol: A Predictive Assessment Based on Structural Analogs

In the landscape of drug development and chemical safety, researchers are often confronted with novel molecules for which a comprehensive toxicological profile has not yet been established. This compound is one such compound. Direct, in-depth toxicological data for this specific halohydrin is sparse in publicly accessible literature. However, the principles of predictive toxicology, grounded in structure-activity relationships, allow for a robust and scientifically defensible estimation of its potential hazards.

This guide provides a comprehensive toxicological assessment of this compound by leveraging the well-documented toxicity profiles of its structural analogs: 2-bromoethanol and 2-fluoroethanol. By dissecting the known metabolic pathways, mechanisms of action, and toxicological endpoints of these parent compounds, we can construct a detailed and insightful predictive toxicity profile for this compound. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential risks associated with this and similar halogenated ethanols.

The Chemical Landscape of Halogenated Ethanols

Halohydrins, such as this compound, are a class of compounds characterized by a halogen and a hydroxyl group attached to adjacent carbon atoms. Their chemical reactivity, and by extension their biological activity, is significantly influenced by the nature of the halogen substituents. In the case of this compound, the presence of both fluorine and bromine on the same carbon atom suggests a complex toxicological profile, likely incorporating hazards from both parent analogs.

Toxicity Profile of 2-Bromoethanol

2-Bromoethanol is a colorless to light yellow liquid that is hygroscopic and water-soluble.[1][2] It is recognized as a toxic and corrosive substance.[3][4]

  • Acute Toxicity: 2-Bromoethanol is toxic via oral, dermal, and inhalation routes of exposure.[3][5] Vapors can cause irritation to the eyes and mucous membranes, headache, respiratory distress, and loss of consciousness.[2] Ingestion can lead to similar effects, along with nausea and vomiting.[2] Direct contact with the skin may result in severe dermatitis.[2]

  • Genotoxicity: There is evidence to suggest that 2-bromoethanol is mutagenic. It has tested positive in microbial gene mutation assays, such as the Ames test with Salmonella typhimurium, and in DNA repair tests with Escherichia coli.[1]

  • Carcinogenicity: In a study involving subcutaneous administration to female mice, 2-bromoethanol did not demonstrate a carcinogenic effect under the experimental conditions.[6]

  • Metabolism and Mechanism of Action: A significant aspect of 2-bromoethanol's toxicity is its metabolic fate. It is known to be metabolized in vivo, with one proposed pathway involving its conversion to ethylene oxide. Ethylene oxide is a known genotoxic carcinogen. Another potential metabolic pathway involves oxidation to bromoacetaldehyde and bromoacetic acid.[7] The reactive intermediates formed during its metabolism are likely responsible for its genotoxic and tissue-damaging effects.[7]

Toxicity Profile of 2-Fluoroethanol

2-Fluoroethanol is a colorless liquid that was once used as a pesticide.[8] It is notoriously toxic, with a mechanism of action that is well-understood.[8][9]

  • Acute Toxicity: 2-Fluoroethanol is highly toxic if swallowed, in contact with skin, or inhaled.[8][10] Symptoms of poisoning can be delayed for several hours and include nausea, vomiting, epigastric distress, and central nervous system effects such as auditory hallucinations and seizures.[8] Severe poisoning can lead to respiratory failure, cardiac dysfunction, and death.[8]

  • Metabolism and Mechanism of "Lethal Synthesis": The high toxicity of 2-fluoroethanol is a classic example of "lethal synthesis."[8][9] In the body, it is metabolized by alcohol dehydrogenase to fluoroacetaldehyde, and then by aldehyde dehydrogenase to fluoroacetate.[8] Fluoroacetate is structurally similar to acetate and enters the Krebs cycle (citric acid cycle).[11] Here, it is converted to fluorocitrate, which is a potent inhibitor of the enzyme aconitase.[9][11][12] The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in cellular energy depletion and the accumulation of citrate, which can chelate calcium and disrupt cellular function.[13][14] This disruption of cellular respiration is the underlying cause of its severe toxic effects.[11][13]

Predicted Toxicity Profile of this compound

Based on the toxicological profiles of its structural analogs, a predictive assessment of this compound can be formulated.

Predicted Metabolism

The metabolism of this compound is anticipated to proceed via oxidation of the alcohol group by alcohol dehydrogenase and aldehyde dehydrogenase, similar to its parent compounds. This would likely result in the formation of 2-fluoro-2-bromo-acetaldehyde and subsequently 2-fluoro-2-bromo-acetic acid. The critical toxicological question is the fate of this metabolite. It is plausible that it could be further metabolized to release fluoroacetate, thereby initiating the "lethal synthesis" pathway. Concurrently, the presence of the bromine atom suggests the potential for the formation of reactive intermediates that could have alkylating properties, contributing to genotoxicity.

G This compound This compound 2-Fluoro-2-bromo-acetaldehyde 2-Fluoro-2-bromo-acetaldehyde This compound->2-Fluoro-2-bromo-acetaldehyde Alcohol Dehydrogenase Reactive Alkylating Intermediates Reactive Alkylating Intermediates This compound->Reactive Alkylating Intermediates Potential Minor Pathway 2-Fluoro-2-bromo-acetic acid 2-Fluoro-2-bromo-acetic acid 2-Fluoro-2-bromo-acetaldehyde->2-Fluoro-2-bromo-acetic acid Aldehyde Dehydrogenase Fluoroacetate Fluoroacetate 2-Fluoro-2-bromo-acetic acid->Fluoroacetate Metabolic Defluorination/Debromination Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Citrate Synthase Krebs Cycle Inhibition Krebs Cycle Inhibition Fluorocitrate->Krebs Cycle Inhibition Inhibits Aconitase Genotoxicity Genotoxicity Reactive Alkylating Intermediates->Genotoxicity

Caption: Predicted metabolic pathway of this compound.

Predicted Toxicological Endpoints
  • Acute Toxicity: Given the high toxicity of 2-fluoroethanol and its mechanism of action, it is highly probable that this compound will exhibit high acute toxicity via all routes of exposure. The primary driver of this toxicity is expected to be its metabolic conversion to fluoroacetate.

  • Genotoxicity: The presence of the bromo- group, analogous to 2-bromoethanol, suggests a potential for genotoxicity. Therefore, it is predicted that this compound may be mutagenic.

  • Target Organ Toxicity: The primary target organs are likely to be those with high energy demands, such as the central nervous system and the heart, due to the inhibition of the Krebs cycle.[11] Additionally, as a volatile halogenated compound, it may cause irritation to the respiratory tract upon inhalation.[2]

A Framework for Toxicological Evaluation: Self-Validating Experimental Protocols

To definitively determine the toxicity profile of this compound, a structured experimental approach is necessary. The following protocols, based on internationally recognized OECD guidelines, represent a self-validating system for hazard identification and characterization.

Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance while minimizing animal use and suffering.[15][16][17][18]

Methodology:

  • Sighting Study: A single animal (typically a female rat) is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[18] The dose is selected based on available information on structurally related compounds.[18]

  • Main Study: A group of animals (typically 5 females) is dosed at the selected starting dose.[16]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[18] Body weight is recorded weekly.[16]

  • Dose Adjustment: Depending on the outcome (no toxicity, evident toxicity, or mortality), the dose for the next group of animals is adjusted up or down according to the guideline's flowchart.[16]

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute toxicity.[19] A gross necropsy is performed on all animals at the end of the study.[18]

start Start: Sighting Study (1 animal) main_study Main Study (5 animals at starting dose) start->main_study observe Observe for 14 days (Toxicity & Mortality) main_study->observe no_effects No effects observed observe->no_effects Outcome toxic_no_death Evident toxicity, no mortality observe->toxic_no_death Outcome death Mortality observed observe->death Outcome increase_dose Dose next group at higher fixed dose no_effects->increase_dose stop_classify Stop test and classify substance toxic_no_death->stop_classify decrease_dose Dose next group at lower fixed dose death->decrease_dose increase_dose->main_study decrease_dose->main_study start Start: Culture Mammalian Cells expose Expose cells to test substance (+/- Metabolic Activation S9) start->expose cytotoxicity Determine Cytotoxicity expose->cytotoxicity expression Allow for Phenotypic Expression cytotoxicity->expression selection Plate cells in selective and non-selective media expression->selection count Count Colonies selection->count calculate Calculate Mutant Frequency count->calculate result Analyze for dose-dependent increase calculate->result

References

Hygroscopic nature of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hygroscopic Nature of 2-Fluoro-2-bromo-ethanol

Abstract

This technical guide provides a comprehensive examination of the hygroscopic nature of this compound (CAS: 459424-41-0), a halogenated alcohol with applications in chemical synthesis, including as a potential intermediate for pharmaceuticals and advanced materials.[1] The propensity of a substance to absorb moisture from the atmosphere—its hygroscopicity—is a critical physicochemical property that can profoundly impact its stability, handling, and performance.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding and characterization of this attribute are paramount to ensure material quality and process robustness. This document delineates the theoretical underpinnings of this compound's hygroscopicity, details rigorous experimental methodologies for its quantification, provides a framework for data interpretation, and offers field-proven strategies for its management.

Introduction: The Significance of Water Sorption

This compound is a colorless liquid halogenated halohydrin.[1] Its molecular structure, featuring a hydroxyl group and electronegative halogen atoms, predisposes it to interactions with atmospheric water. While many organic compounds exhibit some level of water sorption, the degree of this interaction determines its practical implications.

In the context of pharmaceutical development, uncontrolled moisture uptake is a significant liability. It can lead to a cascade of undesirable physical and chemical changes in an active pharmaceutical ingredient (API) or intermediate.[4][5] These changes may include:

  • Physical Instability: Alterations in physical form, such as caking or deliquescence (dissolving in absorbed water), can ruin a powdered material and complicate handling and formulation.[4]

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways, compromising the purity and potency of the compound.[5]

  • Altered Performance: For formulated products, changes in water content can affect critical quality attributes like dissolution rate and bioavailability, ultimately impacting therapeutic efficacy.[6][7]

Therefore, characterizing the hygroscopic behavior of a compound like this compound is not merely an academic exercise; it is a foundational step in risk mitigation throughout the development lifecycle.[3][4]

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for designing and interpreting hygroscopicity studies.

PropertyValueSource
Molecular Formula C₂H₄BrFO[8]
Molecular Weight 142.96 g/mol [8][9]
Boiling Point 147 °C[9][10]
Density 1.831 g/cm³[9]
Flash Point 42 °C[9][10]
Appearance Colorless Liquid[1]
Solubility Soluble in water[1]

The Molecular Basis for Hygroscopicity

The hygroscopic nature of this compound is a direct consequence of its molecular structure. The primary driver for its interaction with water is the presence of the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs), allowing it to readily form hydrogen bonds with water molecules (H₂O). This is the same mechanism that makes simpler alcohols like ethanol hygroscopic.[11]

The presence of highly electronegative fluorine and bromine atoms on the adjacent carbon further influences the molecule's electronic properties, creating a significant dipole moment. This polarity enhances the molecule's affinity for polar solvents like water. Therefore, from first principles, this compound is expected to be hygroscopic. The critical question for the scientist is not if it absorbs water, but how much and how quickly.

Methodologies for Quantitative Characterization

To move from theoretical expectation to quantitative fact, rigorous analytical techniques must be employed. The two gold-standard methods for hygroscopicity assessment in the pharmaceutical industry are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with a defined relative humidity (RH) at a constant temperature.[12][13] This method provides invaluable data on the kinetics and equilibrium of moisture sorption and desorption.[14]

Objective: To determine the moisture sorption-desorption isotherm and classify the hygroscopicity of this compound.

Instrumentation: A DVS Analyzer (e.g., from Surface Measurement Systems, TA Instruments, or similar).

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a DVS sample pan.

  • Drying/Pre-treatment: Dry the sample in situ within the DVS instrument by exposing it to a 0% RH nitrogen stream at 25 °C until a stable mass is achieved (defined as a mass change of <0.002% per minute). This establishes a dry reference weight.[15]

  • Sorption Phase: Increase the RH in a stepwise fashion. A typical profile would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% RH. At each step, the instrument holds the RH constant until the sample mass equilibrates.[12]

  • Desorption Phase: Decrease the RH in the reverse sequence: 90% → 80%... → 0% RH, again allowing the sample mass to equilibrate at each step.

  • Data Analysis: The instrument software plots the percentage change in mass against the target RH to generate a sorption-desorption isotherm. The difference between the sorption and desorption curves is known as hysteresis, which can provide insight into the material's interaction with water.[12]

DVS_Workflow cluster_prep Preparation cluster_analysis DVS Analysis Cycle (25 °C) cluster_output Data Output start Weigh ~15 mg of This compound dry Dry Sample at 0% RH (Establish Dry Mass) start->dry sorption Sorption Phase: Increase RH (0% to 90%) dry->sorption Equilibrate at each step desorption Desorption Phase: Decrease RH (90% to 0%) sorption->desorption Equilibrate at each step isotherm Generate Sorption/ Desorption Isotherm desorption->isotherm classify Classify Hygroscopicity isotherm->classify

Caption: DVS experimental workflow for hygroscopicity assessment.

Karl Fischer Titration (KF)

KF titration is a highly specific and accurate method for determining the water content of a sample.[16] It is based on a stoichiometric reaction between water and an iodine-containing reagent.[17] This technique is invaluable for confirming the water content of a material after exposure to a specific environmental condition. It can be used to validate DVS results or as a standalone method in a static hygroscopicity test.

Objective: To determine the absolute water content of this compound after equilibration at a controlled humidity.

Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for very low water content, while volumetric is suitable for higher levels.[18]

Methodology:

  • Sample Equilibration: Place a known mass of this compound in a sealed environmental chamber maintained at a specific RH (e.g., 80% RH using a saturated ammonium sulfate solution) and temperature (e.g., 25 °C) for a set period (e.g., 24 hours).[15]

  • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions, ensuring the titration cell is conditioned to a dry, stable endpoint.

  • Titer Determination (for Volumetric KF): Standardize the KF reagent using a certified water standard (e.g., Di-sodium tartrate dihydrate) to determine its exact titer (mg H₂O / mL reagent).[18]

  • Sample Analysis: Quickly and accurately transfer a known mass of the equilibrated sample into the conditioned titration vessel using a gas-tight syringe.

  • Titration: Initiate the titration. The instrument will automatically add reagent (volumetric) or generate iodine (coulometric) until all the water from the sample has been consumed. The endpoint is detected potentiometrically.[19]

  • Calculation: The instrument calculates the mass of water detected. Express the result as a weight/weight percentage (% w/w).

KF_Principle reactants Reactants H2O H₂O (from Sample) I2 I₂ (Iodine) SO2 SO₂ Base Base (e.g., Imidazole) consumed [Base-H]SO₄CH₃ + 2[Base-H]I H2O->consumed I2->consumed SO2->consumed Base->consumed products Products

Caption: The core chemical reaction in Karl Fischer titration.

Data Interpretation and Classification

The data generated from DVS or static gravimetric experiments allow for the classification of the material's hygroscopicity. The European Pharmacopoeia provides a widely accepted classification scheme based on the percentage weight gain after storage at 25 °C and 80% RH for 24 hours.[7][15]

Hypothetical DVS Data for this compound

The following table presents illustrative data from a hypothetical DVS experiment, showing the percentage mass increase from the initial dry weight.

Target RH (%)Sorption (% Mass Gain)Desorption (% Mass Gain)
0 0.000.25
10 0.450.68
20 0.981.15
30 1.651.80
40 2.552.70
50 3.803.95
60 5.405.60
70 7.958.15
80 11.50 11.75
90 18.2018.20

Note: This data is for illustrative purposes only.

Hygroscopicity Classification

Based on the data, the weight gain at 80% RH is 11.50%. This allows for classification using the standard criteria.

Classification% Weight Gain (w/w)Example Material
Non-hygroscopic < 0.2%-
Slightly hygroscopic ≥ 0.2% and < 2%-
Moderately hygroscopic ≥ 2% and < 15%Ibuprofen[7]
Very hygroscopic ≥ 15%-

Source: European Pharmacopoeia criteria.[7][15]

Based on our hypothetical data (11.50% weight gain), this compound would be classified as moderately hygroscopic .

Classification_Logic result result start Weight Gain (%) at 80% RH, 25 °C q1 < 0.2% ? start->q1 q2 < 2% ? q1->q2 No res1 Non-hygroscopic q1->res1 Yes q3 < 15% ? q2->q3 No res2 Slightly hygroscopic q2->res2 Yes res3 Moderately hygroscopic q3->res3 Yes res4 Very hygroscopic q3->res4 No

Caption: Decision logic for hygroscopicity classification.

Practical Implications: Handling and Storage

A classification of "moderately hygroscopic" necessitates specific control strategies to maintain the integrity of this compound.[4]

  • Storage: The compound should be stored in tightly sealed, non-permeable containers. For long-term storage or for highly sensitive applications, packaging under an inert gas like nitrogen or argon is recommended. The use of desiccants within secondary containment is also a prudent measure.

  • Handling: Exposure to the ambient atmosphere should be minimized. Weighing and transferring the material should be done as quickly as possible. For critical processes where even minor water uptake is detrimental, operations should be conducted within a controlled low-humidity environment, such as a glove box or a dry room.

  • Quality Control: The water content should be considered a critical quality attribute. A specification for water content (e.g., "Not More Than X.X% by KF") should be established for incoming material and monitored for materials in storage.

Conclusion

The molecular structure of this compound, with its polar hydroxyl and halogen functionalities, makes it inherently hygroscopic. This technical guide has outlined the authoritative, industry-standard methodologies—Dynamic Vapor Sorption and Karl Fischer Titration—required to quantify this property. Through a systematic, data-driven approach, a compound can be reliably classified, enabling the implementation of appropriate handling, storage, and quality control strategies. For scientists and developers, treating hygroscopicity not as a problem but as a measurable and manageable property is essential for ensuring the long-term stability, quality, and performance of this compound in any research or manufacturing setting.

References

Methodological & Application

Synthesis of 2-Fluoro-2-bromo-ethanol from 2-bromoethanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-fluoro-2-bromo-ethanol from 2-bromoethanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical theory, practical application, and critical safety considerations for this important synthetic transformation. The protocols described herein are presented with the clarity and precision required for reproducible results in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both fluorine and bromine atoms on the same carbon atom, adjacent to a hydroxyl group, offers a unique combination of reactivity and physicochemical properties. This trifunctional molecule can serve as a versatile precursor for the synthesis of a wide range of more complex molecules, including fluorinated analogs of biologically active compounds and novel polymers. The targeted introduction of fluorine can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making it a key strategy in modern drug design.[1]

This application note details a robust and widely applicable method for the synthesis of this compound via the deoxofluorination of 2-bromoethanol using Diethylaminosulfur Trifluoride (DAST).

Reaction Overview and Mechanism

The conversion of an alcohol to an alkyl fluoride using DAST is a cornerstone of modern organofluorine chemistry. The reaction proceeds through a nucleophilic substitution pathway.

Reaction:

Mechanism:

The accepted mechanism involves the initial activation of the alcohol by DAST. The hydroxyl group of 2-bromoethanol attacks the sulfur atom of DAST, leading to the formation of an alkoxysulfurane intermediate and the elimination of hydrogen fluoride (HF). Subsequent intramolecular or intermolecular nucleophilic attack by the fluoride ion on the carbon atom bearing the activated oxygen functionality results in the displacement of the sulfur-containing leaving group and the formation of the desired fluoroalkane. The reaction typically proceeds with inversion of configuration if the carbon center is chiral.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step guide for the synthesis of this compound from 2-bromoethanol using DAST.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
2-BromoethanolC₂H₅BrO124.96540-51-2Colorless to pale yellow liquid
Diethylaminosulfur Trifluoride (DAST)C₄H₁₀F₃NS161.1938078-09-0Light yellow liquid, moisture-sensitive, corrosive
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Colorless, volatile liquid
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6White crystalline solid, drying agent
Silica Gel (for column chromatography)SiO₂60.087631-86-9Fine powder, stationary phase
HexaneC₆H₁₄86.18110-54-3Colorless liquid, eluent
Ethyl AcetateC₄H₈O₂88.11141-78-6Colorless liquid, eluent
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice-salt bath or cryocooler

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Prep Dissolve 2-bromoethanol in anhydrous DCM Cool Cool to -78 °C Prep->Cool Transfer to reaction flask AddDAST Add DAST dropwise under inert atmosphere Cool->AddDAST Stir Stir at -78 °C to RT AddDAST->Stir Quench Quench with sat. NaHCO₃ solution Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by column chromatography Concentrate->Chromatography Analysis Characterize product Chromatography->Analysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet, dissolve 2-bromoethanol (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 20 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Addition of DAST: Under a positive pressure of nitrogen or argon, add Diethylaminosulfur Trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize any unreacted DAST and acidic byproducts. Caution: This quenching process is exothermic and may release gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR The spectrum is expected to show a doublet of doublets for the proton on the fluorine- and bromine-bearing carbon due to coupling with both fluorine and the adjacent methylene protons. The methylene protons adjacent to the hydroxyl group will appear as a multiplet. The hydroxyl proton will appear as a broad singlet.
¹³C NMR The spectrum should show two carbon signals. The carbon atom bonded to fluorine and bromine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
GC-MS A single major peak in the gas chromatogram is indicative of a pure compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of bromine, fluorine, and other fragments.
FTIR The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong C-F stretching absorption is expected in the range of 1000-1100 cm⁻¹.

Safety Precautions

Diethylaminosulfur Trifluoride (DAST) is a hazardous reagent and must be handled with extreme caution.

  • Corrosive and Toxic: DAST is corrosive and can cause severe burns upon contact with skin and eyes. It is also toxic if inhaled or swallowed.[2][4]

  • Moisture-Sensitive: DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[5] All reactions must be carried out under anhydrous conditions and in a well-ventilated fume hood.

  • Thermal Instability: DAST can decompose exothermically at elevated temperatures. It is recommended to store DAST at low temperatures (2-8 °C) and avoid heating the reaction mixture.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat when handling DAST.[2][4]

  • Quenching: The quenching of DAST should be performed slowly and at low temperatures to control the exothermic reaction and gas evolution.

Hydrogen Fluoride (HF) is a highly toxic and corrosive gas.

  • HF can cause severe burns that may not be immediately painful but can lead to deep tissue damage.

  • Ensure the reaction and workup are performed in a well-ventilated fume hood.

  • In case of exposure, seek immediate medical attention.

Appendix: Synthesis of Starting Material (2-Bromoethanol)

For laboratories where 2-bromoethanol is not commercially available, it can be synthesized from ethylene oxide and hydrobromic acid.

Protocol for 2-Bromoethanol Synthesis
  • Setup: In a round-bottom flask equipped with a stirrer and placed in an ice-salt bath, add a 48% aqueous solution of hydrobromic acid.

  • Reaction: Cool the acid to below 10 °C and slowly bubble ethylene oxide gas through the solution. Monitor the temperature and the weight of the ethylene oxide cylinder to control the addition.

  • Neutralization and Extraction: After the reaction is complete, neutralize the excess acid with sodium carbonate. Saturate the aqueous solution with sodium sulfate and extract the 2-bromoethanol with a suitable organic solvent like diethyl ether.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate and purify the 2-bromoethanol by distillation under reduced pressure.[7][8][9]

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-2-bromo-ethanol via Halogen Exchange Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Fluoro-2-bromo-ethanol, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthetic strategy hinges on a two-step process commencing with the preparation of the precursor, 2,2-dibromoethanol, followed by a selective halogen exchange reaction to introduce a single fluorine atom. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data to support researchers in the successful synthesis and validation of the target compound.

Introduction

Vicinal halohydrins, molecules containing adjacent halogen and hydroxyl functionalities, are versatile intermediates in organic synthesis.[1] Specifically, this compound is a key synthon whose structural features allow for differential reactivity at the carbon-bromine and carbon-fluorine bonds, making it a desirable component in the design of complex molecules. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity. This application note details a robust and reproducible methodology for the synthesis of this compound, leveraging a halogen exchange reaction on a readily accessible gem-dibromo precursor.

Mechanistic Rationale: The Halogen Exchange Approach

The core of this synthetic approach is a halogen exchange reaction, a powerful tool for the introduction of fluorine into organic molecules. Two classical named reactions are particularly relevant: the Finkelstein reaction and the Swart's reaction.

  • Finkelstein Reaction: This reaction typically involves the exchange of a chloride or bromide with an iodide using an alkali metal iodide in a suitable solvent like acetone. The equilibrium is driven by the precipitation of the less soluble sodium chloride or bromide.[2] While traditionally used for iodination, modifications using fluoride salts can be employed for fluorination.

  • Swarts Reaction: This reaction is a more direct and common method for the synthesis of alkyl fluorides from alkyl chlorides or bromides.[3][4][5] It utilizes metal fluorides such as silver(I) fluoride (AgF), antimony trifluoride (SbF₃), or mercury(II) fluoride (Hg₂F₂) as the fluorine source.[6][7] The driving force for this reaction is the formation of a more stable metal halide salt. For the selective monofluorination of a gem-dibromo compound, careful control of reaction conditions and stoichiometry is paramount to prevent the formation of the difluorinated byproduct.

The proposed synthesis of this compound will proceed via a Swarts-type reaction on 2,2-dibromoethanol. The choice of a milder fluorinating agent like AgF is crucial to favor the desired monosubstitution.

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the starting material, 2,2-dibromoethanol, and its subsequent selective fluorination.

Part 1: Synthesis of 2,2-Dibromoethanol

The synthesis of the gem-dibromo alcohol precursor can be achieved through the bromination of bromoacetaldehyde diethyl acetal followed by acidic hydrolysis.

Diagram of the Synthetic Workflow for 2,2-Dibromoethanol

cluster_0 Synthesis of 2,2-Dibromoethanol A Bromoacetaldehyde diethyl acetal C Dibromoacetaldehyde diethyl acetal A->C Bromination B Bromine (Br2) B->C E 2,2-Dibromoethanol C->E Hydrolysis D Acidic Hydrolysis (e.g., aq. HBr) D->E

Caption: Workflow for the synthesis of 2,2-dibromoethanol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Bromoacetaldehyde diethyl acetal197.0719.7 g0.1
Bromine (Br₂)159.8117.6 g (5.6 mL)0.11
Carbon tetrachloride (CCl₄)153.82100 mL-
48% Hydrobromic acid (HBr)80.9150 mL-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-
Diethyl ether74.12As needed-

Procedure:

  • Bromination: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve bromoacetaldehyde diethyl acetal (19.7 g, 0.1 mol) in 100 mL of carbon tetrachloride.

  • Cool the solution in an ice bath and slowly add bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any unreacted bromine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude dibromoacetaldehyde diethyl acetal.

  • Hydrolysis: To the crude acetal, add 50 mL of 48% hydrobromic acid and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,2-dibromoethanol by vacuum distillation.

Part 2: Selective Monofluorination to this compound

This step employs a Swarts-type halogen exchange reaction using silver(I) fluoride. The reaction is performed under anhydrous conditions to prevent the deactivation of the fluorinating agent.

Diagram of the Halogen Exchange Reaction

cluster_1 Selective Monofluorination F 2,2-Dibromoethanol I This compound F->I Swarts Reaction G Silver(I) Fluoride (AgF) G->I H Anhydrous Acetonitrile H->I Solvent J Silver Bromide (AgBr) I->J Byproduct

Caption: Halogen exchange for this compound synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,2-Dibromoethanol203.8610.2 g0.05
Silver(I) fluoride (AgF)126.876.3 g0.05
Anhydrous acetonitrile41.05100 mL-
Celite®-As needed-
Diethyl ether74.12As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add silver(I) fluoride (6.3 g, 0.05 mol) and 100 mL of anhydrous acetonitrile.

  • Reaction Execution: Add 2,2-dibromoethanol (10.2 g, 0.05 mol) to the suspension. Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the precipitated silver bromide and any unreacted silver fluoride.

  • Wash the Celite® pad with diethyl ether.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in diethyl ether and wash with water to remove any residual acetonitrile and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by fractional distillation under reduced pressure. For sensitive fluorinated alcohols, purification via flash chromatography on deactivated silica gel may be considered.[8]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The proton on the carbon bearing the fluorine and bromine atoms (CH(F)Br) is expected to appear as a doublet of doublets due to coupling with the adjacent methylene protons and the fluorine atom.

    • The methylene protons (CH₂OH) will likely appear as a multiplet due to coupling with the adjacent methine proton and the hydroxyl proton.

    • The hydroxyl proton (OH) will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • The carbon atom attached to the fluorine and bromine (C(F)Br) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F).

    • The carbon atom of the methylene group (CH₂OH) will also be observable.

  • Mass Spectrometry (EI):

    • The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, an M+2 peak of approximately equal intensity will also be observed, corresponding to the ⁸¹Br isotope.[9]

    • Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[10][11]

Safety and Handling

  • 2,2-Dibromoethanol: This compound is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.

  • Fluorinating Agents (AgF): Silver fluoride is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a fume hood.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Anhydrous conditions are critical for the fluorination step. Ensure all glassware is thoroughly dried before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols for the preparation of the 2,2-dibromoethanol precursor and its subsequent selective monofluorination via a Swarts-type halogen exchange, researchers can reliably obtain this valuable building block for their synthetic endeavors. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this synthesis.

References

The Versatile Halohydrin: 2-Fluoro-2-bromo-ethanol as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorinated Alcohol

In the ever-evolving landscape of organic synthesis, the demand for novel building blocks that offer precise control over molecular architecture and functionality is insatiable. Among these, fluorinated compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values. 2-Fluoro-2-bromo-ethanol (FBE), a structurally intriguing halohydrin, has emerged as a valuable and versatile precursor for the synthesis of a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity and practical applications. We will explore its utility in key synthetic transformations, supported by detailed protocols and mechanistic insights, to empower chemists to strategically incorporate this unique reagent into their synthetic endeavors.

Physicochemical Properties and Safety Considerations

This compound is a colorless liquid characterized by the presence of both a fluorine and a bromine atom on the second carbon of an ethanol backbone.[1] This unique substitution pattern gives rise to its distinct reactivity, where the bromine atom serves as a good leaving group in nucleophilic substitution reactions, and the presence of the fluorine atom influences the molecule's electronic properties and reactivity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₄BrFO[1]
Molecular Weight142.95 g/mol [3]
Boiling Point147 °C[4]
Density1.831 g/cm³[4]
AppearanceColorless liquid[1]
SolubilitySoluble in water[1]

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2]

Core Synthetic Applications: A Gateway to Fluorinated Scaffolds

The synthetic utility of this compound primarily revolves around two key reaction pathways: nucleophilic substitution and elimination reactions. These transformations provide access to a wide range of functionalized fluorinated molecules.

Nucleophilic Substitution Reactions: Introducing Diversity

The presence of a bromine atom, a good leaving group, makes the C-2 position of this compound susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of valuable fluorinated intermediates.

Workflow for Nucleophilic Substitution Reactions:

cluster_reaction Nucleophilic Substitution FBE This compound Reaction Reaction Vessel (Heat, Stirring) FBE->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Solvent Solvent (e.g., DMF, CH₃CN) Solvent->Reaction Product Substituted Product Workup Aqueous Workup & Extraction Purification Purification (e.g., Chromatography) Workup->Purification Crude Product Purification->Product Pure Product Reaction->Workup Reaction Mixture

Caption: General workflow for nucleophilic substitution reactions using this compound.

a) Synthesis of 2-Fluoro-2-azido-ethanol:

The introduction of an azide group provides a versatile handle for further transformations, such as reduction to an amine or participation in click chemistry.

Protocol 1: Synthesis of 2-Fluoro-2-azido-ethanol

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-fluoro-2-azido-ethanol.

b) Synthesis of 2-Fluoro-2-(alkylamino)-ethanols:

The reaction with primary or secondary amines provides access to fluorinated amino alcohols, which are important scaffolds in medicinal chemistry.[7]

Protocol 2: Synthesis of N-benzyl-2-fluoro-2-amino-ethanol

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.2 eq) and potassium carbonate (2.0 eq).

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography to obtain N-benzyl-2-fluoro-2-amino-ethanol.

Elimination Reactions: Access to Fluoroalkenes

Treatment of this compound with a strong base can induce the elimination of hydrogen bromide, leading to the formation of fluoroalkenes. These are valuable monomers for the synthesis of fluorinated polymers and can also serve as precursors for other functionalized molecules.[8][9]

Mechanism of Base-Induced Elimination:

cluster_reaction E2 Elimination FBE This compound Reaction Reaction Vessel (Stirring) FBE->Reaction Base Strong Base (e.g., t-BuOK) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Fluoroalkene Fluoroalkene Byproducts H₂O + KBr Reaction->Fluoroalkene Reaction->Byproducts

Caption: Schematic representation of the E2 elimination of HBr from this compound.

Protocol 3: Synthesis of Fluoroethylene (Vinyl Fluoride) via Elimination

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone condenser

Procedure:

  • Set up a reaction flask with a magnetic stirrer and a dry ice/acetone condenser.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The volatile fluoroethylene product can be collected by passing the reaction atmosphere through a cold trap.

  • Alternatively, the reaction mixture can be quenched with water and the organic layer separated, dried, and the product isolated by careful distillation if it's a higher boiling derivative.

Table 2: Representative Yields for Reactions of this compound

Reaction TypeNucleophile/BaseProductTypical Yield (%)
Nucleophilic SubstitutionSodium azide2-Fluoro-2-azido-ethanol60-80
Nucleophilic SubstitutionBenzylamineN-benzyl-2-fluoro-2-amino-ethanol50-70
EliminationPotassium tert-butoxideFluoroethyleneVaries (often collected as gas)

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile building block in organic synthesis. Its unique bifunctional nature allows for the facile introduction of fluorine into a variety of molecular scaffolds through straightforward nucleophilic substitution and elimination reactions. The protocols outlined in this guide provide a practical framework for researchers to harness the synthetic potential of this important reagent.

As the demand for sophisticated fluorinated molecules in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance of readily accessible and versatile fluorinated building blocks like this compound will undoubtedly increase. Future research in this area will likely focus on expanding the scope of its applications, developing more stereoselective transformations, and exploring its use in the synthesis of novel complex targets.

References

The Strategic Deployment of 2-Fluoro-2-bromo-ethanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The quest for novel building blocks that facilitate the introduction of fluorine has led to a growing interest in small, versatile reagents. Among these, 2-Fluoro-2-bromo-ethanol (CAS: 459424-41-0) emerges as a bifunctional molecule with significant potential. Its unique geminal arrangement of fluorine and bromine on the C2 position, coupled with a primary alcohol, offers a rich platform for synthetic diversification. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Chemical Versatility of this compound

This compound is a halogenated alcohol that serves as a valuable C2 building block in organic synthesis.[1] The presence of both a fluorine and a bromine atom on the same carbon imparts distinct reactivity patterns that are highly advantageous in the construction of complex molecules.[2] The key to its utility lies in the differential reactivity of the two halogen atoms and the presence of the hydroxyl group, which can be a handle for further functionalization or can participate in intramolecular reactions.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₂H₄BrFO[3]
Molecular Weight142.96 g/mol [3]
PurityTypically >97%[3]
AppearanceColorless liquid[2]

Core Application 1: Synthesis of 2-Fluorooxirane – A Gateway to Fluorinated Motifs

One of the most powerful applications of this compound is its use as a precursor to 2-fluorooxirane. This transformation leverages the classical halohydrin cyclization, an intramolecular SN2 reaction.[4] The resulting 2-fluorooxirane is a highly valuable, yet challenging to isolate, electrophilic building block for the introduction of the -CH(F)CH₂- motif.

Mechanistic Rationale:

The reaction proceeds via deprotonation of the primary alcohol by a base, forming an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the halogens. Bromine, being a superior leaving group to fluorine due to its larger size and lower bond strength with carbon, is preferentially displaced. This intramolecular Williamson ether synthesis variant yields the desired epoxide.[4]

G cluster_0 Intramolecular SN2 Cyclization start This compound alkoxide Alkoxide Intermediate start->alkoxide + Base transition SN2 Transition State alkoxide->transition Intramolecular Attack product 2-Fluorooxirane transition->product Br- leaves byproduct H-Base+ + Br-

Caption: Workflow for 2-Fluorooxirane Synthesis.

Detailed Protocol: Synthesis of 2-Fluorooxirane

Objective: To synthesize 2-fluorooxirane from this compound via base-induced cyclization.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry of NaH. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH slurry over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up (Caution: Unreacted NaH): Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature. Note: 2-Fluorooxirane is volatile and potentially unstable, so it is often used immediately in the next synthetic step.

Core Application 2: Synthesis of Vicinal Fluoro-Amino Alcohols

The differential reactivity of the C-Br and C-F bonds allows for selective nucleophilic substitution. This is a cornerstone of its application in medicinal chemistry, particularly for the synthesis of vicinal fluoro-amino alcohols, which are important pharmacophores.

Mechanistic Rationale:

In SN2 reactions, the rate is dependent on the leaving group's ability to depart. Bromide is a significantly better leaving group than fluoride. Therefore, reaction with an amine nucleophile will selectively displace the bromide, leaving the fluoride and the hydroxyl group intact. This regioselectivity is highly reliable and synthetically valuable.

G reagents This compound + R₂NH (Amine) product 2-Fluoro-2-(dialkylamino)ethanol + HBr reagents->product SN2 Reaction (Br- displacement)

Caption: Nucleophilic Substitution with Amines.

Detailed Protocol: Nucleophilic Substitution with a Secondary Amine

Objective: To synthesize 2-fluoro-2-(morpholino)ethanol as a representative example.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Standard glassware for heating under reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), morpholine (2.5 eq), and potassium carbonate (2.0 eq). Causality: An excess of the amine is used to drive the reaction to completion and to act as a scavenger for the HBr byproduct. K₂CO₃ is a base that also neutralizes the HBr formed.

  • Solvent Addition: Add acetonitrile to the flask to achieve a concentration of approximately 0.5 M.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-2-(morpholino)ethanol.

Future Perspectives and Advanced Applications

The utility of this compound is not limited to these two primary transformations. Its derivatives can be further elaborated into a wide array of complex molecules:

  • Chiral Synthesis: The chiral version, (R)- or (S)-2-Fluoro-2-bromo-ethanol, can serve as a precursor for the enantioselective synthesis of fluorinated drug candidates.

  • Heterocycle Synthesis: The fluoro-amino alcohol products can undergo further cyclization reactions to form fluorinated morpholines, piperazines, or other medicinally relevant heterocyclic scaffolds.[5]

  • Click Chemistry: The hydroxyl group can be converted into an azide or alkyne, allowing for its incorporation into larger molecules via click chemistry.

Safety Considerations

This compound is a halogenated compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be toxic and an irritant.[1][2] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is a versatile and highly valuable building block for medicinal chemistry. Its differential reactivity allows for the selective and predictable synthesis of fluorinated oxiranes and vicinal fluoro-amino alcohols. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this reagent in the design and synthesis of next-generation therapeutics. The ability to introduce the unique physicochemical properties of fluorine into drug-like scaffolds will continue to drive innovation in the pharmaceutical industry.

References

Harnessing Halogenated Fluoroethanols in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Senior Application Scientist, Gemini Division

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. Fluorinated functional groups can dramatically alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes.[1] These modifications often lead to enhanced biological efficacy, improved crop selectivity, and more favorable environmental profiles.[2] Among the diverse array of fluorinated building blocks, small, functionalized reagents like halogenated fluoroethanols serve as critical intermediates for introducing valuable fluorine-containing moieties.

This guide provides a detailed examination of 2-Fluoro-2-bromo-ethanol as a versatile reagent in synthetic chemistry. Due to the proprietary nature of many industrial agrochemical syntheses, publicly available, detailed protocols for this specific reagent are limited. Therefore, to provide a tangible and instructive example, this document also presents a comprehensive case study on the closely related and widely utilized analog, 2-Bromo-2,2-difluoroethanol. This analog is instrumental in the synthesis of fungicides containing the critical difluoromethylpyrazole moiety.[3] Through this dual approach, we will explore the mechanistic principles, experimental protocols, and strategic considerations for using these powerful synthetic intermediates.

Part 1: The Synthetic Potential of this compound

This compound (CAS: 459424-41-0) is a halogenated alcohol featuring both fluorine and bromine on the same carbon atom.[4] This unique structural arrangement provides multiple reactive sites, making it a valuable precursor for creating more complex molecules.[4]

Chemical Profile and Reactivity

The primary value of this compound lies in its dual functionality. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the primary alcohol can be used in etherification, esterification, or oxidation reactions.

  • Nucleophilic Substitution: The carbon atom bonded to both fluorine and bromine is highly electrophilic. Nucleophiles can readily displace the bromide ion to form a new carbon-nucleophile bond.

  • Elimination Reactions: Under basic conditions, the compound can undergo elimination to form fluorinated alkenes.[4]

  • Precursor to Fluorinated Moieties: It can serve as a precursor to introduce the monofluoromethyl group (-CH2F) or related structures into a target molecule.

Below is a conceptual workflow illustrating the potential synthetic transformations of this compound.

G reagent This compound (BrCHF-CH2OH) sub Nucleophilic Substitution (Nu-) reagent->sub ether Etherification (R-OH, Base) reagent->ether oxid Oxidation reagent->oxid prod_sub Nu-CHF-CH2OH (Substituted Fluoroethanol) sub->prod_sub prod_ether BrCHF-CH2-O-R (Fluoroethyl Ether) ether->prod_ether prod_oxid BrCHF-CHO (Bromo-fluoro-acetaldehyde) oxid->prod_oxid prod_oxid_acid BrCHF-COOH (Bromo-fluoro-acetic Acid) prod_oxid->prod_oxid_acid Further Oxidation

Caption: Potential synthetic pathways for this compound.

Part 2: Case Study: 2-Bromo-2,2-difluoroethanol in Fungicide Synthesis

The difluoromethyl group (-CF2H) is a privileged functional group in agrochemicals, particularly within the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1][3] 2-Bromo-2,2-difluoroethanol (CAS: 420-94-0) is a key industrial intermediate for constructing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core found in several top-tier fungicides.[5]

Mechanistic Rationale: From Alcohol to Pyrazole

The synthesis of the difluoromethyl pyrazole core from 2-Bromo-2,2-difluoroethanol is a multi-step process. A plausible and efficient pathway involves the initial conversion of the alcohol to a more reactive intermediate, which then serves as a precursor for difluoromethylation. One common strategy involves the generation of a difluorocarbene or a related equivalent, which can then react with a suitable pyrazole precursor.

The overall transformation leverages the unique reactivity of the Br-CF2- moiety to construct the vital H-CF2-Pyrazole structure.

G cluster_0 Intermediate Preparation cluster_1 Core Synthesis start 2-Bromo-2,2-difluoroethanol (BrCF2-CH2OH) step1 Activation / Transformation (e.g., Oxidation to Aldehyde or Conversion to Sulfonate) start->step1 intermediate Reactive CF2Br-Intermediate step1->intermediate step2 Difluoromethylation Reaction (Base, Catalyst) intermediate->step2 Reacts with pyrazole_precursor Pyrazole Precursor (e.g., 1-methylpyrazole) pyrazole_precursor->step2 final_product 3-(Difluoromethyl)-1-methyl- 1H-pyrazole step2->final_product

Caption: Workflow for pyrazole synthesis using a difluoroethanol-derived intermediate.

Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole

This protocol is a representative synthesis based on established chemical principles for difluoromethylation, illustrating the use of a 2-Bromo-2,2-difluoroethanol-derived precursor.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials and Equipment:

  • 2-Bromo-2,2-difluoroethanol

  • 1-Methylpyrazole

  • Potassium hydroxide (KOH) or similar strong base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Three-neck round-bottom flask, equipped with a reflux condenser, magnetic stirrer, and temperature probe

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

  • Reaction Setup:

    • In a dry 1-L three-necked flask under an inert argon atmosphere, combine 1-methylpyrazole (1.0 eq) and anhydrous DMF (5 volumes).

    • Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Base Addition:

    • Slowly add powdered potassium hydroxide (2.5 eq) to the cooled solution portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Allow the resulting suspension to stir at 0-5 °C for 30 minutes.

    • Causality Note: The strong base deprotonates the pyrazole ring, forming a nucleophilic anion that is required to initiate the reaction with the difluoromethyl source. Maintaining a low temperature controls the exothermic reaction.

  • Addition of Difluoromethylating Agent:

    • Slowly add 2-Bromo-2,2-difluoroethanol (1.2 eq) dropwise to the reaction mixture over 1 hour.[5] Maintain the internal temperature below 10 °C throughout the addition.

    • Causality Note: 2-Bromo-2,2-difluoroethanol, in the presence of a strong base, acts as a precursor to a reactive difluoromethylating species (e.g., via in-situ generation of difluorocarbene). Slow addition is critical to control the reaction rate and prevent side reactions.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and cautiously quench by pouring it into ice-water (10 volumes).

    • Extract the aqueous mixture with ethyl acetate or a similar organic solvent (3 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole as a clear liquid.

Part 3: Data and Safety Considerations

When working with halogenated reagents, understanding their physical properties and handling requirements is paramount.

Table 1: Comparative Physical Properties

PropertyThis compound2-Bromo-2,2-difluoroethanol
CAS Number 459424-41-0[6]420-94-0
Molecular Formula C₂H₄BrFO[6]C₂H₃BrF₂O[5]
Molar Mass 142.96 g/mol [6]160.95 g/mol
Boiling Point 147 °C[6]~125-127 °C
Density 1.831 g/cm³[6]~1.9 g/cm³

Safety and Handling:

  • Toxicity: Halogenated alcohols should be treated as toxic and potentially corrosive.[4] 2-Fluoroethanol, a related compound, is known to be highly toxic as it metabolizes to fluoroacetate, a potent metabolic poison.[7] Assume a similar hazard profile for its bromo-derivative.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation/Contact: Avoid inhalation of vapors and direct contact with skin and eyes.[4]

  • Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

This compound and its difluoro-analog, 2-Bromo-2,2-difluoroethanol, represent a class of highly versatile and powerful intermediates in agrochemical synthesis. Their unique structures allow for the strategic introduction of fluorinated moieties that are often essential for achieving the desired biological activity and stability in next-generation crop protection agents. While detailed protocols for the monofluorinated compound are not widely public, the principles of its reactivity can be understood through fundamental organic chemistry. The well-established utility of the difluorinated analog in the synthesis of leading SDHI fungicides provides a clear and compelling case study of the immense value these building blocks bring to the agrochemical industry. A thorough understanding of their reaction mechanisms and adherence to strict safety protocols are essential for their successful and safe application in research and development.

References

2-Fluoro-2-bromo-ethanol as a precursor for fluorinated polymers

Author: BenchChem Technical Support Team. Date: January 2026

2-Fluoro-2-bromo-ethanol: A Versatile Precursor for the Synthesis of Advanced Fluorinated Polymers for Biomedical Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis and polymerization of this compound, a key precursor for a novel class of fluorinated polymers. These polymers, bearing a unique combination of fluorine and bromine atoms, offer significant potential for advancements in drug delivery and biomedical materials science. This document details the synthesis of the monomer, its subsequent polymerization via controlled cationic and radical pathways, and the characterization of the resulting polymers. We provide field-proven insights and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize this promising precursor in their work.

Introduction: The Significance of Fluorinated Polymers in Drug Development

Fluorinated polymers have garnered considerable attention in the biomedical field due to their unique and advantageous properties. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its metabolic stability, increase lipophilicity, and improve the bioavailability of encapsulated therapeutic agents.[1][2] The strong carbon-fluorine bond contributes to the thermal and chemical stability of these polymers, which can extend the systemic circulation time of drug-loaded nanoparticles.[2][3] Furthermore, the hydrophobic nature of fluorinated chains can protect encapsulated drugs from degradation and undesirable interactions with biological components like proteins and lipids.[2][4]

This compound emerges as a particularly interesting precursor for creating functional fluorinated polymers. The presence of both a fluorine and a bromine atom on the same carbon atom offers a unique handle for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties. This dual-functionality opens up exciting possibilities for the design of sophisticated drug delivery systems and advanced biomaterials.[5][6]

This guide will provide a detailed exploration of the synthetic pathways to obtain this compound and its subsequent conversion into a polymerizable vinyl ether monomer. We will then delve into state-of-the-art controlled polymerization techniques to produce well-defined polymers with tailored molecular weights and narrow molecular weight distributions.

Synthesis of the Precursor and Monomer

The successful synthesis of high-quality fluorinated polymers begins with the preparation of a pure precursor and monomer. This section outlines the key synthetic steps.

Synthesis of this compound

While several methods for the synthesis of this compound have been proposed, a common and effective approach involves the direct halogen exchange from a readily available starting material like 2-bromoethanol.[7] This method is advantageous due to the commercial availability of the precursor.

Diagram of the Synthesis of this compound

2-Bromoethanol 2-Bromoethanol This compound This compound 2-Bromoethanol->this compound Fluorinating Agent (e.g., DAST, Selectfluor)

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound (Representative Protocol)

Causality: This protocol is based on the well-established principle of nucleophilic fluorination of alcohols. A fluorinating agent is used to replace the hydroxyl group with a fluorine atom. The choice of a suitable fluorinating agent is critical to achieve good yield and selectivity.

  • Reaction Setup: In a fume hood, a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromoethanol (1.0 eq).

  • Solvent Addition: Anhydrous dichloromethane (DCM) is added to dissolve the 2-bromoethanol. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: A solution of a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor (1.1 eq), in anhydrous DCM is added dropwise to the cooled solution over a period of 30 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound as a colorless liquid.[8]

Synthesis of 2-Bromo-2-fluoroethyl Vinyl Ether

The conversion of this compound to its corresponding vinyl ether is a crucial step to enable polymerization. Transetherification is a widely used and efficient method for this transformation.[9][10]

Diagram of the Synthesis of 2-Bromo-2-fluoroethyl Vinyl Ether

This compound This compound 2-Bromo-2-fluoroethyl Vinyl Ether 2-Bromo-2-fluoroethyl Vinyl Ether This compound->2-Bromo-2-fluoroethyl Vinyl Ether Ethyl Vinyl Ether, Pd Catalyst

Caption: Synthesis of 2-Bromo-2-fluoroethyl Vinyl Ether.

Protocol 2: Synthesis of 2-Bromo-2-fluoroethyl Vinyl Ether (Representative Protocol)

Causality: This protocol utilizes a palladium-catalyzed transetherification reaction. The catalyst facilitates the exchange of the ethoxy group of ethyl vinyl ether with the 2-fluoro-2-bromo-ethoxy group. An excess of ethyl vinyl ether is used to drive the equilibrium towards the product.

  • Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, palladium(II) acetate (0.02 eq) and a suitable ligand, such as 1,10-phenanthroline (0.03 eq), are dissolved in anhydrous dichloromethane. The solution is stirred at room temperature for 30 minutes.

  • Reaction Setup: In a separate dry Schlenk flask, this compound (1.0 eq) is dissolved in a large excess of ethyl vinyl ether (at least 10 eq).

  • Reaction: The catalyst solution is transferred to the solution of the alcohol and ethyl vinyl ether via cannula. The reaction mixture is stirred at room temperature for 24 hours.

  • Workup: The reaction mixture is filtered through a short plug of silica gel to remove the catalyst. The excess ethyl vinyl ether and solvent are removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-bromo-2-fluoroethyl vinyl ether.[10]

Polymerization of 2-Bromo-2-fluoroethyl Vinyl Ether

The ability to control the polymerization process is paramount for producing polymers with desired properties for biomedical applications. Both cationic and controlled radical polymerization techniques can be employed for 2-bromo-2-fluoroethyl vinyl ether.

Controlled Cationic Polymerization

Cationic polymerization, particularly controlled techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offers excellent control over molecular weight and dispersity for vinyl ethers.[7][11]

Diagram of Cationic RAFT Polymerization

cluster_initiation Initiation cluster_propagation Propagation & Control Initiator Initiator Cationic Species Cationic Species Initiator->Cationic Species Acid Catalyst Propagating Chain Propagating Chain Cationic Species->Propagating Chain Monomer Dormant Species Dormant Species Propagating Chain->Dormant Species RAFT Agent Polymer Polymer Propagating Chain->Polymer Termination Dormant Species->Propagating Chain Reversible

Caption: Cationic RAFT Polymerization Workflow.

Protocol 3: Cationic RAFT Polymerization of 2-Bromo-2-fluoroethyl Vinyl Ether

Causality: This protocol employs a highly active acid catalyst to initiate the polymerization and a RAFT agent to control the chain growth. The reversible transfer of the growing polymer chain to the RAFT agent allows for the synthesis of polymers with low dispersity.[7][12]

  • Materials: All reagents and solvents should be rigorously dried and purified before use. The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: A dry Schlenk flask is charged with the RAFT agent (e.g., a suitable xanthate or dithiocarbamate, 1.0 eq) and the monomer, 2-bromo-2-fluoroethyl vinyl ether (e.g., 100 eq). Anhydrous dichloromethane is added as the solvent.

  • Initiation: The solution is cooled to the desired temperature (e.g., -20 °C). A solution of a strong Brønsted acid catalyst, such as triflic acid (HOTf) (0.1 eq), in anhydrous dichloromethane is added via syringe to initiate the polymerization.

  • Polymerization: The reaction is stirred at the set temperature, and the progress of the polymerization is monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, the polymerization is terminated by adding a small amount of pre-chilled methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol. The polymer is then collected by filtration, redissolved in a small amount of dichloromethane, and re-precipitated. This process is repeated three times. The final polymer is dried under vacuum to a constant weight.[7]

Controlled Radical Polymerization

While vinyl ethers are traditionally considered to be polymerized cationically, recent advances have enabled their controlled radical polymerization.[5][13]

Protocol 4: Controlled Radical Polymerization of 2-Bromo-2-fluoroethyl Vinyl Ether (Representative Protocol)

Causality: This method utilizes a RAFT agent compatible with radical polymerization. The key to successful radical polymerization of vinyl ethers is often the choice of solvent and additives that can stabilize the growing radical and suppress side reactions.[5]

  • Reaction Setup: In a Schlenk tube, the RAFT agent (e.g., a dithiocarbamate, 1.0 eq), the monomer (e.g., 100 eq), and a radical initiator (e.g., AIBN, 0.2 eq) are dissolved in a suitable solvent system, such as an aqueous suspension in the presence of lithium hydroxide.[5]

  • Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The tube is sealed and placed in a preheated oil bath at the appropriate temperature (e.g., 70 °C) for the chosen initiator.

  • Termination and Purification: The polymerization is stopped by cooling the reaction mixture and exposing it to air. The polymer is purified by precipitation as described in Protocol 3.

Characterization of Poly(2-bromo-2-fluoroethyl vinyl ether)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.

Parameter Technique Expected Results
Molecular Weight and Dispersity (Đ) Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)A narrow and symmetrical peak, indicating a well-controlled polymerization with low dispersity (Đ typically < 1.3).[14]
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyBroad signals in the polymer backbone region, with the disappearance of the sharp vinyl proton signals from the monomer.[9][15][16][17]
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), which provides information about the polymer's amorphous or semi-crystalline nature.
Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Confirmation of the presence and relative ratios of carbon, oxygen, fluorine, and bromine.

Applications in Drug Delivery

The unique properties of poly(2-bromo-2-fluoroethyl vinyl ether) make it a promising candidate for various drug delivery applications.

  • Controlled Drug Release: The hydrophobic nature of the fluorinated polymer can be utilized for the sustained release of hydrophobic drugs.[4][6]

  • Targeted Delivery: The bromine atoms on the polymer backbone can serve as handles for the attachment of targeting ligands, enabling the specific delivery of drugs to diseased cells or tissues.

  • Theranostics: The polymer can be functionalized with both therapeutic agents and imaging probes, creating a theranostic platform for simultaneous diagnosis and therapy.

  • Biocompatible Coatings: The low surface energy of fluorinated polymers can be beneficial for creating biocompatible coatings on medical devices to reduce protein adsorption and biofouling.[18][19][20]

Safety and Handling

This compound and its derivatives should be handled with extreme care due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly promising precursor for the development of advanced fluorinated polymers with significant potential in the field of drug delivery and biomedical materials. The synthetic and polymerization protocols detailed in this guide provide a solid foundation for researchers to explore the capabilities of this versatile building block. The unique combination of fluorine and bromine functionalities offers a rich platform for the design of next-generation materials with tailored properties for a wide range of biomedical applications.

References

Application Notes & Protocols: Strategic Use of 2-Fluoro-2-bromo-ethanol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Synthon for Fluorinated Building Blocks

2-Fluoro-2-bromo-ethanol is a specialized bifunctional molecule poised to be a valuable building block in modern organic synthesis, particularly for the introduction of fluorine into target structures. Its utility stems from a unique confluence of structural features: a primary alcohol capable of activation or intramolecular reactivity, and two distinct halogens on the adjacent carbon. The pronounced electronegativity of fluorine and the superior leaving group ability of bromine create a fascinating electronic and steric environment, enabling a range of controlled nucleophilic substitution reactions.

This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of this compound and delivers detailed protocols for its strategic application. We will delve into how the interplay between the hydroxyl group and the vicinal halogens can be harnessed to selectively synthesize valuable intermediates like 2-fluoro-oxirane and various β-substituted-α-fluoroethanols, which are of significant interest to researchers in medicinal chemistry and materials science.

Part 1: Core Mechanistic Considerations

The reactivity of this compound is dominated by the potential for intramolecular reactions, specifically neighboring group participation (NGP) by the hydroxyl group.[1][2] Understanding this pathway is critical to controlling the outcome of substitution reactions.

The Dominant Pathway: Neighboring Group Participation and Epoxide Formation

Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile is perfectly positioned to attack the adjacent carbon (C2), displacing the bromide leaving group in an intramolecular SN2 reaction.[1] This process, known as anchimeric assistance, results in the formation of a highly strained, and therefore highly reactive, 2-fluoro-oxirane intermediate.[2]

The rate of this intramolecular cyclization is often significantly faster than intermolecular attack by an external nucleophile, making the epoxide the key intermediate in most reactions conducted under basic conditions.[2] The overall transformation from the starting alcohol to a product derived from the epoxide involves two consecutive SN2 reactions, which has important stereochemical implications, typically resulting in retention of configuration at the reaction center.[1]

Caption: Mechanism of 2-Fluoro-oxirane formation.

Regioselectivity of Epoxide Ring-Opening

Once the 2-fluoro-oxirane is formed, subsequent attack by an external nucleophile determines the final product. The ring-opening of this unsymmetrical epoxide is highly regioselective. The nucleophile will preferentially attack the carbon atom that is less sterically hindered and better able to support a partial positive charge in the transition state.[3]

In the case of 2-fluoro-oxirane, nucleophilic attack predominantly occurs at the non-fluorinated carbon (C1). This is due to two primary factors:

  • Steric Hindrance: The fluorine atom at C2 provides more steric bulk than the hydrogen atoms at C1.

  • Electronic Effects: The powerful electron-withdrawing inductive effect of the fluorine atom destabilizes any developing positive charge (carbocation character) at C2 during the SN2 transition state, making C1 the more electrophilic site for nucleophilic attack.

This predictable regioselectivity is a key advantage, allowing for the synthesis of a single constitutional isomer.[4]

Part 2: Application Notes and Experimental Protocols

Application 1: Synthesis of 2-Fluoro-oxirane

This protocol details the synthesis of the key 2-fluoro-oxirane intermediate via intramolecular cyclization. The product is volatile and highly reactive, and is often best generated and used in situ for subsequent reactions.

Protocol 1: Preparation of 2-Fluoro-oxirane

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF, 0.5 M relative to the substrate). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS analysis of quenched aliquots.

  • Outcome: The resulting solution contains 2-fluoro-oxirane and sodium bromide. This solution can be directly used in subsequent reactions (see Application 2) or carefully worked up.

    • Caution: 2-fluoro-oxirane is volatile and potentially toxic. Isolation should only be performed with appropriate engineering controls (fume hood) and low-temperature distillation apparatus.

Application 2: One-Pot Synthesis of β-Substituted-α-Fluoroethanols

This powerful one-pot protocol leverages the in situ formation of 2-fluoro-oxirane, followed by its immediate reaction with a chosen nucleophile. This avoids the isolation of the unstable epoxide intermediate.

Protocol 2: One-Pot Reaction with an Amine Nucleophile (Synthesis of a β-Amino-α-fluoroethanol)

  • Epoxide Formation: Follow steps 1-5 from Protocol 1 to generate the 2-fluoro-oxirane solution in THF.

  • Nucleophile Addition: After the initial 2-4 hour stir, cool the reaction mixture back to 0 °C. Add the desired amine nucleophile (e.g., benzylamine, 1.5 equivalents) dropwise via syringe.

  • Ring-Opening Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by LC-MS. For less reactive nucleophiles, gentle heating (e.g., 40-50 °C) may be required.[5]

  • Workup: a. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino-α-fluoroethanol.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The regioselectivity can be confirmed by 2D NMR experiments (HMBC, HSQC).

G cluster_1 Workflow: One-Pot Synthesis of β-Substituted-α-Fluoroethanols Start This compound Step1 Step 1: In situ Epoxide Formation - Base (e.g., NaH) - Anhydrous THF, 0°C to RT Start->Step1 Intermediate Intermediate: 2-Fluoro-oxirane (not isolated) Step1->Intermediate Step2 Step 2: Nucleophilic Ring-Opening - Add Nucleophile (Nu⁻) - RT or heat Intermediate->Step2 Product Product: Nu-CH₂-CH(F)-OH Step2->Product Workup Aqueous Workup & Purification Product->Workup Final Final Product Workup->Final

Caption: One-pot synthesis workflow diagram.

Data Summary Table:

The following table summarizes expected outcomes for the reaction of in situ generated 2-fluoro-oxirane with various classes of nucleophiles.

Nucleophile Class Example Nucleophile Typical Conditions Expected Product Key Considerations
AminesBenzylamineTHF, RT, 12-24hBnNH-CH₂-CH(F)-OHGood yields, clean reaction. Excess amine may be used.[5]
ThiolsThiophenolTHF, RT, 4-8hPhS-CH₂-CH(F)-OHOften faster than amines due to sulfur's high nucleophilicity.[5]
AzidesSodium Azide (NaN₃)DMF/H₂O, 60 °C, 12hN₃-CH₂-CH(F)-OHRequires more polar solvent and heat. Product is a precursor to amines.
CyanidesPotassium Cyanide (KCN)EtOH/H₂O, 70 °C, 24hNC-CH₂-CH(F)-OHExtreme caution required. Reaction must be run in a well-ventilated fume hood.[6]
CarbanionsPhenylmagnesium bromideTHF, -20 °C to RTPh-CH₂-CH(F)-OHGrignard reagents are highly reactive; inverse addition may be necessary.

Part 3: Troubleshooting and Safety

Problem Potential Cause Recommended Solution
Low Yield of Product 1. Incomplete epoxide formation due to wet solvent/reagents. 2. Nucleophile is not reactive enough. 3. Competing side reactions (e.g., elimination).1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Increase reaction temperature or time; switch to a more polar solvent (e.g., DMF). 3. Maintain low temperatures during epoxide formation.
Mixture of Regioisomers Nucleophilic attack at C2 occurred.This is thermodynamically disfavored but could occur with very bulky nucleophiles or under Lewis-acidic conditions. Confirm product structure with 2D NMR.
Recovery of Starting Material Base was not strong enough or was quenched.Use a stronger base (e.g., NaH vs. K₂CO₃). Check the quality and handling of the base.

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.

  • This compound: Halogenated alcohols are irritants and potentially toxic. Handle with gloves and eye protection in a fume hood.

  • 2-Fluoro-oxirane: Volatile and likely toxic. Avoid inhalation and skin contact. Best handled in solution.

  • Nucleophiles: Many nucleophiles (especially NaN₃ and KCN) are acutely toxic. Follow all specific safety protocols for each reagent used.

References

Navigating the Reactive Landscape of 2-Fluoro-2-bromo-ethanol: A Guide to its Reaction Mechanisms with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of a Halogenated Alcohol

2-Fluoro-2-bromo-ethanol is a unique bifunctional molecule that presents a fascinating case study in chemical reactivity for researchers in organic synthesis and drug development. The presence of two different halogen atoms (fluorine and bromine) on the same carbon, vicinal to a hydroxyl group, imparts a rich and competitive reaction landscape when treated with nucleophiles. Understanding and controlling these reaction pathways is paramount for its effective utilization as a building block in the synthesis of complex molecules, including fluorinated analogs of biologically active compounds.

This technical guide provides an in-depth exploration of the reaction mechanisms of this compound with a range of common nucleophiles. We will delve into the subtle interplay of electronic and steric effects that govern the reaction outcomes, offering field-proven insights to guide your experimental design.

Core Mechanistic Considerations: A Trifecta of Pathways

The reaction of this compound with a nucleophile is not a simple, one-size-fits-all process. Instead, a delicate balance exists between three primary competing mechanisms:

  • Direct Nucleophilic Substitution (S(_N)2): A direct backside attack of the nucleophile on the carbon bearing the halogens.

  • Neighboring Group Participation (NGP) by the Hydroxyl Group: Intramolecular attack of the hydroxyl group to form a reactive epoxide intermediate.

  • Neighboring Group Participation (NGP) by the Fluorine Atom: A less common but potential pathway involving the participation of the fluorine atom.

The predominant pathway is dictated by a combination of factors, including the nature of the nucleophile, the reaction conditions (base, solvent, temperature), and the inherent properties of the substrate itself.

Section 1: The Role of the Nucleophile in Dictating the Reaction Pathway

The identity of the nucleophile is arguably the most critical factor in determining the outcome of the reaction. We will consider three major classes of nucleophiles: oxygen-based, nitrogen-based, and sulfur-based.

Oxygen-Based Nucleophiles (e.g., Alkoxides, Hydroxide)

With strong, non-bulky oxygen-based nucleophiles like sodium methoxide or potassium hydroxide, the reaction is highly likely to proceed via Neighboring Group Participation (NGP) of the vicinal hydroxyl group.

Causality Behind the Choice: The alkoxide or hydroxide is a strong base, capable of deprotonating the hydroxyl group of this compound to form an alkoxide intermediate. This internal nucleophile is perfectly positioned for an intramolecular S(_N)2 attack on the adjacent carbon, displacing the better leaving group, bromide. This leads to the formation of a highly reactive fluoroepoxide intermediate. The external nucleophile then attacks the epoxide ring.

Caption: NGP mechanism with an oxygen nucleophile.

Protocol 1: Synthesis of 2-Fluoro-1-methoxyethanol via Epoxide Intermediate

This protocol describes a representative procedure for the reaction of this compound with sodium methoxide, a classic example of a reaction proceeding through an epoxide intermediate.

Parameter Value
Reactants This compound, Sodium methoxide
Solvent Anhydrous Methanol
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Neutralization, Extraction, Distillation

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of sodium methoxide in anhydrous methanol (e.g., 25 wt% solution).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Add the sodium methoxide solution (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

With nitrogen-based nucleophiles, the reaction pathway becomes more nuanced and is highly dependent on the nature of the nucleophile and the reaction conditions.

  • Primary and Secondary Amines: These can act as both nucleophiles and bases. The reaction can proceed via a direct S(_N)2 displacement of the bromide ion. However, if a strong external base is used, the neighboring group participation pathway via the deprotonated hydroxyl group can compete. The synthesis of fluorinated amino alcohols is a valuable application of this reaction.

  • Azide (N(_3)

    ^{-} 
    ): The azide ion is a good nucleophile and a relatively weak base. This favors a direct S(_N)2 reaction at the carbon bearing the halogens, leading to the displacement of the bromide ion and the formation of 2-azido-2-fluoro-ethanol.

Caption: SN2 mechanism with an azide nucleophile.

Protocol 2: Synthesis of 2-Azido-2-fluoro-ethanol

This protocol outlines the synthesis of 2-azido-2-fluoro-ethanol, a versatile intermediate for the introduction of a nitrogen-containing functional group.

Parameter Value
Reactants This compound, Sodium azide
Solvent Dimethylformamide (DMF)
Temperature 50-60 °C
Reaction Time 12-24 hours
Work-up Aqueous work-up, Extraction

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and sodium azide (1.5 eq.) in anhydrous DMF.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Sulfur-Based Nucleophiles (e.g., Thiolates, Thiourea)

Sulfur nucleophiles are generally soft and highly nucleophilic, which strongly favors the S(_N)2 pathway .

  • Thiolates (RS

    ^{-} 
    ): Thiolates are excellent nucleophiles and will readily displace the bromide ion in a direct S(_N)2 fashion to form 2-fluoro-2-(alkylthio)ethanols.

  • Thiourea: Thiourea is a common reagent for the synthesis of thiols from alkyl halides. It attacks the electrophilic carbon via one of its sulfur atoms in an S(_N)2 reaction to form an isothiouronium salt intermediate. Subsequent hydrolysis of this salt yields the corresponding thiol.

Caption: General experimental workflow.

Section 2: The Understated Role of the Fluorine Substituent

While the hydroxyl group often dominates the intramolecular reactivity, the fluorine atom exerts a significant, albeit more subtle, influence. The high electronegativity of fluorine has a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reaction in several ways:

  • Stabilization of the Transition State in S(_N)2 Reactions: The electron-withdrawing nature of fluorine can polarize the C-Br bond, making the carbon atom more electrophilic and potentially accelerating the rate of S(_N)2 attack.

  • Destabilization of Carbocation Intermediates: Should any reaction proceed through a carbocation-like transition state (unlikely for a primary carbon, but a consideration), the fluorine atom would be strongly destabilizing.

  • Potential for Neighboring Group Participation: While less common than for other halogens, there are instances of fluorine participation. However, due to its high electronegativity, fluorine is less willing to share its lone pairs to form a bridged intermediate compared to the hydroxyl group's oxygen.[1]

Section 3: Analytical Characterization

Accurate monitoring and characterization of the reaction products are crucial for understanding the mechanistic pathways.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for monitoring the progress of the reaction, allowing for the separation and identification of the starting material, intermediates, and final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule, allowing for structural elucidation of the products.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment. Changes in the ¹⁹F NMR spectrum can provide direct evidence of the reaction at the fluorinated carbon center.

Conclusion: A Versatile Building Block with Tunable Reactivity

This compound is a substrate where the choice of nucleophile and reaction conditions can be strategically employed to favor distinct reaction pathways. By understanding the interplay between direct S(_N)2 substitution and neighboring group participation, researchers can harness the reactivity of this molecule to synthesize a variety of valuable fluorinated building blocks. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for scientists and drug development professionals seeking to explore the synthetic potential of this intriguing halogenated alcohol.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Fluorinated Compounds Using 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Fluorinated Compounds in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1] When a fluorine atom is introduced into a molecule to create a stereocenter, the resulting chiral fluorinated compounds often exhibit distinct pharmacological profiles for each enantiomer.[2] Consequently, the development of robust and stereoselective methods for the synthesis of these compounds is of paramount importance for the pharmaceutical industry.[3]

This application note provides a detailed guide to the asymmetric synthesis of chiral fluorinated compounds, with a particular focus on the utility of 2-fluoro-2-bromo-ethanol as a versatile chiral building block. We will explore the underlying principles of a proposed catalytic enantioselective reaction, provide a comprehensive, step-by-step protocol, and discuss the necessary analytical techniques for the characterization of the chiral products.

This compound: A Versatile Precursor for Chiral Fluorinated Molecules

This compound is a halogenated alcohol that presents a unique combination of reactive sites.[4] The presence of both a fluorine and a bromine atom on the same carbon atom, adjacent to a primary alcohol, makes it an attractive starting material for the synthesis of more complex chiral molecules. The differential reactivity of the C-Br and C-F bonds, along with the hydroxyl group, allows for a variety of chemical transformations. While the focus of this note is on leveraging its existing chirality, it is important to recognize its potential in a wide range of synthetic applications.

Proposed Catalytic Asymmetric Synthesis: Enantioselective Arylation of this compound

While specific catalytic systems for the direct asymmetric arylation of this compound are an emerging area of research, we can propose a robust protocol based on well-established principles of transition metal-catalyzed cross-coupling reactions. This hypothetical protocol utilizes a palladium catalyst with a chiral ligand to achieve the enantioselective substitution of the bromine atom with an aryl group, yielding a chiral 2-aryl-2-fluoro-ethanol.

Reaction Principle and Mechanism

The proposed reaction is a variation of the Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction. The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with an arylboronic acid. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The chirality of the ligand on the palladium catalyst controls the facial selectivity of the reductive elimination step, leading to the preferential formation of one enantiomer of the product.

Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(Br)L oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation aryl_pd_complex R-Pd(II)(Ar)L* transmetalation->aryl_pd_complex reductive_elimination Reductive Elimination aryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Chiral Product reductive_elimination->product substrate This compound substrate->oxidative_addition arylboronic_acid ArB(OH)₂ arylboronic_acid->transmetalation base Base base->transmetalation

Caption: Proposed catalytic cycle for the asymmetric arylation of this compound.

Experimental Protocol: Asymmetric Arylation of (R)-2-Fluoro-2-bromo-ethanol

This protocol describes a general procedure for the enantioselective arylation of (R)-2-fluoro-2-bromo-ethanol with phenylboronic acid as a representative coupling partner. Researchers should optimize the reaction conditions for different arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-2-Fluoro-2-bromo-ethanol≥98%Commercially AvailableHandle with care in a fume hood.
Phenylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially Available
(S)-BINAP≥98%Commercially AvailableChiral phosphine ligand.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableDried in an oven before use.
1,4-DioxaneAnhydrousCommercially AvailableDegassed before use.
Argon or NitrogenHigh PurityFor maintaining an inert atmosphere.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_flask Flame-dry reaction flask add_catalyst Add Pd(OAc)₂ and (S)-BINAP prep_flask->add_catalyst add_base Add K₂CO₃ add_catalyst->add_base inert_atm Establish inert atmosphere (Ar/N₂) add_base->inert_atm add_solvent Add anhydrous, degassed dioxane inert_atm->add_solvent add_reagents Add (R)-2-fluoro-2-bromo-ethanol and phenylboronic acid add_solvent->add_reagents heat Heat to 80 °C add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with water monitor->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize by NMR, MS purify->characterize chiral_hplc Determine enantiomeric excess by chiral HPLC characterize->chiral_hplc

Caption: Step-by-step workflow for the asymmetric arylation.

Detailed Procedure
  • Catalyst Preparation:

    • To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 1 mol%) and (S)-BINAP (0.024 mmol, 1.2 mol%).

    • Add anhydrous potassium carbonate (4.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction Setup:

    • To the flask, add anhydrous and degassed 1,4-dioxane (10 mL).

    • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

    • Add (R)-2-fluoro-2-bromo-ethanol (2.0 mmol, 1.0 equiv) followed by phenylboronic acid (2.4 mmol, 1.2 equiv).

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of the Chiral Product
  • Structural Verification: The structure of the purified 2-aryl-2-fluoro-ethanol should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and a mobile phase of hexane/isopropanol.

Expected Results
EntryArylboronic AcidCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)ee (%)
1Phenylboronic acid1(S)-BINAPK₂CO₃Dioxane8085-95>90
24-Methoxyphenylboronic acid1(S)-BINAPK₂CO₃Dioxane8080-90>90
34-Chlorophenylboronic acid1(S)-BINAPK₂CO₃Dioxane8075-85>85

Note: The yields and enantiomeric excesses are expected values based on similar transformations and may require optimization for specific substrates.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use fresh Pd(OAc)₂.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Low enantioselectivityRacemizationLower the reaction temperature. Screen different chiral ligands.
Impure chiral ligandUse a highly pure chiral ligand.
Formation of side productsDecomposition of starting material or productLower the reaction temperature. Use a milder base.

Conclusion

This compound is a promising chiral building block for the synthesis of valuable fluorinated compounds. The proposed protocol for its asymmetric arylation provides a solid foundation for researchers to develop novel synthetic routes to chiral fluoro-alcohols. The versatility of this starting material, coupled with the power of modern catalytic asymmetric methods, opens up new avenues for the discovery and development of next-generation pharmaceuticals.

References

2-Fluoro-2-bromo-ethanol in the synthesis of fluorinated drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 2-Fluoro-2-bromo-ethanol in the Synthesis of Fluorinated Drug Candidates

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1] The use of specialized fluorinated building blocks remains a dominant and efficient strategy in drug discovery.[2][3] This guide provides a detailed technical overview of this compound, a versatile C2 building block, and its application in the synthesis of fluorinated drug candidates. We will explore its reactivity, provide a detailed protocol for its use in nucleophilic substitution reactions, and discuss the underlying chemical principles that make it a valuable tool for drug development professionals.

Introduction: The Strategic Value of Fluorinated Building Blocks

The impact of fluorine in pharmaceuticals is undeniable. In some recent years, up to 50% of drugs approved by the U.S. FDA have been organofluorine compounds.[2][3] This prevalence stems from the unique properties of the fluorine atom. Its high electronegativity and small size can modulate the electronic properties of a molecule, block metabolic "soft spots" susceptible to P450 oxidation, and enhance binding to target proteins through favorable electrostatic interactions.[1]

While late-stage fluorination has seen significant advances, the synthetic strategy of incorporating pre-functionalized fluorinated building blocks is a robust and widely adopted approach in drug discovery pipelines.[2][3] These building blocks must be compatible with common medicinal chemistry functional groups and be suitable for multi-gram scale synthesis to be truly effective.[2][3]

Among these reagents, This compound (CAS: 459424-41-0) emerges as a particularly useful intermediate.[4] Its structure, featuring a primary alcohol and a carbon atom substituted with both fluorine and a good leaving group (bromine), offers a unique combination of reactivity for introducing the valuable fluorinated ethyl alcohol moiety into drug scaffolds.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-bromo-2-fluoroethanol[6]
Molecular Formula C₂H₄BrFO[5][6]
Molecular Weight 142.95 g/mol [6]
CAS Number 459424-41-0[6]
Appearance Colorless Liquid[5]
Key Features Contains both F and Br on the same carbon; primary alcohol functionality.[4][5]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is primarily centered on the reactivity of the carbon atom bonded to the two halogen atoms. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.[7][8]

  • Causality of Reactivity : The carbon atom attached to both fluorine and bromine is electron-deficient due to the high electronegativity of the halogens, making it an excellent electrophilic site for attack by nucleophiles. Bromine is a significantly better leaving group than fluorine because the C-Br bond is weaker than the C-F bond, and the resulting bromide ion (Br⁻) is more stable in solution than a fluoride ion (F⁻).[7]

This reactivity profile allows for the direct installation of a –CH(F)CH₂OH fragment onto a variety of nucleophilic drug scaffolds, such as those containing phenol, amine, or thiol functional groups. The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Caption: Generalized Sₙ2 mechanism for the reaction of a nucleophile with this compound.

Application Protocol: Synthesis of Fluorinated Ethers

This section provides a detailed, step-by-step protocol for the O-alkylation of a phenolic substrate using this compound. This reaction is a common method for introducing fluorinated ether moieties, which are prevalent in many drug candidates.

Protocol: Williamson Ether Synthesis with a Phenolic Substrate

Objective: To synthesize a 2-fluoro-2-(phenoxy)ethanol derivative by reacting a phenol-containing scaffold with this compound.

Materials:

  • Phenolic substrate (e.g., 4-hydroxyphenylacetamide)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reflux reaction, extraction, and chromatography

Experimental Workflow Diagram:

workflow sub Phenolic Substrate + K₂CO₃ in DMF reagent Add this compound sub->reagent reaction Heat under N₂ (e.g., 70°C, 12-24h) Monitor by TLC/LC-MS reagent->reaction workup Aqueous Workup (Water, EtOAc Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify char Characterization (¹H NMR, ¹⁹F NMR, MS) purify->char product Final Fluorinated Product char->product

Caption: Experimental workflow for the synthesis of fluorinated ethers.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution or suspension with a concentration of approximately 0.1-0.5 M. Stir the mixture for 15-30 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.

    • Expertise Note: The choice of an anhydrous polar aprotic solvent like DMF is critical. It effectively dissolves the reactants and the intermediate salt without solvating the phenoxide nucleophile excessively, thereby maintaining its high reactivity for the Sₙ2 attack.[9]

  • Reagent Addition: Add this compound (1.2 eq) to the stirring mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70-80°C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Expertise Note: Heating is required to provide the necessary activation energy for the Sₙ2 reaction.[7][10] The reaction is kept under an inert atmosphere (nitrogen or argon) to prevent side reactions involving atmospheric moisture or oxygen.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated ether.

    • Trustworthiness & Validation: The identity and purity of the final product must be rigorously confirmed. This is achieved through a combination of spectroscopic methods:

      • ¹H NMR: To confirm the overall proton framework of the molecule.

      • ¹⁹F NMR: To confirm the presence of the fluorine atom, typically showing a doublet of triplets due to coupling with the adjacent CH and CH₂ protons.

      • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Summary and Outlook

This compound is a highly effective and versatile building block for introducing fluorinated motifs into potential drug candidates. Its defined reactivity, centered on the Sₙ2 displacement of its bromide atom, allows for predictable and reliable incorporation into scaffolds containing common nucleophilic functional groups. The protocol detailed herein provides a robust, self-validating framework for synthesizing fluorinated ethers, a key structural class in modern pharmaceuticals. By understanding the mechanistic principles and optimizing reaction conditions, researchers can effectively leverage this reagent to accelerate the development of novel, high-value fluorinated drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-2-bromo-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important halogenated alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to the unique reactivity imparted by the presence of both fluorine and bromine atoms on the same carbon.[1][2] However, its synthesis can be challenging, often plagued by low yields, side reactions, and purification difficulties. This guide provides practical, experience-based solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using 2-bromoethanol as a starting material and a deoxyfluorinating agent like Diethylaminosulfur Trifluoride (DAST).

Low or No Conversion of 2-Bromoethanol

Q1: I am observing a low yield or no formation of this compound. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a frequent issue and can stem from several factors related to reagents, reaction conditions, and substrate stability.

  • Cause 1: Inactive Fluorinating Reagent:

    • Explanation: Deoxyfluorinating reagents like DAST are highly sensitive to moisture and can degrade upon improper storage or handling, leading to a loss of reactivity.[3]

    • Solution:

      • Always use a fresh bottle of the fluorinating agent or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).

      • Perform the reaction under strictly anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents.

  • Cause 2: Suboptimal Reaction Temperature:

    • Explanation: The fluorination of alcohols with DAST is temperature-sensitive. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.[3] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if the temperature is too high, decomposition of the reagent and/or product can occur.

    • Solution:

      • Carefully control the reaction temperature. Start the addition of DAST at -78 °C (a dry ice/acetone bath).

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a sufficient time (monitor by TLC).

  • Cause 3: Competing Elimination Reactions:

    • Explanation: In the presence of a base or at elevated temperatures, 2-bromoethanol and the product, this compound, can undergo elimination reactions to form vinyl bromide or other unsaturated byproducts.[1]

    • Solution:

      • Maintain a low reaction temperature.

      • Use a non-basic fluorinating agent if elimination is a significant problem. While DAST is not strongly basic, alternative reagents could be considered.

Formation of Multiple Products

Q2: My reaction mixture shows multiple spots on the TLC plate. What are the possible side products and how can I minimize their formation?

A2: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Side Product 1: Ethylene Glycol:

    • Explanation: If there is any water present in the reaction mixture, 2-bromoethanol can hydrolyze to form ethylene glycol, especially if the reaction is run for an extended period or at higher temperatures.

    • Solution:

      • Ensure all reagents and solvents are anhydrous.

      • Minimize reaction time as much as possible, guided by TLC monitoring.

  • Side Product 2: 1,2-Dibromoethane:

    • Explanation: This can be a carryover impurity from the synthesis of the starting material, 2-bromoethanol, especially if it was prepared from ethylene and bromine water.[4]

    • Solution:

      • Purify the starting 2-bromoethanol by distillation before use to remove any non-polar impurities.

  • Side Product 3: Rearrangement Products:

    • Explanation: Depending on the fluorinating agent and reaction conditions, carbocationic intermediates may be formed, which can be susceptible to rearrangement.

    • Solution:

      • Use a fluorinating agent that favors an SN2-type mechanism, which proceeds with inversion of configuration and minimizes the formation of carbocationic intermediates.[5]

Difficulties in Product Purification

Q3: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

A3: The high polarity and water solubility of this compound can make its purification challenging.

  • Problem 1: Co-elution with Starting Material:

    • Explanation: The product and the starting material, 2-bromoethanol, have similar polarities, which can make their separation by standard silica gel chromatography difficult.

    • Solution:

      • Optimize the solvent system for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) may be effective.

      • Consider using a different stationary phase, such as alumina, which can sometimes provide better separation for polar compounds.[6]

  • Problem 2: Product Loss During Aqueous Workup:

    • Explanation: Due to its high water solubility, a significant amount of the product can be lost in the aqueous layer during the workup.[1]

    • Solution:

      • Saturate the aqueous layer with a salt, such as sodium chloride or sodium sulfate, to decrease the solubility of the organic product (salting out).

      • Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Problem 3: Decomposition During Distillation:

    • Explanation: this compound may be thermally unstable and can decompose upon heating, especially at atmospheric pressure.

    • Solution:

      • Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: 2-Bromoethanol is a commonly used and commercially available starting material. It can be synthesized from the reaction of ethylene oxide with hydrobromic acid, which generally gives high yields.[7][8]

Q2: What are the main safety precautions to consider during this synthesis?

A2:

  • Toxicity: this compound and its precursors are toxic and can cause irritation to the eyes and respiratory system.[1] Ethylene oxide is a known carcinogen.[7]

  • Corrosivity: The vapors of these compounds can be corrosive.[1]

  • Reactivity of Reagents: Fluorinating agents like DAST are moisture-sensitive and can release corrosive HF upon contact with water.

  • Recommended Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle all reagents under an inert atmosphere where necessary.

Q3: Which analytical techniques are best for characterizing the final product?

A3: A combination of spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the signals for the methylene protons.

    • ¹³C NMR will confirm the carbon skeleton.

    • ¹⁹F NMR is crucial for confirming the presence of the fluorine atom and will show a characteristic signal with coupling to the adjacent protons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (O-H) and carbon-fluorine (C-F) functional groups.

Q4: Can Selectfluor® be used as an alternative to DAST?

A4: Yes, Selectfluor® is an electrophilic fluorinating agent that can be an alternative to nucleophilic reagents like DAST.[9] It is a solid, which can make it easier to handle. However, the reaction mechanism is different, proceeding through a radical or single-electron transfer (SET) pathway, which may lead to different side products.[9][10] It can also act as an oxidant.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoethanol from Ethylene Oxide

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • 46% Hydrobromic acid

  • Ethylene oxide

  • Sodium carbonate

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a stirrer and a gas inlet tube, place 550 cc of 46% hydrobromic acid.

  • Cool the flask in an ice-salt bath to below 10 °C.

  • Slowly bubble 132 g of ethylene oxide gas through the cooled, stirred acid over approximately 2.5 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Neutralize the excess hydrobromic acid with anhydrous sodium carbonate until the solution is no longer acidic.

  • Add anhydrous sodium sulfate to the solution until it is saturated.

  • A layer of 2-bromoethanol will separate. Collect this layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the ether by distillation at atmospheric pressure.

  • Purify the remaining 2-bromoethanol by vacuum distillation.

Parameter Value
Boiling Point55–59 °C / 22 mmHg
Expected Yield87–92%
Protocol 2: Synthesis of this compound using DAST

Materials:

  • 2-Bromoethanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1 equivalent of 2-bromoethanol in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.2 equivalents of DAST dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Bromoethanol cluster_1 Step 2: Fluorination cluster_2 Purification Ethylene Oxide Ethylene Oxide 2-Bromoethanol 2-Bromoethanol Ethylene Oxide->2-Bromoethanol Ring Opening HBr HBr HBr->2-Bromoethanol This compound This compound 2-Bromoethanol->this compound Deoxyfluorination DAST DAST DAST->this compound Workup Workup This compound->Workup Distillation Distillation Workup->Distillation Pure Product Pure Product Distillation->Pure Product Troubleshooting_Logic Low Yield Low Yield Inactive Reagent Inactive Reagent Low Yield->Inactive Reagent Possible Cause Suboptimal Temp Suboptimal Temp Low Yield->Suboptimal Temp Possible Cause Side Reactions Side Reactions Low Yield->Side Reactions Possible Cause Use Fresh Reagent Use Fresh Reagent Inactive Reagent->Use Fresh Reagent Solution Control Temperature Control Temperature Suboptimal Temp->Control Temperature Solution Optimize Conditions Optimize Conditions Side Reactions->Optimize Conditions Solution

References

Side reactions and byproducts in 2-Fluoro-2-bromo-ethanol chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-2-bromo-ethanol (CAS 459424-41-0). This halogenated alcohol is a valuable, reactive intermediate in the synthesis of specialized pharmaceuticals and agrochemicals due to the unique reactivity imparted by the presence of both fluorine and bromine on the same carbon atom.[1] However, this high reactivity also presents distinct challenges, including a propensity for specific side reactions and the formation of persistent byproducts.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to troubleshoot common experimental issues. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to anticipate, diagnose, and resolve problems encountered during the synthesis, purification, and handling of this versatile compound.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: My reaction yield is critically low, and I've isolated a significant, more volatile, low-boiling-point fraction. What is this byproduct and how can I prevent it?

A1: The most probable cause is the formation of 2-fluoro-oxirane via an intramolecular SN2 reaction. This is a classic side reaction for halohydrins, especially under basic or even neutral conditions during workup or purification.[2]

  • Causality: The hydroxyl group of this compound can be deprotonated (by a base or even by heat-induced auto-protolysis). The resulting alkoxide is a potent intramolecular nucleophile that readily attacks the adjacent carbon, displacing the bromide ion—an excellent leaving group—to form a stable, three-membered epoxide ring. This byproduct is significantly more volatile (lower boiling point) than the parent alcohol.

  • Troubleshooting & Prevention Protocol:

    • Maintain Acidic pH During Extraction: During aqueous workup, ensure the aqueous phase is slightly acidic (pH 5-6). This keeps the hydroxyl group protonated, preventing the formation of the nucleophilic alkoxide. Use dilute, non-nucleophilic acids like HCl or H₂SO₄ for pH adjustment.

    • Avoid Strong Bases: Do not use strong bases like NaOH, KOH, or even carbonates (Na₂CO₃, K₂CO₃) during workup if at all possible. If a base is required for neutralization, use a weak, hindered base or a bicarbonate (e.g., NaHCO₃) solution at low temperatures (0-5 °C) with vigorous stirring and immediate extraction.

    • Low-Temperature Purification: If purification is done via distillation, perform it under high vacuum to keep the pot temperature as low as possible.[3] Thermal stress can promote this intramolecular cyclization.

Q2: My post-purification NMR spectrum is clean, but after storing the compound for several days, new peaks have appeared, suggesting degradation. What is happening and how can I store it properly?

A2: this compound is susceptible to decomposition over time, especially if not stored under optimal conditions. The new peaks could correspond to the aforementioned 2-fluoro-oxirane or products of hydrolysis or elimination. The compound is known to be hygroscopic, and absorbed water can facilitate degradation pathways.[4]

  • Causality:

    • Hydrolysis: Absorbed moisture can lead to slow hydrolysis, substituting the bromine atom to form 2-fluoro-1,2-ethanediol. This process can be accelerated by trace acidic or basic impurities.[4]

    • Decomposition: Similar compounds like 2-bromoethanol are known to be sensitive to air and light and can decompose.[5] It is reasonable to assume similar stability issues for its fluorinated analog.

  • Recommended Storage Protocol:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (Argon or Nitrogen) to prevent air/moisture exposure.

    • Low Temperature: Keep the container refrigerated (2-8 °C) in an explosion-proof refrigerator.[6]

    • Anhydrous Conditions: Ensure the final product is thoroughly dried before storage. Use of a desiccant in the storage container is not recommended as it can introduce impurities. Instead, rely on proper drying techniques post-purification (e.g., drying over anhydrous MgSO₄ or Na₂SO₄ followed by filtration).

    • Amber Vial: Store in an amber glass vial or a vial wrapped in aluminum foil to protect it from light.

Q3: My TLC/GC-MS analysis shows multiple products, and my desired product is hard to isolate. What are the likely side reactions during synthesis?

A3: The formation of multiple byproducts often points to issues with the reaction conditions, particularly the choice of reagents and solvent. Besides the intramolecular cyclization, elimination and substitution are major competing pathways.

  • Causality & Common Byproducts:

    • Elimination (Dehydrohalogenation): In the presence of heat or base, the compound can undergo E2 elimination to lose HBr, forming fluoroethene, or lose HF to form bromoethene.

    • Solvent Nucleophilic Attack: If the reaction is performed in a nucleophilic solvent like methanol or ethanol, the solvent can compete with the desired nucleophile, leading to the formation of ether byproducts (e.g., 2-bromo-2-fluoro-1-methoxyethane).[7]

    • Dimerization/Polymerization: Under certain conditions, the reactive epoxide intermediate (2-fluoro-oxirane) can be opened by another molecule of this compound, leading to dimers and oligomers.

Troubleshooting Workflow for Synthesis & Purification

The following diagram outlines a logical workflow for diagnosing and resolving common issues.

G start Low Yield or Impure Product symptom1 Significant Low-Boiling Fraction Observed start->symptom1 symptom2 Complex Mixture in Crude NMR/GC-MS start->symptom2 symptom3 Product Decomposes During Distillation start->symptom3 cause1 Probable Cause: Intramolecular Cyclization to 2-Fluoro-Oxirane symptom1->cause1 Diagnosis action1 Action: 1. Maintain acidic pH in workup. 2. Avoid strong bases. 3. Use low-temp purification. cause1->action1 Solution cause2 Probable Causes: - Elimination (E2) - Solvent Attack - Over-reaction symptom2->cause2 Diagnosis action2 Action: 1. Use aprotic, non-nucleophilic solvent. 2. Maintain strict temperature control. 3. Monitor reaction via TLC/GC. cause2->action2 Solution cause3 Probable Cause: Thermal Instability symptom3->cause3 Diagnosis action3 Action: 1. Use high-vacuum distillation. 2. Keep bath temp < 60°C. 3. Consider chromatography. cause3->action3 Solution

Caption: Troubleshooting decision tree for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the dominant reaction pathway for this molecule: substitution of Br, substitution of F, or elimination? A: The bromide ion is a much better leaving group than the fluoride ion. Therefore, SN2 reactions will almost exclusively occur at the carbon-bromine bond.[4] Elimination of HBr is also more favorable than elimination of HF. The specific outcome (substitution vs. elimination) depends heavily on the reaction conditions: strong, bulky bases favor elimination, while good, non-bulky nucleophiles favor substitution.

Q: Can I use standard chromatographic techniques for purification? A: Yes, but with caution.

  • Column Chromatography: Silica gel is acidic and can promote degradation (e.g., epoxide formation). It is crucial to use deactivated silica (e.g., by treating with triethylamine and then flushing with the eluent) or switch to a more inert stationary phase like alumina (neutral or basic).

  • Gas Chromatography (GC): GC is an excellent tool for purity analysis but can cause thermal decomposition of the analyte in the injection port if the temperature is too high. Use a lower injection port temperature and a fast ramp rate.

Q: What spectroscopic features definitively confirm the structure and purity of this compound? A: A combination of techniques is essential.

  • ¹⁹F NMR: This is the most definitive technique. You should observe a single environment for the fluorine, likely a doublet of triplets due to coupling with the geminal proton and the two vicinal protons on the adjacent CH₂ group.

  • ¹H NMR: Expect three distinct signals: the hydroxyl proton (-OH), the two diastereotopic protons of the methylene group (-CH₂OH), and the single proton on the halogen-bearing carbon (-CHFBr).

  • ¹³C NMR: Two carbon signals are expected, both showing splitting due to C-F coupling.

  • FT-IR: Look for a broad O-H stretch (~3200-3600 cm⁻¹) and a strong C-F stretch (~1000-1100 cm⁻¹).

  • GC-MS: Provides the molecular ion peak and fragmentation pattern, which helps confirm the structure and identify impurities.

Key Reaction Pathways and Byproducts

This diagram illustrates the primary reaction and major competing side reactions.

G cluster_products Potential Products Reactant This compound (C₂H₄BrFO) Desired Desired Product (e.g., Nucleophilic Substitution at Br) Reactant->Desired Good Nucleophile (e.g., R-SNa) Epoxide 2-Fluoro-oxirane (Intramolecular SN2) Reactant->Epoxide Base (e.g., NaH) or Heat Elimination Fluoroethene / Bromoethene (Elimination) Reactant->Elimination Strong, Bulky Base (e.g., t-BuOK) Hydrolysis 2-Fluoro-1,2-ethanediol (Hydrolysis) Reactant->Hydrolysis Water (H₂O) (slow, acid/base catalyzed)

Caption: Competing reaction pathways for this compound.

Section 3: Key Experimental Protocol

Protocol: Purification by Vacuum Distillation

This protocol is critical for obtaining high-purity this compound while minimizing thermal decomposition and side reactions.[3]

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while warm under a stream of dry nitrogen or argon.

    • Use a high-quality vacuum pump capable of reaching <1 mmHg.

    • Place a magnetic stir bar in the distillation flask for smooth boiling.

    • Use a digital thermometer to monitor the vapor temperature.

    • The receiving flask should be cooled in an ice bath to ensure efficient condensation of the volatile product.

  • Procedure:

    • Charge the crude, dried this compound into the distillation flask. Do not fill the flask more than two-thirds full.

    • Begin stirring and slowly apply vacuum. Watch for initial outgassing of any residual solvent.

    • Once a stable, high vacuum is achieved, slowly heat the distillation flask using an oil bath. Do not heat the flask directly with a mantle to avoid hot spots.

    • Collect any low-boiling fractions (potentially residual solvent or 2-fluoro-oxirane) in a separate receiving flask first.

    • Carefully monitor the vapor temperature. Collect the main fraction corresponding to the boiling point of this compound at the measured pressure (e.g., ~147°C at atmospheric pressure, but significantly lower under vacuum).[8]

    • Stop the distillation before the flask goes to complete dryness to prevent the formation of non-volatile, potentially explosive residues.

    • Release the vacuum slowly with an inert gas backfill.

    • Immediately transfer the purified product to a pre-dried, inerted amber vial for storage.

Section 4: Data Summary Table

For accurate identification of byproducts, refer to the expected spectroscopic signatures.

Table 1: Spectroscopic Data for this compound and Potential Byproducts

CompoundKey ¹H NMR Signals (δ, ppm, approximate)Key ¹⁹F NMR Signals (approximate)Key IR Absorptions (cm⁻¹)
This compound 6.0-6.5 (1H, ddt, -CHFBr), 3.8-4.2 (2H, m, -CH₂OH), 2.5-4.0 (1H, broad s, -OH)Doublet of triplets3200-3600 (broad, O-H), 1000-1100 (strong, C-F)
2-Fluoro-oxirane 4.5-5.0 (1H, m, -CHF-), 2.5-3.0 (2H, m, -CH₂-)MultipletNo O-H stretch, 1250 (C-O-C stretch)
2-Fluoro-1,2-ethanediol 5.0-5.5 (1H, m, -CHF-), 3.5-4.0 (2H, m, -CH₂-), 2-4 (2H, broad s, -OH)Multiplet3100-3600 (very broad, O-H), 1000-1100 (strong, C-F)

References

How to improve yield in reactions with 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-2-bromo-ethanol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound (CAS 459424-41-0). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique halogenated alcohol in their synthetic pathways. This compound is a valuable C2 building block, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the precise incorporation of fluorine can significantly enhance biological activity and metabolic stability. However, its bifunctional nature—possessing both a good leaving group (bromine) and a hydroxyl group, with the strong inductive effect of fluorine—presents specific challenges that can impact reaction efficiency and yield.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety and handling considerations for this compound?

A1: this compound is a halogenated alcohol and should be handled with care as a potentially toxic and corrosive substance.[1] It is hygroscopic (absorbs moisture from the air) and may be sensitive to light.[1][2][3]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical safety goggles.[3][4]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, preferably refrigerated.[2][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Q2: How does the structure of this compound influence its reactivity?

A2: The molecule's reactivity is dominated by three features:

  • The Carbon-Bromine Bond: Bromine is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions.[1]

  • The Alpha-Fluorine: The fluorine atom exerts a powerful electron-withdrawing inductive effect. This makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack. It also increases the acidity of the hydroxyl proton.

  • The Hydroxyl Group: The -OH group can act as an internal nucleophile, potentially leading to epoxide formation under basic conditions. It can also be deprotonated by a base, which can influence subsequent reaction pathways.

Q3: What are the most common reaction types for this molecule?

A3: The primary reactions are nucleophilic substitution and elimination.[1]

  • Nucleophilic Substitution (SN2): A nucleophile displaces the bromide to form a new C-Nu bond. This is often the desired pathway for introducing the 2-fluoro-ethanol moiety.

  • Elimination (E2): A base removes the proton from the hydroxyl group, which can then induce the elimination of HBr to form a fluoro-alkene. This is a common competing side reaction that can significantly lower the yield of the desired substitution product.

Troubleshooting Guide: Maximizing Reaction Yield

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Your nucleophilic substitution reaction is resulting in a low yield of the desired product, with significant starting material remaining or a mixture of products observed.

The following diagram outlines a decision-making process for diagnosing and resolving low yield in SN2 reactions involving this compound.

Troubleshooting_Yield start Low Yield Observed check_sm TLC/GC-MS Analysis: Significant Starting Material (SM) Remaining? start->check_sm check_side_products TLC/GC-MS Analysis: Side Products Detected? check_sm->check_side_products No / Minor sm_yes Yes check_sm->sm_yes Yes side_products_yes Yes check_side_products->side_products_yes Yes cause_reactivity Probable Cause: Insufficient Reactivity sm_yes->cause_reactivity solution_temp Solution 1: Increase Temperature (monitor for elimination) cause_reactivity->solution_temp solution_solvent Solution 2: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) cause_reactivity->solution_solvent solution_nucleophile Solution 3: Use a Stronger Nucleophile or Increase Equivalents cause_reactivity->solution_nucleophile is_elimination Is Side Product an Alkene? (Elimination) side_products_yes->is_elimination elimination_yes Yes is_elimination->elimination_yes Yes is_other Other Side Products (e.g., Dimerization) cause_elimination Probable Cause: Competing E2 Reaction elimination_yes->cause_elimination solution_base Solution 1: Use a Weaker, Non-nucleophilic Base (if required) or less hindered base cause_elimination->solution_base solution_temp_elim Solution 2: Lower Reaction Temperature cause_elimination->solution_temp_elim SN2_vs_E2 cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway reactant HO-CH₂-CH(F)Br sn2_product HO-CH₂-CH(F)Nu (Substitution Product) reactant->sn2_product e2_product CH₂=CF (Elimination Product - hypothetical) + H-Base⁺ + Br⁻ reactant->e2_product base Base:⁻ base->reactant Proton abstraction nucleophile Nu:⁻ nucleophile->reactant Frontside attack on C-Br

References

Optimizing reaction conditions for 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2-Fluoro-2-bromo-ethanol reactions, this technical support center provides researchers, scientists, and drug development professionals with practical, field-tested advice. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and safe.

Introduction

This compound (CAS: 459424-41-0) is a unique halogenated alcohol with the molecular formula C₂H₄BrFO.[1] Its structure, featuring both a fluorine and a bromine atom on the second carbon, makes it a valuable and highly reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive resource for optimizing reaction conditions, troubleshooting common issues, and ensuring safe handling of this versatile compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless, hygroscopic liquid that is soluble in water.[1] Its unique reactivity stems from the presence of two different halogen atoms. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the electronegative fluorine atom influences the molecule's electronic properties.[1]

PropertyValueSource
Molecular Formula C₂H₄BrFO[1]
Molecular Weight 142.96 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 147 °C[2]
Flash Point 42 °C[2]
Solubility Soluble in water[1]

Q2: What are the primary applications of this compound?

A2: This compound is a critical building block in organic synthesis. Its main applications include:

  • Pharmaceutical Synthesis : It serves as a precursor for introducing fluorinated moieties into complex molecules, which can enhance metabolic stability and binding affinity in drug candidates.

  • Agrochemical Development : It is used to synthesize advanced pesticides and herbicides.[1]

  • Materials Science : It is a precursor for fluorinated polymers and specialty resins, which can improve thermal stability and chemical resistance.[1]

Q3: What are the major safety concerns when handling this compound?

A3: this compound is a hazardous substance. It is classified as a flammable liquid and is toxic and corrosive.[1][3] The related compound, 2-bromoethanol, is known to be toxic if swallowed, inhaled, or in contact with skin, and can cause severe burns.[4][5][6][7] Vapors can irritate the eyes and respiratory system.[1][8] Always handle this chemical in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

Q4: How should this compound be stored?

A4: Due to its reactivity and hazardous nature, proper storage is critical. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is recommended to store it under refrigeration (+2°C to +8°C) and protect it from light.[7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5]

Part 2: Troubleshooting Guide for Common Reaction Issues

This section provides a problem-and-solution framework for issues that may arise during reactions involving this compound.

Scenario 1: Low or No Yield of the Desired Product

Q: My nucleophilic substitution reaction is showing very low conversion to the desired product. What are the potential causes and how can I fix this?

A: Low yield is a common problem that can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to diagnosing the issue.

Potential Causes & Solutions:

  • Poor Reagent Quality:

    • Cause: this compound is hygroscopic and can degrade over time.[1] Your nucleophile may also be impure or degraded.

    • Solution: Ensure the this compound is of high purity and has been stored properly. If in doubt, purify the starting material by distillation. Verify the purity of your nucleophile and other reagents.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may have too high of an activation energy to proceed at the temperature you've chosen. Conversely, too high a temperature can lead to decomposition or side reactions.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If decomposition is observed, lower the temperature.

  • Incorrect Choice of Base or Solvent:

    • Cause: For nucleophilic substitutions involving alcohols or other protonated nucleophiles, the choice of base is critical. An insufficiently strong base will not deprotonate the nucleophile effectively. The solvent also plays a key role; polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation without deactivating the nucleophile.[9]

    • Solution: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH).[9] Ensure your solvent is anhydrous, as water can quench the base and react with the electrophile.

  • Reaction Has Not Reached Completion:

    • Cause: The reaction time may be insufficient.

    • Solution: Extend the reaction time, taking aliquots periodically to monitor the disappearance of starting material and the appearance of the product by TLC or GC.

Low_Yield_Troubleshooting start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Solvent, Base) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_time Monitor Reaction Over Time time_ok Reaction Complete? check_time->time_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_time Yes optimize_conditions Adjust Temp, Solvent, or Base conditions_ok->optimize_conditions No extend_time Extend Reaction Time time_ok->extend_time No success Successful Reaction time_ok->success Yes purify_reagents->check_reagents optimize_conditions->check_conditions extend_time->check_time

Caption: Troubleshooting workflow for low reaction yield.

Scenario 2: Formation of Significant Side Products

Q: My reaction is producing a significant amount of an unknown impurity alongside my desired product. How can I identify and suppress this side reaction?

A: The primary competing reaction in nucleophilic substitutions is often an elimination (E2) reaction.[9] This is especially true when using sterically hindered or strongly basic nucleophiles.

Potential Causes & Solutions:

  • Elimination (E2) Side Reaction:

    • Cause: The nucleophile is acting as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of a fluoro-alkene. This is favored by high temperatures and strong, sterically hindered bases.

    • Solution:

      • Lower the temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor substitution.

      • Choose a less hindered base/nucleophile: If possible, use a smaller, less sterically demanding nucleophile. If a base is required to deprotonate the nucleophile, use a non-nucleophilic base and add the nucleophile slowly at a low temperature.

      • Solvent Choice: Polar protic solvents can favor Sₙ1/E1 pathways, while polar aprotic solvents favor Sₙ2. Ensure you are using the appropriate solvent for your desired mechanism.

  • Hydrolysis:

    • Cause: this compound can hydrolyze in the presence of water, especially with heat or catalysts, to form corresponding alcohols and acids.[1]

    • Solution: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Reaction_Pathways start This compound + Nucleophile substitution Nucleophilic Substitution (SN2) Desired Pathway start->substitution Low Temp Non-hindered Nu⁻ elimination Elimination (E2) Side Reaction start->elimination High Temp Hindered/Strong Base product Desired Product substitution->product side_product Fluoro-alkene elimination->side_product

Caption: Competing SN2 and E2 reaction pathways.

Part 3: Experimental Protocols

This section provides a generalized, step-by-step protocol for a common application of this compound.

Protocol: General Procedure for Nucleophilic Substitution (O-Alkylation)

This protocol describes the reaction of an alcohol (R-OH) with this compound to form an ether, a common transformation in drug development.

Materials:

  • Alcohol (R-OH)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the alcohol in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution.

    • Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the reactive alkoxide.[9] Adding it at 0°C controls the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation: Once hydrogen evolution ceases (typically 30-60 minutes), add this compound (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

    • Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable nucleophile.[9] A slow, dropwise addition minimizes potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature or gently heat to reflux (approx. 66°C for THF). Monitor the reaction's progress by TLC until the starting alcohol spot has disappeared.

  • Work-up: Cool the reaction mixture back to 0°C. Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Safety Note: Quenching NaH is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and behind a blast shield.

  • Extraction: Transfer the mixture to a separatory funnel and partition between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Part 4: Analytical Characterization

Verifying the identity and purity of your starting material and product is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation. The unique chemical shifts and coupling constants provide definitive structural information.

  • Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups, such as the -OH stretch in the starting material and its absence in the ether product.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and provides fragmentation patterns that can aid in structural confirmation.

References

Stability issues and degradation of 2-Fluoro-2-bromo-ethanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-2-bromo-ethanol (CAS 459424-41-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive halogenated alcohol in their work. This compound is a valuable synthetic intermediate, prized for the unique reactivity imparted by the presence of both fluorine and bromine on the same carbon atom.[1] However, this structural feature also contributes to its instability under certain conditions.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose experimental problems, and implement robust protocols to ensure the integrity of your starting material and the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the fundamental properties and handling of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a halogenated alcohol with the molecular formula C₂H₄BrFO.[1][2] It is typically a colorless liquid and is noted to be hygroscopic (readily absorbs moisture from the air) and soluble in water.[2] Its unique structure, with both a fluorine and a bromine atom on the α-carbon, makes it a highly reactive halohydrin.[1][2]

PropertyValueSource
CAS Number 459424-41-0[3][4][5]
Molecular Formula C₂H₄BrFO[2][3][6]
Molecular Weight ~142.96 g/mol [3][4][5]
Boiling Point ~147 °C[7]
Appearance Colorless liquid[2]
Solubility Soluble in water[2]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: Proper storage is critical to prevent degradation. Based on safety data for similar haloalcohols and its known reactivity, the following conditions are recommended:

  • Refrigeration: Store in a refrigerator (+2°C to +8°C).[8]

  • Dry Environment: Keep the container tightly closed in a dry place.[9] The compound is hygroscopic, and moisture can lead to hydrolysis.[2]

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent air and moisture ingress.[9]

  • Protect from Light: While not always specified, protecting sensitive organic reagents from light is a general best practice.[8]

Q3: What are the primary chemical incompatibilities I should be aware of?

A3: this compound is incompatible with several classes of reagents. Contact with these should be avoided during storage and, unless desired for a reaction, in experimental setups:

  • Strong Bases: Can promote elimination reactions (dehydrohalogenation).[2]

  • Strong Oxidizing Agents: Can oxidize the alcohol group.[9][10]

  • Strong Acids: Can catalyze hydrolysis and other decomposition pathways.[9][10]

  • Strong Reducing Agents: May react with the carbon-halogen bonds.[9][10]

  • Acid Chlorides and Anhydrides: Will react with the alcohol group.[9]

Section 2: Troubleshooting Guide for Experimental Issues

This section is structured to help you diagnose and solve specific problems encountered during experiments involving this compound.

Q4: My reaction yield is significantly lower than expected. I suspect my stock of this compound has degraded. How can I confirm this?

A4: Suspected degradation is a common issue. Here’s a logical workflow to diagnose the problem:

cluster_0 Troubleshooting Low Yield A Low Yield Observed B Visual Inspection (Discoloration, Cloudiness) A->B C Analytical Check (NMR, GC-MS, IR) B->C If abnormal D Compare to Reference Spectrum C->D E Degradation Confirmed D->E Mismatch/ Impurity Peaks F Purity Confirmed D->F Match G Review Reaction Conditions (Solvent, Temp, Reagents) E->G Use fresh reagent & ... F->G

Caption: Workflow for diagnosing suspected reagent degradation.

Detailed Steps:

  • Visual Inspection: Check your stock solution. Is it colorless as expected, or has it developed a yellow/brown tint? Is it clear or cloudy? Any discoloration or precipitate is a strong indicator of degradation.

  • Analytical Confirmation: The most definitive way to assess purity is through analytical techniques:

    • ¹H and ¹⁹F NMR Spectroscopy: This is an excellent method. The proton NMR should show clean multiplets corresponding to the -CH₂- and -CH- protons. The appearance of new, unexpected peaks (e.g., in the aldehyde region or additional carbinol signals) suggests decomposition. ¹⁹F NMR is also highly sensitive to changes in the fluorine environment.

    • GC-MS (Gas Chromatography-Mass Spectrometry): This can separate the parent compound from lower boiling point degradation products and provide their mass-to-charge ratio for identification.

  • Compare with a Standard: If available, compare the analytical data of your current stock with the Certificate of Analysis (CoA) provided by the supplier or with data from a freshly opened bottle.

Q5: My reaction is producing a complex mixture of side products. What are the likely degradation pathways and resulting impurities?

A5: this compound is susceptible to two primary degradation pathways, especially under inappropriate conditions: nucleophilic substitution (hydrolysis) and elimination.

  • Nucleophilic Substitution/Hydrolysis: Due to the polar C-Br bond and the fact that bromide is a good leaving group, the α-carbon is electrophilic. Nucleophiles, including water, can attack this carbon.[2][11]

    • Common Nucleophiles: Water (hydrolysis), alcohols (ether formation), amines.

    • Likely Impurities: In the presence of trace water, hydrolysis will yield 2-fluoro-1,2-ethanediol and hydrobromic acid (HBr). The HBr produced can further catalyze decomposition.[2]

  • Elimination (Dehydrohalogenation): In the presence of a base, this compound can undergo elimination to form an alkene.[2]

    • Common Bases: Hydroxide, alkoxides, amines (e.g., triethylamine).

    • Likely Impurity: The most likely product is fluoroethene , though subsequent reactions are possible.

Q6: How can I select an appropriate solvent to minimize degradation during my reaction?

A6: Solvent choice is paramount. The guiding principle is to avoid solvents that can act as either a nucleophile or a base.

Solvent ClassRecommendation & RationaleExamples
Protic Solvents Not Recommended. These solvents (e.g., water, methanol, ethanol) can act as nucleophiles, leading to solvolysis and substitution products.[2][12]Water, Methanol, Ethanol
Aprotic Polar Good Choice (with caution). These solvents are generally suitable but must be rigorously dried. Trace water is a common issue.Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Aprotic Non-Polar Excellent Choice. These are often the safest choice as they are non-nucleophilic and have low water miscibility.Toluene, Hexanes, Diethyl ether

Crucial Precaution: Always use anhydrous (dry) solvents, regardless of the class. It is best practice to dry glassware in an oven and cool it under an inert atmosphere before use.

Section 3: Understanding Key Degradation Pathways

A deeper understanding of the degradation mechanisms allows for more effective experimental design. The C-Br bond is significantly weaker and more polarized than the C-F bond, making it the primary site of reactivity.[11]

Pathway 1: Nucleophilic Substitution (Sₙ2) / Hydrolysis

This pathway involves the attack of a nucleophile (Nu⁻) on the carbon atom bearing the halogens. The bromide ion is displaced because it is a superior leaving group compared to the fluoride ion.

Caption: Generalized Sₙ2 pathway for this compound.

Pathway 2: Base-Induced Elimination (E2)

In the presence of a non-nucleophilic strong base (B:), a proton on the β-carbon (the -CH₂OH group) is abstracted. This initiates a concerted electronic rearrangement, forming a double bond and ejecting the bromide ion.

Caption: E2 elimination pathway for this compound.

Section 4: Key Experimental Protocols

Adhering to validated protocols is essential for obtaining reliable and reproducible results.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the purity of a this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade

  • Volumetric flasks and micropipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the chosen anhydrous solvent.

    • Create a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) for assessing linearity if quantification is needed. For a simple purity check, a single 100 µg/mL solution is sufficient.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: 250 °C, Split mode (e.g., 50:1)

    • Oven Program: Initial temperature 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 35-300.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Integrate the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.

    • Analyze the mass spectrum of the main peak to confirm its identity.

    • Analyze the mass spectra of any significant impurity peaks and compare them against libraries (e.g., NIST) to tentatively identify degradation products (e.g., hydrolysis or elimination products).

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction

Objective: To provide a robust, general-purpose protocol for using this compound as an electrophile while minimizing degradation.

Procedure:

  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Setup:

    • Charge the reaction flask with the nucleophile and anhydrous aprotic solvent (e.g., dry THF) via syringe.

    • If the reaction requires a base (e.g., a non-nucleophilic base like sodium hydride), add it to the flask at this stage.

    • Stir the mixture under an inert atmosphere. If necessary, cool the flask to the desired reaction temperature (e.g., 0 °C in an ice bath).

  • Addition of Electrophile:

    • Using a dry syringe, draw up the required amount of this compound.

    • Add the electrophile dropwise to the stirred solution of the nucleophile over a period of 10-30 minutes. A slow addition helps to control any exotherm.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.

    • Check for the consumption of the starting materials and the formation of the desired product.

  • Workup and Purification:

    • Once the reaction is complete, perform an appropriate aqueous workup.

    • Extract the product with a suitable organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using standard techniques such as column chromatography or distillation.

References

Technical Support Center: Overcoming Reactivity Challenges with 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Fluoro-2-bromo-ethanol (CAS 459424-41-0). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique bifunctional reagent in their synthetic workflows. While its structure offers significant potential as a building block in pharmaceuticals and advanced materials, its distinct electronic properties can present reactivity challenges.[1] This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.

Introduction to this compound

This compound is a halogenated alcohol featuring both a fluorine and a bromine atom on the α-carbon relative to the hydroxyl group.[1][2] This arrangement creates a unique electronic environment:

  • The C-Br Bond: The bromine atom is a relatively good leaving group, making this position susceptible to nucleophilic substitution.[1]

  • The C-F Bond: The carbon-fluorine bond is exceptionally strong and generally unreactive under standard nucleophilic substitution conditions, making fluoride a poor leaving group.[3][4]

  • Inductive Effects: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the adjacent hydroxyl group and influence the reactivity of the C-Br bond.

This duality allows for selective reactions but can also lead to sluggishness or competing side reactions. This guide will address these issues directly.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution

Question: My nucleophilic substitution reaction targeting the displacement of bromide is extremely slow or not proceeding to completion. What are the primary causes and how can I resolve this?

Answer: This is a common issue stemming from the electronic deactivation caused by the adjacent fluorine atom and suboptimal reaction conditions. Here is a systematic approach to troubleshoot this problem.

Probable Causes & Solutions:

  • Insufficient Nucleophilicity: The electron-withdrawing fluorine atom makes the α-carbon less electrophilic than in a non-fluorinated analogue like 2-bromoethanol. A weak nucleophile may not be potent enough to attack this center effectively.

    • Solution: Switch to a more powerful nucleophile. For instance, if you are using water or ammonia, consider using their conjugate bases (hydroxide or amide ions) which are significantly stronger nucleophiles.[4][5] Azide (N₃⁻) and cyanide (CN⁻) ions are also excellent nucleophiles that often perform well.[3]

  • Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar protic solvents (e.g., water, ethanol) can form a solvent cage around the nucleophile through hydrogen bonding, reducing its effective strength.[3]

    • Solution: Employ a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive, accelerating the rate of substitution.[3]

  • Inadequate Temperature: Many reactions with this compound require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC-MS to find the optimal balance between reaction rate and potential decomposition or side reactions.[6][7] A modest increase from room temperature to 50-80 °C can often make a significant difference.[3]

Workflow: Troubleshooting Low Substitution Yield

start Low Yield in Substitution Reaction check_nuc Is the nucleophile strong enough? start->check_nuc change_nuc Action: Use a stronger nucleophile (e.g., N₃⁻, CN⁻) or the conjugate base. check_nuc->change_nuc No check_solvent Is the solvent polar aprotic? check_nuc->check_solvent Yes change_nuc->check_solvent change_solvent Action: Switch to DMSO, DMF, or ACN. check_solvent->change_solvent No check_temp Is the temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Action: Increase temperature incrementally (e.g., 50-100 °C). Monitor for side products. check_temp->increase_temp No success Reaction Optimized check_temp->success Yes increase_temp->success

Caption: A decision tree for systematically troubleshooting low-yield substitution reactions.

Issue 2: Predominance of Elimination Byproducts

Question: I am observing a significant amount of an alkene byproduct, presumably from an E2 elimination reaction. How can I favor the desired SN2 substitution pathway?

Answer: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.[3] The alkoxide formed from your nucleophile or the hydroxyl group of the substrate can act as a base, promoting elimination.

Strategies to Favor Substitution over Elimination:

  • Choice of Nucleophile/Base: Bulky, strong bases favor elimination.

    • Solution: Use a nucleophile that is a weak base. Azide (N₃⁻) is an excellent example of a strong nucleophile that is a relatively poor base.[3] If using an alkoxide, choose a less sterically hindered one.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution and are therefore favored at higher temperatures.[3]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and warming gently only if necessary.

  • Solvent: As mentioned previously, polar aprotic solvents enhance nucleophilicity, which directly favors the bimolecular SN2 pathway.[3]

Mechanism: Competing SN2 and E2 Pathways

sub H Br HO-CH₂-C-F sub_prod H Nu HO-CH₂-C-F sub:f1->sub_prod:f1 Br⁻ leaves elim_prod HO-CH=CFH sub:f0->elim_prod H⁺ abstracted, Br⁻ leaves nuc Nu:⁻ nuc->sub:f2 SN2 Attack (Favored by strong, non-bulky nucleophile & low temp) nuc->sub:f0 E2 Attack (Favored by strong, bulky base & high temp)

Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this compound? A1: this compound is a hygroscopic liquid that may be irritating to the skin, eyes, and respiratory tract.[1][8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[9] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: Can the hydroxyl group interfere with my substitution reaction? A2: Yes. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This can lead to two potential side reactions:

  • Intramolecular Substitution: The newly formed alkoxide can act as an internal nucleophile, displacing the bromide to form a highly reactive fluoro-epoxide.

  • Intermolecular Etherification: The alkoxide can react with another molecule of this compound to form an ether. To avoid these issues, you can protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the substitution, followed by deprotection.

Q3: Is it possible to activate the C-F bond for substitution? A3: Activating a C(sp³)-F bond for nucleophilic substitution is exceptionally challenging due to its high bond dissociation energy.[10][11] Standard SN1/SN2 conditions will not displace the fluoride ion. Advanced methods, often involving transition-metal catalysts or strong Lewis acids, are typically required for C-F bond activation and are an active area of chemical research.[12][13] For most practical applications, synthetic strategies should be designed to utilize the C-Br bond's reactivity selectively.

Q4: Which analytical techniques are best for monitoring reactions of this compound? A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile products and byproducts, such as elimination products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable. ¹⁹F NMR is highly sensitive and can provide clear evidence of changes to the fluorine's chemical environment, confirming whether the desired transformation has occurred at the C-Br center without affecting the C-F bond.

Optimized Protocol: Synthesis of 2-Azido-2-fluoro-ethanol

This protocol provides a starting point for a nucleophilic substitution reaction, optimized to favor the SN2 product.

Objective: To synthesize 2-azido-2-fluoro-ethanol via nucleophilic substitution of this compound with sodium azide.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask. Stir the suspension.

  • Substrate Addition: Add this compound (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Table of Optimized Reaction Parameters

The following table summarizes typical starting points for optimizing a nucleophilic substitution on this compound. Actual results will vary depending on the specific nucleophile used.[6]

ParameterCondition A (Starting Point)Condition B (For Sluggish Reactions)Rationale
Nucleophile 1.2 - 1.5 equivalents1.5 - 2.0 equivalentsA slight excess drives the reaction to completion.
Solvent Acetonitrile (ACN)Dimethyl Sulfoxide (DMSO)DMSO is more polar and can further enhance reaction rates for very weak nucleophiles.
Temperature 50 - 60 °C80 - 100 °CHigher temperature increases reaction rate but also the risk of elimination/decomposition.
Time 12 - 24 hours24 - 48 hoursSlower reactions may require extended heating.

References

Technical Support Center: Managing the Corrosivity of 2-Fluoro-2-bromo-ethanol Vapors

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-2-bromo-ethanol. Its purpose is to provide in-depth technical information, troubleshooting guidance, and frequently asked questions (FAQs) to ensure the safe and effective handling of this compound, with a specific focus on managing the corrosive nature of its vapors.

Introduction: Understanding the Corrosive Threat

This compound is a valuable halogenated alcohol used in various chemical syntheses.[1] However, like many halogenated organic compounds, its vapors can be corrosive, posing a significant risk to the integrity of laboratory equipment and the accuracy of experimental results.[1][2] The presence of both fluorine and bromine on the same carbon atom imparts unique reactivity to the molecule.[1] Upon degradation, which can be initiated by factors such as heat, light, or interaction with incompatible materials, this compound can release hydrofluoric acid (HF) and hydrobromic acid (HBr). These are highly corrosive species that can aggressively attack a wide range of materials commonly found in a laboratory setting.

This guide will provide a comprehensive overview of the mechanisms of corrosion, material compatibility, and practical strategies for mitigating the corrosive effects of this compound vapors.

Frequently Asked Questions (FAQs)

Q1: What makes this compound vapors corrosive?

A1: The corrosivity of this compound vapors primarily stems from its potential to decompose and release hydrofluoric acid (HF) and hydrobromic acid (HBr). This degradation can be accelerated by factors such as elevated temperatures, ultraviolet (UV) light, and contact with certain metals or reactive surfaces that can catalyze the decomposition. Both HF and HBr are highly corrosive acids that can attack a wide variety of materials, including metals, glass, and some plastics and elastomers.

Q2: What are the initial signs of corrosion from this compound vapors in my experimental setup?

A2: Early indicators of corrosion can be subtle. On metallic surfaces, you might observe a loss of sheen, discoloration, or the appearance of a fine, powdery residue. For stainless steel, initial signs can include light pitting or a rainbow-like discoloration. Glass components may lose their transparency and appear etched or frosted. Elastomeric materials, such as seals and tubing, may harden, become brittle, swell, or show signs of cracking. Regular visual inspection of all components in your experimental setup is crucial for early detection.

Q3: Which materials are generally considered compatible with this compound?

A3: For long-term and high-temperature applications, fluoropolymers are the most recommended materials due to their excellent chemical resistance.

  • Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy (PFA) are highly resistant to a wide range of chemicals, including halogenated compounds, and are suitable for use at elevated temperatures.[3]

  • Polyvinylidene fluoride (PVDF) also offers good resistance.[4]

For glassware, borosilicate glass is generally suitable for short-term use at moderate temperatures, but it is susceptible to attack by hydrofluoric acid. If there is a risk of significant HF generation, alternative materials should be considered.

Q4: Which materials should I avoid when working with this compound?

A4: Several materials are known to be incompatible with halogenated organic compounds and their acidic degradation products.

  • Metals: Avoid using aluminum, zinc, and magnesium, as they are highly reactive with halogenated compounds and the resulting acids. While stainless steel offers some resistance, certain grades are susceptible to pitting corrosion in the presence of halide ions (bromide and fluoride).[5][6]

  • Plastics: Many common plastics, such as polyethylene (PE) and polypropylene (PP), have limited resistance, especially at elevated temperatures or with prolonged exposure.[7]

  • Elastomers: Natural rubber, neoprene, and some nitrile rubbers can degrade, swell, or become brittle upon exposure.[8]

Q5: How can I safely store this compound to minimize corrosion of the container and surrounding area?

A5: Proper storage is critical to maintaining the stability of this compound and preventing corrosive vapor release.

  • Container: Store in a tightly sealed container made of a compatible material, such as a fluoropolymer-lined bottle.

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]

  • Segregation: Store this compound separately from incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Discoloration or pitting on stainless steel components (e.g., reaction vessel, tubing, needles). Corrosion due to the breakdown of the passive layer by bromide and/or fluoride ions.1. Immediate Action: Discontinue the experiment and safely remove the this compound. 2. Inspection: Carefully inspect the extent of the corrosion. If pitting is significant, the component may need to be replaced to prevent failure. 3. Material Upgrade: Consider replacing the affected components with a more resistant grade of stainless steel (e.g., those with higher molybdenum content) or, for maximum resistance, with components made of Hastelloy or lined with PTFE/PFA. Molybdenum enhances resistance to pitting corrosion from halide ions.[11] 4. Inert Atmosphere: In future experiments, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the this compound.
Clouding or etching of glassware. Attack by hydrofluoric acid (HF) generated from the decomposition of this compound.1. Immediate Action: Safely terminate the experiment. 2. Component Replacement: Etched glassware is weakened and should be replaced to avoid the risk of breakage under pressure or thermal stress. 3. Alternative Materials: For reactions requiring high temperatures or long durations, consider using reaction vessels made of PFA or PTFE. 4. Temperature Control: Minimize the reaction temperature to reduce the rate of this compound decomposition.
Cracking, swelling, or failure of elastomeric seals (e.g., O-rings, septa). Chemical attack and degradation of the elastomer by this compound or its byproducts.1. Immediate Action: Stop the experiment and address any leaks. 2. Material Compatibility Check: Verify the chemical compatibility of the elastomer with halogenated alcohols.[12] 3. Material Upgrade: Replace the failed seals with ones made from more resistant materials such as perfluoroelastomers (FFKM) or PTFE-encapsulated O-rings. These materials offer broader chemical resistance.[13]
Unexplained variability or poor reproducibility in experimental results. 1. Reaction with Corroded Surfaces: The corroded metal surfaces can act as catalysts, leading to unpredictable reaction pathways or decomposition of reactants and products. 2. Contamination: Leaching of metal ions from corroded components into the reaction mixture.1. Systematic Inspection: Thoroughly inspect all components of your experimental setup for any signs of corrosion. 2. Thorough Cleaning: If corrosion is detected, disassemble the setup and thoroughly clean all components with appropriate solvents to remove any corrosion products. Passivate stainless steel components if necessary. 3. Material Upgrade: If corrosion is a recurring issue, upgrade the materials of your setup as described in the previous troubleshooting points.

Experimental Protocols

Protocol 1: Material Compatibility Testing via Weight Loss Coupon Analysis

This protocol provides a standardized method for evaluating the compatibility of various materials with this compound vapors.

Objective: To quantify the corrosion rate of different materials when exposed to this compound vapors under controlled conditions.

Materials:

  • Material coupons (e.g., 304 and 316 stainless steel, aluminum, various plastics and elastomers) with known surface area and initial weight.

  • Glass desiccator or a sealed chamber with a vapor exposure rack.

  • A small, open container for the this compound.

  • Analytical balance (readable to 0.1 mg).

  • Temperature-controlled oven or incubator.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

  • Coupon Preparation:

    • Clean each coupon with a suitable solvent (e.g., acetone, isopropanol) to remove any surface contaminants.

    • Dry the coupons completely in an oven at a low temperature (e.g., 60 °C).

    • Allow the coupons to cool to room temperature in a desiccator.

    • Accurately weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_i).

  • Vapor Exposure:

    • Place a small, open container with a known amount of this compound at the bottom of the exposure chamber.

    • Suspend the prepared coupons from a rack inside the chamber, ensuring they do not touch each other or the chamber walls.

    • Seal the chamber and place it in a temperature-controlled environment (e.g., 40 °C to simulate accelerated aging).

  • Exposure Period:

    • Expose the coupons to the vapors for a predetermined period (e.g., 7, 14, or 30 days).

  • Post-Exposure Analysis:

    • At the end of the exposure period, carefully remove the coupons from the chamber in a well-ventilated fume hood.

    • Visually inspect each coupon for signs of corrosion, discoloration, pitting, or degradation. Record your observations.

    • Clean the coupons according to a standardized procedure to remove any corrosion products without removing the base material. For metals, this may involve gentle cleaning with a soft brush and a mild cleaning agent, followed by rinsing and drying.

    • Dry the cleaned coupons in an oven and cool them in a desiccator.

    • Accurately weigh each coupon and record this as the final weight (W_f).

  • Corrosion Rate Calculation:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W_i - W_f.

    • Calculate the corrosion rate in mils per year (mpy) using the following formula for metals: Corrosion Rate (mpy) = (K × ΔW) / (A × T × D) Where:

      • K = a constant (e.g., 3.45 × 10^6 for mpy)

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • T = exposure time in hours

      • D = density of the material in g/cm³

Data Presentation:

MaterialExposure Time (days)Initial Weight (g)Final Weight (g)Weight Loss (g)Corrosion Rate (mpy)Visual Observations
304 Stainless Steel30
316 Stainless Steel30
Aluminum30
PTFE30
Polypropylene30
Viton™30
Protocol 2: Electrochemical Corrosion Monitoring

For a more dynamic and sensitive assessment of corrosion, particularly for metallic components, electrochemical techniques can be employed.

Objective: To monitor the real-time corrosion potential and corrosion current of a metal sample in an environment containing this compound vapors.

Materials:

  • Potentiostat.

  • Three-electrode electrochemical cell.

  • Working electrode (the material being tested).

  • Reference electrode (e.g., Ag/AgCl).

  • Counter electrode (e.g., platinum wire).

  • Electrolyte (a suitable non-aqueous electrolyte or an aqueous solution with a controlled amount of this compound).

  • Sealed reaction chamber to control the vapor phase composition.

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing its surface to a mirror finish, followed by cleaning and drying.

  • Cell Assembly: Assemble the three-electrode cell with the chosen electrolyte.

  • Vapor Introduction: Introduce a controlled concentration of this compound vapor into the headspace above the electrolyte.

  • Electrochemical Measurements:

    • Open Circuit Potential (OCP): Monitor the OCP over time to observe changes in the surface potential of the working electrode as it interacts with the corrosive vapors. A shift in OCP can indicate changes in the passive layer.

    • Potentiodynamic Polarization: Perform a potentiodynamic polarization scan to determine the corrosion potential (E_corr) and corrosion current density (i_corr). A higher i_corr indicates a higher corrosion rate.

    • Electrochemical Impedance Spectroscopy (EIS): Use EIS to study the properties of the passive film and the corrosion process at the metal-electrolyte interface.

Visualizations

Diagram 1: Corrosion Mechanism of this compound Vapors

CorrosionMechanism cluster_vapor Vapor Phase cluster_degradation Degradation cluster_products Corrosive Byproducts cluster_material Material Surface 2FBE This compound (C2H4BrFO) Degradation Degradation (Heat, Light, Catalysis) 2FBE->Degradation exposure HF Hydrofluoric Acid (HF) Degradation->HF releases HBr Hydrobromic Acid (HBr) Degradation->HBr releases Material e.g., Stainless Steel, Glass, Elastomer HF->Material attacks HBr->Material attacks Corrosion Corrosion (Pitting, Etching, Degradation) Material->Corrosion

Caption: Degradation of this compound vapors and subsequent material corrosion.

Diagram 2: Troubleshooting Workflow for Suspected Corrosion

TroubleshootingWorkflow Start Observe Anomaly (e.g., discoloration, leak, result inconsistency) Stop Stop Experiment & Ventilate Start->Stop Inspect Visually Inspect All Components for Signs of Corrosion Stop->Inspect CorrosionFound Corrosion Detected? Inspect->CorrosionFound IdentifyMaterial Identify Affected Material (Metal, Glass, Elastomer) CorrosionFound->IdentifyMaterial Yes NoCorrosion Investigate Other Causes of Anomaly CorrosionFound->NoCorrosion No Consult Consult Material Compatibility Chart IdentifyMaterial->Consult Upgrade Replace with More Resistant Material Consult->Upgrade Resume Resume Experiment with Upgraded Components Upgrade->Resume

Caption: Logical workflow for troubleshooting suspected corrosion issues.

References

Navigating Reactivity: A Guide to Preventing Unwanted Elimination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government. Technical Support Center: 2-Fluoro-2-bromo-ethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile halogenated alcohol in their synthetic workflows. This compound is a valuable building block, notable for the unique reactivity imparted by the presence of two different halogens on the same carbon.[1] However, this unique structure also presents a common challenge: the competition between nucleophilic substitution (SN) and elimination (E) reactions.

This resource provides in-depth troubleshooting guides, field-proven protocols, and a mechanistic framework to help you control your reaction outcomes and minimize the formation of unwanted alkene byproducts.

Core Concepts: The SN2 vs. E2 Competition

At the heart of this challenge is the dual nature of many reagents, which can act as both nucleophiles (favoring substitution) and bases (favoring elimination). For a primary halide like this compound, the primary competition is between the SN2 and E2 pathways.[2]

  • SN2 (Substitution): A one-step process where a nucleophile attacks the electrophilic carbon (C2), displacing the bromide leaving group. This is the desired pathway for creating more complex molecules via substitution.[3]

  • E2 (Elimination): A concerted, one-step reaction where a base abstracts a proton from the adjacent carbon (C1), simultaneously forming a double bond and ejecting the bromide leaving group.[2][4]

The outcome of your reaction is a delicate balance of several factors. Understanding how to manipulate these factors is key to achieving high yields of the desired substitution product.

Troubleshooting Unwanted Elimination

This section addresses common issues encountered during experiments in a question-and-answer format.

Q1: My reaction is producing a significant amount of an alkene byproduct. How can I shift the selectivity towards substitution?

This is the most common problem and is typically caused by conditions that favor the E2 pathway. To favor the SN2 pathway, you must optimize four key parameters: the base/nucleophile, the solvent, the temperature, and the concentration.

G start High Yield of E2 Product Detected (e.g., by GC-MS, NMR) q_base Is the base strong AND sterically hindered (e.g., KOtBu)? start->q_base a_base_yes Action: Switch to a non-bulky base (e.g., NaH to generate alkoxide) or a weaker, highly nucleophilic reagent. q_base->a_base_yes Yes q_temp Is the reaction temperature elevated (> 50°C)? q_base->q_temp No a_base_yes->q_temp a_base_no No a_temp_yes Action: Reduce temperature. Run at 0°C or room temperature. q_temp->a_temp_yes Yes q_solvent Are you using a polar protic solvent (e.g., Ethanol)? q_temp->q_solvent No a_temp_yes->q_solvent a_temp_no No a_solvent_yes Action: Switch to a polar aprotic solvent (e.g., THF, DMF). q_solvent->a_solvent_yes Yes end_node Outcome: Enhanced S_N2 Selectivity q_solvent->end_node No/Issue Persists: Re-evaluate reagent purity and substrate stability. a_solvent_yes->end_node a_solvent_no No

Q2: What is the best choice of base to minimize elimination?

The choice of base is critical. Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) are designed to favor elimination by making it difficult for the base to act as a nucleophile at the sterically shielded carbon center.[5][6]

  • To Favor SN2: Use a strong but non-bulky nucleophile. A common strategy is to use sodium hydride (NaH) to deprotonate an alcohol, forming a sterically unhindered alkoxide nucleophile in situ.[7] Alternatively, use reagents that are known to be good nucleophiles but relatively weak bases.

  • To Favor E2: Use a strong, bulky base like KOtBu or lithium diisopropylamide (LDA).[5]

Q3: How does temperature influence the competition between substitution and elimination?

Higher temperatures almost always favor elimination over substitution.[8] This is due to entropy (ΔS). An elimination reaction typically increases the number of molecules in the system (e.g., 2 reactants → 3 products), leading to a positive change in entropy.[9][10] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as temperature (T) increases, the -TΔS term becomes more negative, making the reaction more favorable.[9]

  • Recommendation: To minimize elimination, conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and allowing the reaction to slowly warm to room temperature is an effective strategy.[7]

Q4: Which solvent system is optimal for promoting substitution?

The solvent plays a multifaceted role, influencing both the nucleophile's strength and the stability of reaction intermediates.

  • Polar Aprotic Solvents (e.g., THF, DMF, Acetone): These are generally the best choice for SN2 reactions. They can solvate the cation (e.g., Na⁺) but leave the anionic nucleophile "naked" and highly reactive.[11][12]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and favors elimination.[13][14] While they can favor SN1/E1 reactions by stabilizing carbocation intermediates, this compound is a primary halide and is unlikely to form a stable primary carbocation.[15]

FactorFavors SN2 (Substitution)Favors E2 (Elimination)Rationale
Base/Nucleophile Strong, non-bulky nucleophiles (e.g., RO⁻ from NaH), weak bases.[7]Strong, sterically hindered bases (e.g., KOtBu, LDA).[5]Bulky bases preferentially abstract a β-hydrogen due to steric hindrance at the α-carbon.[6]
Temperature Lower temperatures (0°C to RT).[7]Higher temperatures.[8]Elimination has a higher activation energy and is entropically favored.[9][10]
Solvent Polar aprotic (e.g., THF, DMF).[11]Can occur in both, but favored by solvents that enhance base strength.Polar aprotic solvents enhance nucleophilicity by not solvating the anion.[12][14]
Concentration Higher concentration of nucleophile.Higher concentration of strong base.The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[16]

Q5: I suspect an elimination reaction is occurring. How can I definitively identify the byproduct?

The primary elimination product would be 1-fluoro-1-bromo-ethene. You can identify this byproduct using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the volatile alkene byproduct from the higher-boiling alcohol product and confirming its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of new signals in the vinyl region (typically 5-7 ppm).

    • ¹⁹F NMR: A distinct signal for the fluorine in the vinyl fluoride product will appear, shifted significantly from the starting material's fluorine signal.

    • ¹³C NMR: The appearance of sp²-hybridized carbon signals (typically 100-150 ppm) is a clear indicator of alkene formation.

Visualizing the Competing Pathways

The diagram below illustrates the direct competition between the SN2 and E2 mechanisms when this compound reacts with a generic base/nucleophile (B:⁻).

G cluster_0 Reactants cluster_1 S_N2 Pathway cluster_2 E2 Pathway Reactants HO-CH₂-CH(F)Br + B:⁻ SN2_Product HO-CH₂-CH(F)B + Br⁻ (Substitution Product) Reactants->SN2_Product Nucleophilic Attack at C2 E2_Product H₂C=C(F)Br + HB + OH⁻ (Elimination Product) Reactants->E2_Product Proton Abstraction at C1

Protocol: Minimizing Elimination in Ether Synthesis

This protocol details a general method for reacting this compound with a primary alcohol (R-OH) to form an ether, under conditions that strongly favor the SN2 pathway.

Objective: Synthesize R-O-CH₂-CH(F)Br while minimizing the formation of 1-fluoro-1-bromo-ethene.

1. Reagents and Materials:

  • Primary Alcohol (R-OH, 1.1 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard extraction and chromatography solvents/materials

2. Procedure:

  • Setup: Equip a dry, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Ensure the system is under an inert atmosphere.[17]

  • Alkoxide Formation:

    • Add the primary alcohol (R-OH) to anhydrous THF in the reaction flask.

    • Cool the solution to 0°C using an ice bath.

    • Carefully and in small portions, add the sodium hydride to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and safe handling.[7]

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Substitution Reaction:

    • Cool the reaction mixture back down to 0°C.

    • Slowly, add this compound dropwise via the dropping funnel.[7]

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once complete, cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).[17]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the desired ether.

Frequently Asked Questions (FAQs)

Q: Why is bromide the leaving group instead of fluoride? A: Bromide is a significantly better leaving group than fluoride. The strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I), and the stability of the resulting halide anion increases (I⁻ > Br⁻ > Cl⁻ > F⁻). Therefore, the C-Br bond is weaker and Br⁻ is a more stable leaving group, making its departure much more favorable.[11]

Q: Does the fluorine atom affect the acidity of the β-hydrogens? A: Yes. Fluorine is highly electronegative and exerts a strong negative inductive effect (-I effect). This effect polarizes the C-C bond, withdrawing electron density and making the protons on the adjacent carbon (C1) more acidic. This increased acidity can make them more susceptible to abstraction by a base, potentially facilitating the E2 reaction.

Q: Can I use this compound in reactions with secondary or tertiary amines? A: Yes, but caution is advised. Amines are both nucleophiles and bases. Sterically hindered secondary or tertiary amines are more likely to act as bases and promote E2 elimination. For substitution, a primary amine or a less hindered secondary amine at lower temperatures would be a better choice.

Q: What is Zaitsev's Rule and does it apply here? A: Zaitsev's rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product.[18] In the case of this compound, there is only one possible elimination product (1-fluoro-1-bromo-ethene), so regioselectivity is not a concern.

References

Technical Support Center: Catalyst Degradation in 2-Fluoro-2-bromo-ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving 2-Fluoro-2-bromo-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst stability and performance. Here, we will explore the common causes of catalyst degradation in the context of reactions with halogenated alcohols and provide actionable troubleshooting strategies. Our focus is on palladium-catalyzed cross-coupling reactions, a common application for substrates like this compound, but the principles discussed are broadly applicable.

Part 1: Troubleshooting Guide for Catalyst Degradation

Catalyst degradation is a frequent issue in organic synthesis, leading to decreased reaction rates, lower yields, and difficulty in purification. When working with a sterically hindered and electronically complex substrate such as this compound, the stability of the catalytic system is paramount. This guide provides a systematic approach to diagnosing and resolving catalyst deactivation.

Step 1: Initial Diagnosis - Is the Catalyst the Problem?

Before delving into complex catalyst characterization, it's crucial to confirm that the catalyst is indeed the root cause of the issue.

Experimental Protocol: Control Reactions

  • Reagent Purity Check: Run the reaction with freshly purified reagents and solvents. Impurities in the starting materials or solvents are a common cause of catalyst poisoning.[1][2][3]

  • Standard Substrate Test: Perform the reaction using a well-behaved, standard substrate (e.g., a simple aryl bromide) instead of this compound. If the reaction proceeds smoothly, the issue likely lies with the specific reactivity of your substrate or impurities within it.

  • Catalyst Lot Comparison: If possible, test a new batch or lot of the catalyst. Variations in manufacturing can occasionally lead to differences in catalyst activity.

If these initial checks point towards catalyst degradation, proceed to the following steps.

Step 2: Identifying the Mechanism of Deactivation

Catalyst deactivation can occur through several mechanisms. Identifying the most likely pathway is key to finding a solution.[4]

Common Deactivation Pathways:

  • Poisoning: Strong binding of a substance to the active sites of the catalyst. Common poisons include sulfur, lead, and compounds with certain functional groups that can coordinate strongly to the metal center.[3][5][6]

  • Thermal Degradation (Sintering): At elevated temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area.[7][8][9]

  • Fouling: Deposition of carbonaceous materials or polymers on the catalyst surface, blocking active sites.[10]

  • Leaching: Dissolution of the active metal from the support into the reaction medium.

  • Ligand Degradation: Decomposition of the organic ligands that are essential for the catalyst's stability and reactivity.[11]

Workflow for Diagnosing Deactivation Mechanism:

G A Reaction Failure: Low Yield / Slow Rate B Visual Inspection: Color Change? Precipitate? A->B C Color Change to Black/Grey (e.g., Palladium Black) B->C Yes D No Obvious Visual Change B->D No E Hypothesis: Catalyst Agglomeration / Sintering C->E F Hypothesis: Poisoning, Ligand Degradation, or Soluble Deactivation D->F H Analysis of Recovered Catalyst: SEM/TEM, XRD E->H G Analysis of Recovered Catalyst: ICP-MS of Reaction Supernatant F->G I Analysis of Recovered Catalyst: XPS, TGA, Elemental Analysis F->I J High metal content in solution? G->J K Increased particle size? Loss of crystallinity? H->K L Presence of foreign elements (S, P, etc.)? Carbon deposition? I->L M Conclusion: Leaching J->M Yes N Conclusion: Sintering / Thermal Degradation K->N Yes O Conclusion: Poisoning / Fouling L->O Yes

Caption: Diagnostic workflow for catalyst deactivation.

Step 3: Analytical Characterization of the Degraded Catalyst

To definitively identify the cause of degradation, analytical techniques are indispensable.[4][12][13][14][15]

Analytical TechniqueInformation GainedPotential Indication of Degradation
ICP-MS/AAS Elemental composition of the catalyst and reaction supernatant.Detection of poisons (e.g., S, Pb); confirmation of metal leaching into the solution.
SEM/TEM Particle size, morphology, and dispersion of the catalyst.Increased particle size indicates sintering or agglomeration.
XRD Crystalline structure of the catalyst.Loss of crystallinity can suggest structural collapse or amorphization.
XPS Surface elemental composition and oxidation states.Presence of poisons on the surface; changes in the metal's oxidation state.[13]
TGA Thermal stability and presence of volatile or carbonaceous deposits.Weight loss at specific temperatures can indicate ligand degradation or coke burn-off.
BET Surface Area Analysis Total surface area and porosity of the catalyst.A significant decrease in surface area points to sintering or fouling.[4]

Experimental Protocol: Sample Preparation for Analysis

  • After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere if it is air-sensitive.

  • Wash the catalyst with a solvent that will remove adsorbed organic species but not alter the catalyst itself (e.g., anhydrous hexane or toluene).

  • Dry the catalyst under vacuum at a low temperature to avoid further thermal degradation.

  • Submit the dried catalyst for the desired analytical techniques.

Step 4: Mitigation and Prevention Strategies

Based on the diagnosed cause of degradation, implement the following strategies:

Deactivation MechanismMitigation and Prevention Strategies
Poisoning - Purify all reagents and solvents. Consider passing them through a column of activated carbon or alumina.[6][16] - Use a scavenger resin to remove specific poisons. - Increase catalyst loading to compensate for a certain level of poisoning.
Thermal Degradation - Lower the reaction temperature. - Choose a catalyst with a more thermally stable support. - Use a ligand that better stabilizes the metal nanoparticles.[17]
Fouling - Optimize reaction conditions to minimize side reactions that produce polymeric byproducts. - Consider a different solvent system.
Leaching - Use a more robust catalyst support. - Employ a ligand that forms a more stable complex with the metal. - Switch to a biphasic solvent system to retain the catalyst in one phase.
Ligand Degradation - Use more robust ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[18][19] - Ensure the reaction is run under an inert atmosphere to prevent oxidation of phosphine ligands. - Lower the reaction temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: My palladium catalyst turns black during the reaction with this compound, and the reaction stalls. What is happening?

A1: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst agglomeration and precipitation out of the catalytic cycle.[20] This is a form of deactivation where the small, active palladium nanoparticles aggregate into larger, less active particles.

Causality:

  • High Temperature: Reactions run at elevated temperatures can accelerate this process.

  • Ligand Dissociation: The phosphine or NHC ligand that stabilizes the Pd(0) active species may be dissociating, leaving the palladium atoms unprotected and prone to aggregation.

  • Incomplete Reduction of Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, side reactions can lead to the formation of palladium black.[21][22]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If kinetically feasible, reduce the reaction temperature.

  • Increase Ligand-to-Metal Ratio: Adding a slight excess of the ligand can help maintain the stability of the active catalytic species in solution.

  • Use a More Stable Ligand: Switch to a bulkier, more electron-donating ligand (e.g., a biarylphosphine like SPhos or XPhos) that binds more strongly to the palladium center.[18][23]

Q2: I am seeing a significant drop in conversion after reusing my supported palladium catalyst. Can I regenerate it?

A2: Yes, regeneration is often possible, but the appropriate method depends on the cause of deactivation.[7][10][24] For supported catalysts, the most common issues are fouling by organic residues and poisoning.

Regeneration Protocols:

  • For Fouling/Coke Deposition:

    • Wash the catalyst with a solvent that can dissolve the organic buildup (e.g., chloroform or acetic acid).[25]

    • If washing is insufficient, controlled calcination (heating in air or an inert atmosphere) can burn off carbonaceous deposits.[26] This should be done with care, as excessive temperatures can cause sintering.

  • For Reversible Poisoning:

    • Some poisons can be removed by washing with a specific reagent. For example, a mild acid wash might remove basic impurities.

    • Thermal treatment under a flow of inert gas can sometimes desorb weakly bound poisons.[16]

Workflow for Catalyst Regeneration:

G A Deactivated Supported Catalyst B Diagnose Deactivation Mechanism (See Troubleshooting Guide) A->B C Fouling by Organics B->C D Poisoning B->D E Sintering B->E F Solvent Wash (e.g., Chloroform, Acetic Acid) C->F H Thermal Treatment (e.g., Calcination) C->H G Chemical Treatment (e.g., Acid/Base Wash) D->G I Regeneration Unlikely E->I J Test Regenerated Catalyst Activity Restored? F->J G->J H->J If washing fails L Optimize Reaction to Prevent Deactivation / Replace Catalyst I->L K Reuse Catalyst J->K Yes J->L No

Caption: Decision workflow for catalyst regeneration.

Q3: My reaction is highly sensitive to the choice of base. How can the base affect catalyst stability?

A3: The base is a critical component in many cross-coupling reactions, and its choice can significantly impact catalyst stability and activity.[27][28][29]

Roles of the Base:

  • Activating the Coupling Partner: In reactions like the Suzuki coupling, the base is required to activate the organoboron species.[23][30]

  • Neutralizing Acid Byproducts: The base neutralizes the acid (e.g., HBr) generated during the catalytic cycle, preventing it from protonating and deactivating the catalyst or sensitive functional groups.

  • Influencing Catalyst Speciation: The base can coordinate to the metal center, affecting its electronic properties and stability. Some bases can even act as reducing agents for the precatalyst.[21]

Potential Issues with Bases:

  • Incompatibility: A very strong base might react with your substrate, this compound, causing dehydrohalogenation or other side reactions.[31]

  • Solubility: Insoluble inorganic bases (e.g., K₂CO₃) can sometimes lead to reproducibility issues. Soluble organic bases (e.g., DBU) might coordinate too strongly to the palladium center and inhibit catalysis.[27]

  • Cation Effects: The cation of an inorganic base (e.g., K⁺, Cs⁺) can also play a role in stabilizing intermediates in the catalytic cycle.

Troubleshooting Base-Related Issues:

  • Screen Different Bases: Systematically screen a variety of bases, including inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (DBU, Et₃N) options.

  • Consider Solvent Effects: The effectiveness of a base can be highly dependent on the solvent. A base might be more or less effective in a polar versus a nonpolar solvent.[28]

  • Check for Substrate Degradation: Use NMR or LC-MS to check if your chosen base is causing degradation of the this compound starting material.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and progress. 2-Fluoro-2-bromo-ethanol, a halogenated alcohol with potential applications in synthesis and pharmaceutical development, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of key analytical methods, grounded in practical expertise and validated protocols, to empower researchers in their selection of the most appropriate characterization techniques.

Introduction to this compound

This compound (C₂H₄BrFO) is a small, functionalized alcohol.[1][2] Its structure, containing both fluorine and bromine atoms on the same carbon, presents unique analytical challenges and necessitates a combination of techniques for unambiguous characterization. Accurate determination of its structure and the quantification of potential impurities are critical for its application in any research or development pipeline.

Core Analytical Techniques: A Comparative Overview

The characterization of this compound relies on a suite of spectroscopic and chromatographic methods. Each technique provides a unique piece of the puzzle, and their combined application ensures a comprehensive understanding of the compound. The primary methods discussed in this guide are:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

The choice of method is dictated by the specific analytical question being addressed, from initial structural elucidation to routine purity checks and stability assessments.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compound Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.[4]

Why GC-MS is a Primary Choice:

  • High Sensitivity and Selectivity: GC-MS can detect and quantify trace levels of impurities, which is crucial for pharmaceutical applications where even small amounts of contaminants can have significant effects.[5] The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for confident identification.

  • Excellent Separation of Volatile Compounds: The gas chromatographic column efficiently separates compounds based on their boiling points and interactions with the stationary phase, resolving this compound from potential starting materials, byproducts, or degradation products.[5][6]

  • Quantitative Accuracy: When properly calibrated, GC-MS provides accurate and precise quantification of the main component and any impurities.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).[7][8]

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable for separating halogenated compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at 10 °C/min.

      • Hold: 5 minutes at 200 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • Quantify the compound and any impurities by integrating the peak areas and comparing them to the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Dilute Create Calibration Standards Stock->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Components Identify->Quantify Report Generate Report Quantify->Report NMR_Logic Compound This compound H1 ¹H NMR Compound->H1 Proton Environment C13 ¹³C NMR Compound->C13 Carbon Backbone F19 ¹⁹F NMR Compound->F19 Fluorine Environment Structure Definitive Structure H1->Structure Combined Interpretation C13->Structure Combined Interpretation F19->Structure Combined Interpretation

References

A Comparative Guide to ¹H and ¹⁹F NMR Analysis of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of Proton (¹H) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-Fluoro-2-bromo-ethanol. As a key building block in the synthesis of specialized fluorinated compounds, unambiguous characterization of this molecule is paramount.[1] We will move beyond a simple recitation of spectral data to explore the causality behind experimental choices and demonstrate how these two powerful NMR techniques, when used in tandem, provide a self-validating and comprehensive structural portrait.

Foundational Principles: The Synergy of ¹H and ¹⁹F Nuclei

The structural analysis of organofluorine compounds presents unique challenges and opportunities that are perfectly addressed by a multi-nuclear NMR approach.

  • ¹H NMR Spectroscopy: As the cornerstone of organic structure determination, ¹H NMR provides critical information about the proton framework of a molecule. Key parameters include the chemical shift (δ), which indicates the electronic environment of a proton; signal integration, which reveals the relative number of protons; and spin-spin coupling, which maps out proton-proton connectivity.[2][3] In this compound, the presence of highly electronegative oxygen, fluorine, and bromine atoms will induce significant downfield shifts for adjacent protons, providing initial clues to the molecular structure.[4]

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is exceptionally well-suited for NMR analysis. Its 100% natural abundance, spin of ½, and high gyromagnetic ratio grant it a sensitivity comparable to that of ¹H NMR.[5][6][7] Its most significant advantage, however, is its vast chemical shift range—typically spanning over 800 ppm—which is largely due to the influence of the paramagnetic shielding term.[7][8] This wide dispersion dramatically reduces the likelihood of signal overlap, a common challenge in complex ¹H spectra, making spectral interpretation more straightforward.[8][9]

The true analytical power emerges from the interaction between these nuclei. Heteronuclear coupling between ¹H and ¹⁹F nuclei (J-coupling) provides unambiguous through-bond connectivity information, confirming the proximity of specific proton and fluorine atoms. These ¹H-¹⁹F coupling constants are often significantly larger than ¹H-¹¹H couplings and can be observed over multiple bonds, offering rich data for detailed structural assignment.[5][10][11]

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis is founded upon a meticulously executed experimental protocol. The following steps are designed to yield high-quality, reproducible data for both ¹H and ¹⁹F NMR analysis.

Step 1: Sample Preparation
  • Analyte: Weigh approximately 10 mg of this compound.

  • Solvent: Dissolve the analyte in ~0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for polar organic molecules and its single, well-characterized residual solvent peak (~7.26 ppm).

  • Standard: Add Tetramethylsilane (TMS) as an internal standard for ¹H NMR, setting the chemical shift reference to 0.00 ppm. For ¹⁹F NMR, modern spectrometers can utilize the deuterium lock signal to reference the spectrum relative to an external standard like CFCl₃ (0.00 ppm) without introducing a physical standard into the sample.[6]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

Parameter¹H NMR Acquisition¹⁹F NMR AcquisitionRationale
Pulse Program Standard single pulse (zg30)Standard single pulse with ¹H decoupling (zgpg30) for survey; coupled for final analysisA simple pulse-acquire sequence is sufficient. Decoupling in ¹⁹F provides a quick overview of fluorine environments.
Spectral Width 12 ppm (approx. 4800 Hz)250 ppm (approx. 94000 Hz)Accommodates the standard range for organic protons.[2] A much wider width is essential for ¹⁹F to avoid spectral folding.[5][6]
Acquisition Time ~3.4 s~0.8 sBalances resolution with experimental time.
Relaxation Delay (D1) 5 s5 sA longer delay ensures full relaxation of nuclei, which is critical for accurate signal integration.[10]
Number of Scans 816Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

Spectral Interpretation: Deconstructing the Data

The structure of this compound (HO-CH₂-CHFBr) contains a chiral center at the carbon bearing the fluorine and bromine atoms. This stereocenter renders the two protons on the adjacent methylene (-CH₂-) group diastereotopic, meaning they are chemically non-equivalent and will produce distinct signals in the NMR spectrum.

Caption: Spin-spin coupling network in this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments.

Signal AssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constants (Hz)
H-O 1.5 - 4.01Hbroad singlet-
Hₐ-1 (diastereotopic)~3.91Hddd²J(HₐHₑ) ≈ 12, ³J(HₐH₂) ≈ 4, ³J(HₐF) ≈ 20
Hₑ-1 (diastereotopic)~4.11Hddd²J(HₑHₐ) ≈ 12, ³J(HₑH₂) ≈ 6, ³J(HₑF) ≈ 15
H-2 ~5.91Hddd³J(H₂Hₐ) ≈ 4, ³J(H₂Hₑ) ≈ 6, ²J(H₂F) ≈ 50
  • -OH Proton: This signal is often a broad singlet due to rapid chemical exchange with trace amounts of water or acid.[12][13] Its chemical shift is highly dependent on solvent, concentration, and temperature. A definitive confirmation of this peak can be achieved by adding a drop of D₂O to the sample, which will cause the -OH proton to exchange for deuterium, leading to the disappearance of its signal from the spectrum.[13]

  • -CH₂- Protons (Hₐ, Hₑ): Due to their diastereotopic nature, these protons resonate at slightly different chemical shifts. Each appears as a doublet of doublet of doublets (ddd). The splitting pattern arises from:

    • Geminal coupling to the other methylene proton (²JHH).

    • Vicinal coupling to the methine proton (³JHH).

    • Vicinal coupling to the fluorine atom (³JHF).

  • -CH- Proton (H₂): This proton experiences the strongest deshielding effect, being attached to the carbon bearing both fluorine and bromine. It appears furthest downfield as a doublet of doublet of doublets (ddd) due to:

    • Vicinal coupling to one diastereotopic proton Hₐ (³JHH).

    • Vicinal coupling to the other diastereotopic proton Hₑ (³JHH).

    • A large geminal coupling to the fluorine atom (²JHF), which is typically in the range of 45-50 Hz.[11]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides complementary and confirmatory data. Since there is only one fluorine atom, a single resonance is expected.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
F-2 -180 to -220ddd²J(FH₂) ≈ 50, ³J(FHₐ) ≈ 20, ³J(FHₑ) ≈ 15
  • F-2 Signal: The fluorine signal will be split into a complex multiplet, a doublet of doublet of doublets (ddd), by its coupling to the three nearby protons.

    • The large geminal coupling to H-2 (²JFH).

    • Vicinal coupling to Hₐ (³JFH).

    • Vicinal coupling to Hₑ (³JFH).

The Critical Cross-Validation: The trustworthiness of the assignment is confirmed by the reciprocity of the coupling constants. The value of ²J(H₂F) measured from the ¹H spectrum must be identical to the ²J(FH₂) value measured from the ¹⁹F spectrum. Likewise, the ³J(HₐF) and ³J(HₑF) values must match their counterparts in the ¹H spectrum. This internal consistency is the hallmark of a robust NMR analysis.

Advanced Techniques for Unambiguous Confirmation

While 1D NMR is powerful, complex cases can benefit from advanced experiments. For this compound, these techniques serve as an excellent tool for confirming the 1D assignments.

DEPT (Distortionless Enhancement by Polarization Transfer)

This ¹³C NMR experiment differentiates carbon signals based on the number of attached protons.

  • DEPT-90: Would show a positive signal only for the -CHFBr carbon (a CH group).

  • DEPT-135: Would show a positive signal for the -CHFBr (CH) and a negative (inverted) signal for the HO-CH₂- (CH₂) carbon.

This provides direct evidence for the presence of one methine and one methylene carbon, perfectly matching our proposed structure.[14][15][16]

Caption: Workflow for integrated NMR structural elucidation.

Conclusion

The analysis of this compound serves as a clear illustration of the synergistic power of multinuclear NMR spectroscopy. While ¹H NMR delineates the proton backbone and provides initial connectivity data, ¹⁹F NMR offers a highly sensitive and uncluttered view of the fluorinated center of the molecule. The true strength of this combined approach lies in the cross-validation provided by the reciprocal ¹H-¹⁹F coupling constants, which transforms a structural hypothesis into a confirmed identification. For researchers and drug development professionals working with fluorinated molecules, mastering the integrated analysis of both ¹H and ¹⁹F NMR spectra is not merely an advantageous skill but an essential component of rigorous scientific investigation.

References

A Comparative Guide to the Reactivity of 2-Fluoro-2-bromo-ethanol and 2-Fluoroethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of fluorinated building blocks is of paramount importance. The strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, objective comparison of the reactivity of two closely related fluorinated alcohols: 2-Fluoro-2-bromo-ethanol and 2-Fluoroethanol. Understanding their distinct chemical behaviors is crucial for designing efficient and selective synthetic routes. This analysis is grounded in established principles of physical organic chemistry and supported by available experimental insights.

Introduction: Structural and Electronic Distinctions

At first glance, this compound and 2-Fluoroethanol share a common ethanol backbone with a fluorine atom at the C2 position. However, the additional bromine atom in this compound introduces significant electronic and steric differences that profoundly influence its reactivity.

2-Fluoroethanol is a simple, stable fluorinated alcohol.[1] The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which increases the acidity of the hydroxyl proton compared to ethanol and influences the reactivity of the adjacent carbon atoms.[2][3]

This compound , a member of the halohydrin class of compounds, possesses both a fluorine and a bromine atom on the same carbon.[4] This geminal dihalogen substitution pattern creates a more complex electronic environment. The combined inductive effects of both halogens make the C2 carbon highly electron-deficient. Furthermore, the bromine atom, being larger and more polarizable than fluorine, is a better leaving group in nucleophilic substitution reactions.

Physicochemical Properties: A Tabular Comparison

The physical properties of these two compounds reflect their structural differences. The presence of the heavier bromine atom in this compound results in a significantly higher molecular weight, density, and boiling point compared to 2-Fluoroethanol.

PropertyThis compound2-Fluoroethanol
CAS Number 459424-41-0[5][6]371-62-0[7]
Molecular Formula C₂H₄BrFO[5][6]C₂H₅FO[7]
Molecular Weight 142.96 g/mol [5]64.06 g/mol
Boiling Point 147 °C[5]103.5 °C[7]
Density 1.831 g/cm³[5]1.1040 g/cm³[7]
Flash Point 42 °C[5]34 °C[7]
pKa (Predicted) 13.02 ± 0.1014.74

Comparative Reactivity Analysis

The differing reactivities of this compound and 2-Fluoroethanol are best understood by examining their behavior in key organic transformations.

Nucleophilic Substitution

This compound is significantly more reactive towards nucleophiles than 2-fluoroethanol. This is primarily due to the presence of bromine, a much better leaving group than fluorine.[8] The C-Br bond is weaker and more polarizable than the C-F bond, making it more susceptible to cleavage. Nucleophilic attack will predominantly occur at the C2 carbon, displacing the bromide ion.

2-Fluoroethanol , in contrast, is relatively inert to nucleophilic substitution at the C2 position. The C-F bond is one of the strongest single bonds in organic chemistry, and the fluoride ion is a poor leaving group.[8]

Experimental Workflow: Conceptual Comparison of Nucleophilic Substitution

G cluster_0 This compound cluster_1 2-Fluoroethanol a0 HO-CH₂-CH(F)Br This compound a1 ⁻O-CH₂-CH(F)Br Alkoxide Intermediate a0:f0->a1:f0 Base (e.g., OH⁻) a2 O(CH₂)CH(F) Fluoroepoxide a1:f0->a2:f0 Intramolecular Sₙ2 (fast) b0 HO-CH₂-CH₂F 2-Fluoroethanol b1 CH₃CHO Acetaldehyde b0:f0->b1:f0 Strong Base (Dehydrofluorination)

References

A Comparative Guide to 2-Fluoro-2-bromo-ethanol: Unlocking Synthetic Advantages Over Monohalogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of a building block can fundamentally dictate the success and efficiency of a synthetic route. Halogenated ethanols are workhorse reagents for introducing a functionalized two-carbon unit. While 2-bromoethanol and 2-fluoroethanol are common choices, their geminal dihalogenated counterpart, 2-Fluoro-2-bromo-ethanol, offers a unique and often superior reactivity profile. This guide provides an in-depth comparison, supported by mechanistic insights and experimental context, to illuminate the distinct advantages of this versatile reagent.

The Physicochemical Landscape: How Dual Halogenation Rewrites the Rules

The simultaneous presence of both a highly electronegative fluorine atom and a larger, more polarizable bromine atom on the same carbon dramatically alters the molecule's electronic properties compared to its monohalogenated analogs.[1] This "geminal" arrangement is not merely redundant; it creates a synergistic effect that enhances reactivity.[2][3]

The primary consequence is a powerful cumulative electron-withdrawing inductive effect.[1] Fluorine, being the most electronegative element, pulls electron density most strongly, while bromine adds to this effect.[1] This has two major implications:

  • Increased Acidity: The strong inductive pull polarizes the O-H bond, making the hydroxyl proton significantly more acidic than in either 2-bromoethanol or 2-fluoroethanol. This allows for deprotonation under milder basic conditions, which can be crucial for sensitive substrates.

  • Enhanced Electrophilicity: The C-Br and C-F bonds are highly polarized, rendering the α-carbon (the carbon bearing the halogens) exceptionally electrophilic and susceptible to nucleophilic attack.

The following diagram illustrates the comparative electron-withdrawing effects of the halogen substituents.

G cluster_0 2-Bromoethanol cluster_1 2-Fluoroethanol cluster_2 This compound b_c1 C b_c2 C b_c1->b_c2 b_br Br b_c1->b_br b_o OH b_c2->b_o b_br->b_c1 δ- f_c1 C f_c2 C f_c1->f_c2 f_f F f_c1->f_f f_o OH f_c2->f_o f_f->f_c1 δ-- fb_c1 C fb_c2 C fb_c1->fb_c2 fb_f F fb_c1->fb_f fb_br Br fb_c1->fb_br fb_o OH fb_c2->fb_o fb_f->fb_c1 δ--- fb_br->fb_c1 δ- G start This compound step1 Step 1: Nucleophilic Substitution (SN2) - Nucleophile 1 (e.g., RO-) - Displaces Bromide start->step1 intermediate Fluoroethoxy Intermediate (R-O-CH(F)-CH2OH) step1->intermediate step2 Step 2: Further Transformation - Activate OH (e.g., MsCl) - Nucleophile 2 (e.g., R2NH) intermediate->step2 final Difunctionalized Product (R-O-CH(F)-CH2-NR2) step2->final

References

A Tale of Two Fluorines: A Comparative Guide to DAST and 2-Fluoro-2-bromo-ethanol in Organofluorine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique properties conferred by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make the synthesis of organofluorine compounds a field of intense research.[1] For scientists navigating this landscape, selecting the appropriate fluorination strategy is paramount.

This guide provides an in-depth comparison of two commercially available, fluorine-containing compounds: Diethylaminosulfur trifluoride (DAST) and 2-Fluoro-2-bromo-ethanol. However, a direct comparison of their efficacy as "fluorinating agents" would be misleading. These two molecules play fundamentally different and non-competing roles in the synthetic chemist's toolkit. DAST is a powerful deoxofluorinating reagent used to introduce a fluorine atom by replacing an oxygen-containing functional group. In contrast, this compound is a fluorinated building block, a molecule that can be incorporated into a larger structure, bringing its pre-existing fluorine atom along with it.[2][3]

This guide will elucidate these distinct functions, providing researchers with the technical insights needed to make informed decisions for their synthetic campaigns. We will explore the reaction mechanisms, substrate scope, and operational considerations for each, supported by experimental data and established protocols.

Diethylaminosulfur Trifluoride (DAST): The Deoxofluorination Workhorse

DAST is a versatile and widely used nucleophilic fluorinating agent, valued for its ability to convert alcohols and carbonyl compounds into their corresponding fluorinated analogues.[4][5] It serves as a more manageable liquid alternative to the gaseous and highly toxic sulfur tetrafluoride (SF₄).[1]

Mechanism of Deoxofluorination

The efficacy of DAST lies in its ability to activate hydroxyl and carbonyl groups, facilitating nucleophilic substitution by fluoride.

  • With Alcohols: The reaction proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. The hydroxyl group of the substrate attacks the sulfur atom of DAST, with subsequent elimination of hydrogen fluoride. This is followed by a nucleophilic attack by the fluoride ion. The pathway can be either Sₙ1 or Sₙ2, depending on the substrate's structure, which can lead to carbocationic rearrangements in some cases.[6] For many chiral alcohols, however, a clean inversion of configuration is observed, consistent with an Sₙ2 mechanism.[7]

  • With Aldehydes and Ketones: DAST converts aldehydes and unhindered ketones to the corresponding geminal difluorides.[5] The mechanism involves the initial attack of the carbonyl oxygen on the sulfur atom of DAST, forming an intermediate that is then attacked by fluoride. A second equivalent of DAST can be involved in activating the intermediate for the final fluoride substitution.[8]

Diagram: General Mechanism of DAST-Mediated Deoxofluorination of Alcohols

Caption: DAST activates an alcohol, followed by Sₙ2 displacement to yield the alkyl fluoride.

Substrate Scope and Performance

DAST is effective for a wide range of substrates, although reaction conditions often require careful optimization, particularly temperature control.

Substrate TypeProductTypical ConditionsNotes
Primary AlcoholsAlkyl FluoridesDCM, -78 °C to rtGenerally good yields.
Secondary AlcoholsAlkyl FluoridesDCM, -78 °C to rtGood yields, often with inversion of stereochemistry.[7] Rearrangements possible with susceptible substrates.[6]
Tertiary AlcoholsAlkyl FluoridesDCM, 0 °C to rtOften leads to elimination products (alkenes).[9]
AldehydesGeminal DifluoridesDCM, -78 °C to rtEffective for unhindered aldehydes.[5]
KetonesGeminal DifluoridesDCM, 0 °C to rtWorks well for unhindered ketones. Enolizable ketones may form vinyl fluorides as byproducts.[6]
Carboxylic AcidsAcyl FluoridesDCM or neat, rtReaction halts at the acyl fluoride stage; does not form trifluoromethyl groups.[6]
Experimental Protocol: Deoxofluorination of (S)-2-Octanol

This protocol describes the conversion of a chiral secondary alcohol to its corresponding alkyl fluoride, illustrating a typical DAST application.

Diagram: Experimental Workflow for DAST Fluorination

DAST_Workflow Start Dissolve (S)-2-Octanol in anhydrous DCM under N₂ Cool Cool solution to -78 °C (Dry Ice/Acetone Bath) Start->Cool AddDAST Add DAST dropwise via syringe Cool->AddDAST Warm Allow to warm slowly to room temperature AddDAST->Warm Stir Stir for 12 hours at room temperature Warm->Stir Quench Slowly quench reaction by adding to ice-cold NaHCO₃ (aq) Stir->Quench CAUTION: Gas evolution! Extract Extract with DCM (3x) Quench->Extract Dry Dry combined organic layers over MgSO₄, filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (Silica Gel, Hexanes) Concentrate->Purify End Obtain (R)-2-Fluorooctane Purify->End

Caption: A typical laboratory workflow for the deoxofluorination of an alcohol using DAST.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add (S)-2-octanol (1.0 g, 7.68 mmol) and dissolve in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The rationale for this low temperature is to control the initial exothermic reaction and minimize potential side reactions like elimination.

  • Reagent Addition: Slowly add DAST (1.12 mL, 8.45 mmol, 1.1 eq) dropwise to the stirred solution via syringe over 10 minutes. A slow addition rate is crucial to maintain temperature control.

  • Reaction: After the addition is complete, maintain the reaction at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). This step must be performed with extreme caution in a well-ventilated fume hood, as DAST reacts violently with water, producing HF gas. The bicarbonate neutralizes the acidic byproducts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield (R)-2-fluorooctane. The inversion of stereochemistry is expected for an Sₙ2 reaction.

Safety and Handling of DAST

DAST is a hazardous reagent that demands respect and careful handling.

  • Thermal Instability: DAST can decompose explosively when heated above 50-70 °C.[1] It should never be distilled in standard laboratory glassware.

  • Reactivity with Water: It reacts violently with water, producing corrosive and toxic hydrogen fluoride (HF). All reactions must be conducted under anhydrous conditions and in a well-ventilated fume hood.

  • Storage: Store in a refrigerator in a tightly sealed, plastic-coated bottle. Older samples may appear orange or brown and should be handled with extra caution.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. A face shield is highly recommended.

This compound: A Halogenated Building Block

In stark contrast to DAST, this compound is not a fluorinating agent. It is a halogenated alcohol, or halohydrin, that serves as a synthetic intermediate.[2][3] Its utility comes from its pre-installed functionality: a hydroxyl group, a fluorine atom, and a bromine atom, which can be manipulated to build more complex molecules.

Chemical Reactivity and Synthetic Role

The primary value of this compound lies in its use as an electrophilic building block. The carbon atom bearing both fluorine and bromine is electron-deficient and susceptible to nucleophilic attack.

  • Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to form new carbon-heteroatom bonds. This allows for the introduction of a -CH(F)CH₂OH moiety into a target molecule.[3]

  • Hydroxyl Group Functionalization: The primary alcohol can be oxidized, protected, or converted into a better leaving group, allowing for further synthetic transformations.

  • Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.[3]

Its role is not to fluorinate a substrate, but to be incorporated into a substrate, thereby introducing a fluorinated two-carbon unit.

Diagram: Role of this compound in Synthesis

BuildingBlock_Concept Nucleophile R-Nu⁻ BuildingBlock Br-CH(F)-CH₂OH Nucleophile->BuildingBlock Sₙ2 Attack Product R-Nu-CH(F)-CH₂OH BuildingBlock->Product Br_ion Br⁻ BuildingBlock->Br_ion Displacement

Caption: this compound acts as an electrophile for nucleophilic substitution.

Illustrative Synthetic Application

A typical use case involves reacting this compound with a nucleophile to construct a larger molecule. For instance, reacting it with sodium phenoxide would yield 2-fluoro-2-phenoxy-ethanol, effectively attaching the fluorinated ethanol unit to a phenyl ring via an ether linkage.

Generalized Reaction Scheme:

  • A suitable nucleophile (e.g., an amine, phenoxide, thiolate) is prepared, often by deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • The nucleophile is dissolved in an appropriate aprotic solvent (e.g., THF, DMF).

  • This compound is added to the solution, and the reaction is stirred, possibly with heating, to facilitate the substitution of the bromine atom.

  • Standard aqueous workup and purification yield the final product, which now contains the incorporated fluorinated fragment.

Safety and Handling of this compound

While not as acutely hazardous as DAST, this compound is a toxic and corrosive compound.

  • Toxicity: It is toxic upon inhalation or skin contact.[2][3] Exposure can cause irritation to the eyes and respiratory system.[2]

  • Corrosivity: Its vapors are corrosive.[3]

  • Handling: It should be handled in a well-ventilated fume hood using appropriate PPE, including gloves and safety glasses.

Comparative Summary: Reagent vs. Building Block

FeatureDiethylaminosulfur Trifluoride (DAST)This compound
Primary Function Deoxofluorinating Agent [4]Fluorinated Building Block [2]
Role in Synthesis Introduces a fluorine atom by replacing OIs incorporated as a C2 fragment containing F
Reaction Type Nucleophilic Substitution (Deoxofluorination)Nucleophilic Substitution (Displacement of Br⁻)[3]
Typical Substrates Alcohols, Aldehydes, Ketones, Carboxylic Acids[5]Nucleophiles (Amines, Alkoxides, Thiolates, etc.)
Key Hazards Thermally unstable, explosive potential, reacts violently with water to form HF[1]Toxic, corrosive, irritant[2][3]
Analogy A tool used to modify a material (e.g., a drill)A component used to construct something new (e.g., a specialized screw)

Conclusion

For researchers in drug development and chemical synthesis, understanding the precise role of a fluorine-containing molecule is critical for successful project execution. Diethylaminosulfur trifluoride (DAST) and this compound are both valuable compounds in organofluorine chemistry, but they are not interchangeable and cannot be compared in terms of fluorinating efficacy.

DAST is the go-to reagent for when a hydroxyl or carbonyl group in an existing molecule needs to be replaced with one or two fluorine atoms. It is a powerful, albeit hazardous, tool for deoxofluorination.

This compound is the appropriate choice when the synthetic goal is to introduce a specific two-carbon, monofluorinated, hydroxylated fragment into a molecular scaffold. It is a building block, not a general fluorinating agent.

By recognizing this fundamental distinction, scientists can design more effective and efficient synthetic routes, leveraging the unique strengths of each compound to advance their research and development goals.

References

Computational studies on the reaction pathways of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Pathways of 2-Fluoro-2-bromo-ethanol: A Computational and Experimental Comparison

For researchers and professionals in drug development and synthetic chemistry, understanding the intricate reaction dynamics of halogenated intermediates is paramount. This compound, a unique halohydrin featuring both fluorine and bromine on the same carbon, serves as a versatile building block for synthesizing complex pharmaceuticals and agrochemicals.[1] Its distinct reactivity, governed by the interplay of two different halogen atoms, presents a landscape of competing reaction pathways.

This guide provides a comprehensive analysis of the reaction pathways of this compound, synthesizing insights from computational modeling with proposed experimental validation. We will explore the molecule's conformational preferences and delve into the primary reaction channels—nucleophilic substitution, elimination, and thermal decomposition—offering a predictive framework for its synthetic applications.

Conformational Landscape: The Starting Point for Reactivity

Before a reaction can occur, the reactant molecule exists in a dynamic equilibrium of different spatial orientations or conformations. The preferred conformation represents the lowest energy state and is the most probable starting point for a reaction pathway. For substituted ethanols, the key conformations are gauche and anti, defined by the dihedral angle between the substituents on adjacent carbons.

In the closely related 2-fluoroethanol, extensive studies have shown that the gauche conformer is unusually stable due to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the electronegative fluorine atom.[2][3][4][5][6] This interaction provides a stabilizing effect that lowers the overall energy of the molecule.

For this compound, a similar intramolecular hydrogen bond between the hydroxyl group and the fluorine atom is expected to stabilize the gauche conformer. This conformational preference is a critical parameter for computational models, as the initial geometry of the reactant significantly influences the calculated energy barriers of subsequent reaction pathways.

Computationally Predicted Reaction Pathways

The presence of two distinct halogens and a hydroxyl group on a two-carbon backbone gives rise to several competing reaction pathways. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the exploration of these pathways by calculating the transition state structures and their corresponding activation energies (Ea).[7][8][9]

Pathway I: Nucleophilic Substitution (Sₙ2)

The carbon atom bonded to both fluorine and bromine is highly electrophilic, making it susceptible to attack by nucleophiles. The bromine atom, being larger and more polarizable than fluorine, is a significantly better leaving group.

  • Mechanism: A nucleophile (e.g., an alkoxide, azide, or amine) attacks the carbon atom, displacing the bromide ion in a single concerted step.

  • Computational Insights: DFT calculations would model the reaction coordinate for the nucleophilic attack. The primary objective is to locate the transition state and calculate the activation energy. It is predicted that the substitution of bromine will have a much lower activation barrier than the substitution of fluorine, making it the exclusive Sₙ2 pathway. The electron-withdrawing fluorine atom on the same carbon would further stabilize the partial negative charge developing on the leaving bromide in the transition state, potentially accelerating the reaction compared to 2-bromoethanol.

Pathway II: Base-Induced Elimination (E2)

In the presence of a strong base, halohydrins can undergo elimination reactions.[1] For this compound, this can proceed via two primary routes.

  • Mechanism A: Intramolecular Sₙ2 (Epoxide Formation): This is a classic reaction for halohydrins.[10] The base first deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing a halide to form a fluoro-epoxide.

    • Computational Comparison (Br⁻ vs. F⁻ as Leaving Group): Two competing pathways exist for this mechanism: displacement of bromide or displacement of fluoride. Computational modeling would predict that the activation barrier for the ring-closing step involving the displacement of the bromide ion is substantially lower than that for displacing the fluoride ion. Therefore, the formation of 2-fluorooxirane is the highly favored pathway.

  • Mechanism B: Dehydrohalogenation (Alkene Formation): While less common for halohydrins unless the structure prevents epoxide formation, direct elimination of HBr or HF to form a vinyl alcohol (which would tautomerize) is possible. However, the acidity of the C-H protons is generally low, making this pathway less favorable than the intramolecular Sₙ2 reaction.

Pathway III: Thermal Decomposition

At elevated temperatures and in the absence of other reagents, this compound can undergo unimolecular decomposition. Studies on the analogous 2-bromoethanol show that thermal decomposition proceeds primarily through the elimination of HBr and H₂O to yield products like vinyl bromide, ethylene, and acetaldehyde.[11]

  • Predicted Pathways for this compound:

    • HBr Elimination: Likely proceeds through a four-centered transition state to yield fluoroacetaldehyde.

    • HF Elimination: A similar pathway could lead to bromoacetaldehyde.

    • H₂O Elimination: This would lead to 1-bromo-1-fluoroethene.

  • Computational Predictions: By calculating the activation energies for these competing unimolecular elimination reactions, their relative likelihood can be determined. Based on bond energies (C-Br < C-F) and the stability of the leaving group (HBr is a stronger acid than HF), it is predicted that HBr elimination would have the lowest activation barrier.[11]

Comparison of Predicted Pathways and Alternatives

The utility of this compound is best understood by comparing its predicted reactivity with that of simpler analogues.

Feature2-Bromoethanol2-FluoroethanolThis compound (Predicted)
Primary Sₙ2 Site C-BrC-F (much less reactive)C-Br (highly favored)
Base-Induced Reaction Forms oxirane (epoxide)Dehydrofluorination to acetaldehyde[2]Forms 2-fluorooxirane
Leaving Group Ability Good (Br⁻)Poor (F⁻)Excellent (Br⁻), Poor (F⁻)
OH Acidity Standard alcohol pKaMore acidic due to FMore acidic due to both F and Br

The presence of fluorine significantly influences the molecule's properties compared to 2-bromoethanol by increasing the acidity of the hydroxyl proton, which can accelerate the initial deprotonation step in base-induced reactions.

Proposed Experimental Validation

Computational predictions must be validated by empirical data. The following protocols outline how the predicted pathways can be tested in a laboratory setting.

Experimental Protocol 1: Product Analysis of Base-Induced Reactions
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Tetrahydrofuran, THF).

  • Reagent Addition: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Product Characterization: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the product(s) and ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. The expected major product is 2-fluorooxirane.

Data Visualization

Summary of Predicted Activation Energies

The following table provides a qualitative comparison of the computationally predicted activation energies for the primary reaction pathways. Lower Ea indicates a more favorable reaction.

Reaction PathwayReactantsLeaving GroupPredicted Activation Energy (Ea)Expected Major Product
Sₙ2 Substitution + Nucleophile (e.g., CH₃O⁻)Br⁻Low2-fluoro-2-methoxyethanol
Intramolecular Sₙ2 + Base (e.g., NaH)Br⁻Low2-Fluorooxirane
Intramolecular Sₙ2 + Base (e.g., NaH)F⁻Very High(Minor/Negligible)
Thermal Elimination HeatHBrModerateFluoroacetaldehyde
Thermal Elimination HeatHFHighBromoacetaldehyde

Diagram of Competing Reaction Pathways

G cluster_start Starting Material cluster_products Potential Products start This compound subst Substitution Product (R-CHF-CH2OH) start->subst + Nucleophile (Sₙ2) Low Ea epoxide 2-Fluorooxirane start->epoxide + Strong Base (Intramolecular Sₙ2) Low Ea thermal Elimination Products (Fluoroacetaldehyde) start->thermal Heat (Pyrolysis) Moderate Ea

Caption: Competing reaction pathways for this compound.

Experimental Workflow for Product Validation

G step1 Step 1: Reaction (this compound + Base in THF) step2 Step 2: Quench & Workup (Water addition, liquid-liquid extraction) step1->step2 step3 Step 3: Isolation (Drying and solvent evaporation) step2->step3 step4 Step 4: Analysis (GC-MS, NMR Spectroscopy) step3->step4 step5 Step 5: Validation (Compare experimental data with computational predictions) step4->step5

Caption: Workflow for experimental validation of reaction products.

Conclusion and Future Directions

Computational analysis strongly predicts that the chemistry of this compound is dominated by reactions involving the carbon-bromine bond. In the presence of nucleophiles or bases, facile substitution or intramolecular cyclization to form a fluoro-epoxide is expected, with the bromide acting as the preferential leaving group. Thermal decomposition likely proceeds via HBr elimination.

These theoretical insights provide a powerful roadmap for synthetic chemists, enabling the rational design of reaction conditions to favor a desired outcome. Future computational studies could explore the reaction pathways in different solvent environments (explicitly modeling solvent molecules) or investigate the molecule's interactions with enzymatic active sites to predict metabolic pathways. The synergy between computational prediction and experimental validation will continue to be a cornerstone of modern chemical research, accelerating the discovery and development of new molecules.

References

Navigating the Predictive Landscape: A Comparative Guide to QSAR Studies of Halogenated Ethanols, Including 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of toxicology and drug discovery, the ability to predict the biological activity and potential toxicity of chemical compounds is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool, offering a cost-effective and time-efficient alternative to extensive experimental testing.[1][2][3][4] This guide provides an in-depth comparison of QSAR methodologies applicable to halogenated ethanols, with a specific focus on illustrating the process for a molecule like 2-Fluoro-2-bromo-ethanol. As a senior application scientist, my objective is to not only present various approaches but to also elucidate the rationale behind selecting specific descriptors and validation techniques, ensuring the development of robust and predictive models.

The Significance of QSAR for Halogenated Ethanols

Halogenated ethanols represent a class of compounds with diverse industrial applications and varying toxicological profiles. Their volatility and potential for environmental and human exposure necessitate a thorough understanding of their biological interactions.[5][6] QSAR models provide a framework to correlate the physicochemical properties of these molecules with their biological activities, thereby predicting the toxicity of untested compounds and guiding the design of safer alternatives.[1][2]

A Comparative Analysis of QSAR Modeling Approaches

The development of a predictive QSAR model is a multi-step process that involves careful consideration of the dataset, molecular descriptors, statistical methods, and rigorous validation.[1][4] Below, we compare common approaches used in the QSAR analysis of halogenated and other relevant organic compounds.

Methodology Comparison: Building Predictive Models
Modeling ApproachDescriptionAdvantagesDisadvantagesBest Suited For
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.[7][8]Simple to implement and interpret. Provides a clear mathematical relationship between descriptors and activity.Assumes a linear relationship between descriptors and activity, which may not always be the case. Susceptible to overfitting with a large number of descriptors.Initial exploratory analysis and for datasets where a linear relationship is expected.
Support Vector Machines (SVM) A supervised machine learning algorithm that can be used for both classification and regression tasks. It finds an optimal hyperplane that separates data points.[7][9]Effective in high-dimensional spaces. Can model non-linear relationships using different kernel functions. Robust against overfitting.Less interpretable than MLR models. Can be computationally intensive for large datasets.Datasets with complex, non-linear relationships between descriptors and activity.
Random Forest (RF) An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.[1][10]High accuracy and robustness. Can handle a large number of input variables. Provides estimates of variable importance.Can be a "black box" model, making it difficult to interpret the relationship between individual descriptors and the endpoint.Large and complex datasets where predictive accuracy is the primary goal.

The Foundation of Prediction: Molecular Descriptors

The predictive power of any QSAR model is fundamentally dependent on the choice of molecular descriptors. These numerical representations of a molecule's properties can be broadly categorized as follows:

  • 1D Descriptors: Derived from the chemical formula (e.g., molecular weight, atom count).[1][4]

  • 2D Descriptors: Calculated from the 2D representation of the molecule (e.g., topological indices, connectivity indices).[1][4]

  • 3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular volume, surface area).[1]

  • Physicochemical Descriptors: Represent properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters.[11][12]

  • Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing insights into electronic properties like HOMO/LUMO energies, dipole moment, and partial charges.[7][9][11]

For halogenated ethanols like this compound, a combination of descriptors is often necessary to capture the nuances of their behavior. For instance, the high electronegativity of fluorine and the polarizability of bromine will significantly influence the molecule's electronic and steric properties, which in turn affect its biological activity.

Ensuring Scientific Rigor: The Imperative of Model Validation

A QSAR model is only as valuable as its ability to make accurate predictions for new compounds. Therefore, rigorous validation is a critical and non-negotiable step in the modeling process.[13] The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their reliability for regulatory purposes.[1][14]

Key Validation Metrics
ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. Measures the goodness-of-fit.[4]> 0.6[3]
Q² (Cross-validated R²) A measure of the model's predictive ability, typically determined by leave-one-out (LOO) cross-validation.[3][13]> 0.5[3]
R²ext (External Validation R²) The R² value calculated for an external test set of compounds that were not used in model development. This is a crucial indicator of a model's true predictive power.[5][13]> 0.6[3]
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors). A lower RMSE indicates a better fit.As low as possible
Applicability Domain (AD) Defines the chemical space in which the model can make reliable predictions.[1][15]The new chemical must fall within the defined domain.

Experimental Protocol: Acquiring Toxicity Data for QSAR Modeling

The foundation of any robust QSAR model is high-quality experimental data. The following is a generalized protocol for determining the acute toxicity of a halogenated ethanol, such as this compound, to a model organism like the freshwater crustacean Daphnia magna.

Objective: To determine the 48-hour median effective concentration (EC50) of the test compound.

Materials:

  • Test compound (e.g., this compound)

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (culture medium)

  • Glass beakers or test tubes

  • Pipettes and other standard laboratory equipment

  • Incubator or temperature-controlled room (20 ± 2°C)

  • Light source with a 16:8 hour light:dark photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the culture medium. A geometric series of concentrations is recommended. A control group with no test compound should also be included.

  • Exposure: Randomly allocate a minimum of 20 Daphnia neonates to each test concentration and the control group, divided into at least four replicate vessels.

  • Incubation: Incubate the test vessels for 48 hours under the specified temperature and light conditions.

  • Observation: After 48 hours, record the number of immobilized Daphnia in each replicate. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Use appropriate statistical methods (e.g., probit analysis) to calculate the EC50 value and its 95% confidence intervals.

This experimental endpoint (EC50) can then be used as the dependent variable in the QSAR model.

Visualizing the QSAR Workflow

A clear understanding of the QSAR process is essential for its effective implementation. The following diagram illustrates the typical workflow for developing a predictive QSAR model.

QSAR_Workflow Data_Collection Data Collection (Chemical Structures & Biological Activity) Descriptor_Calculation Descriptor Calculation (1D, 2D, 3D, Physicochemical, Quantum Chemical) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Development Model Development (e.g., MLR, SVM, RF) Data_Splitting->Model_Development Internal_Validation Internal Validation (Cross-validation, Q²) Model_Development->Internal_Validation Internal_Validation->Model_Development External_Validation External Validation (Test Set, R²ext) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Model_Deployment Model Deployment (Prediction for New Compounds) Applicability_Domain->Model_Deployment

Caption: A generalized workflow for developing and validating a QSAR model.

Mechanistic Interpretation: Connecting Descriptors to Toxicity

A well-constructed QSAR model can offer insights into the potential mechanisms of toxicity. For instance, a strong correlation with logP suggests that the toxicity of halogenated ethanols may be driven by their ability to partition into cell membranes.[12] Conversely, a dependence on electronic descriptors like LUMO energy might indicate that the compound's reactivity and ability to accept electrons play a crucial role in its toxic action.[16]

The following diagram illustrates the potential relationships between molecular descriptors and the toxicological endpoint for a halogenated ethanol.

Mechanistic_Interpretation cluster_descriptors Molecular Descriptors cluster_mechanisms Potential Mechanisms LogP Lipophilicity (logP) Membrane_Partitioning Membrane Partitioning LogP->Membrane_Partitioning LUMO LUMO Energy Electrophilic_Attack Electrophilic Attack LUMO->Electrophilic_Attack MR Molar Refractivity (Steric) Receptor_Binding Receptor Binding MR->Receptor_Binding Dipole Dipole Moment Dipole->Receptor_Binding Toxicity Toxicity Membrane_Partitioning->Toxicity Electrophilic_Attack->Toxicity Receptor_Binding->Toxicity

Caption: Potential relationships between descriptors and toxicity mechanisms.

Conclusion

QSAR modeling offers a powerful and insightful approach for assessing the toxicological properties of halogenated ethanols. By carefully selecting appropriate descriptors, employing robust statistical methods, and adhering to stringent validation principles, it is possible to develop predictive models that can guide chemical risk assessment and the design of safer chemicals. While direct QSAR studies on this compound may be limited, the principles and methodologies outlined in this guide, drawn from extensive research on related compounds, provide a solid framework for its future investigation. The continued development and application of validated QSAR models will undoubtedly play a crucial role in advancing the fields of toxicology and drug development.

References

A Senior Application Scientist's Guide to Confirming the Stereochemistry of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The stereochemistry of a chiral center can dramatically alter a compound's pharmacological profile. This guide provides an in-depth comparison of modern analytical techniques for confirming the stereochemistry of 2-fluoro-2-bromo-ethanol, a small, halogenated chiral alcohol that presents unique analytical challenges due to its flexibility and potential for weak chromophores.

We will move beyond a simple listing of methods to provide a comparative analysis grounded in experimental principles and practical insights. This guide is structured to empower you to make informed decisions about which technique, or combination of techniques, is best suited for your research objectives and available resources.

The Challenge: Stereochemical Elucidation of a Small, Flexible Halohydrin

This compound possesses a single stereocenter at the C2 position, bearing four different substituents: a fluorine atom, a bromine atom, a hydroxyl group, and a hydroxymethyl group. Its small size and conformational flexibility can complicate stereochemical analysis. The central challenge lies in distinguishing between the (R)- and (S)-enantiomers with absolute certainty.

A Comparative Analysis of Key Analytical Techniques

Here, we compare four powerful techniques for stereochemical determination: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

X-ray Crystallography: The Gold Standard with a Caveat

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

Causality Behind Experimental Choices: The primary limitation of this technique for a molecule like this compound is the inherent difficulty in obtaining high-quality single crystals.[1][4] Small, flexible molecules often resist crystallization. To overcome this, co-crystallization with a larger, rigid "chaperone" molecule can be employed to induce crystal formation.[1] The presence of a "heavy" atom like bromine in the molecule is advantageous as it enhances anomalous dispersion, which is crucial for the unambiguous determination of the absolute configuration.[5]

Self-Validating System: The data from X-ray crystallography is internally consistent. The refinement of the crystal structure against the experimental diffraction data provides statistical measures of confidence, such as the Flack parameter, which indicates the correctness of the assigned enantiomer.[5]

Data Presentation: X-ray Crystallography

ParameterDescriptionImplication for this compound
Crystal Quality High-quality, single crystals are required.Potentially challenging to obtain due to small size and flexibility. Co-crystallization may be necessary.
Resolution The level of detail in the electron density map.High resolution is needed to precisely locate all atoms.
Flack Parameter A value close to 0 indicates the correct absolute configuration has been determined.A reliable indicator of a successful and accurate determination.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Lower values indicate a better fit and a more reliable structure.

Experimental Protocol: Single-Crystal X-ray Diffraction (Conceptual)

  • Crystallization: Dissolve the enantiomerically pure this compound in a suitable solvent or solvent system. Attempt crystallization through slow evaporation, vapor diffusion, or cooling. If unsuccessful, screen for co-crystallization partners.

  • Crystal Mounting: Carefully select a single crystal of appropriate size and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the heavy bromine atom.

Logical Relationship: X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Enantiopure_Sample Enantiopure this compound Crystallization Crystallization / Co-crystallization Enantiopure_Sample->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Configuration Absolute Configuration Determination Structure_Solution->Absolute_Configuration

Caption: Workflow for determining absolute configuration using X-ray crystallography.

NMR Spectroscopy: Probing the Chiral Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While the NMR spectra of enantiomers are identical in an achiral environment, their differentiation can be achieved by introducing a chiral auxiliary.

For secondary alcohols like this compound, the Mosher's ester analysis is a widely used NMR-based method to determine absolute configuration.[4][6] This technique involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers will have distinct NMR spectra, and the differences in chemical shifts (Δδ) of protons near the newly formed chiral center can be correlated to the absolute configuration of the alcohol.[7]

Causality Behind Experimental Choices: The bulky phenyl group of the MTPA reagent creates a specific conformational preference in the diastereomeric esters. This leads to predictable shielding and deshielding effects on the protons of the alcohol moiety, allowing for the assignment of the absolute configuration.[6] Both (R)- and (S)-MTPA esters are prepared to provide a comparative and more reliable analysis.[4]

Self-Validating System: The consistency of the Δδ (δS - δR) values for multiple protons on either side of the stereocenter provides internal validation. A consistent pattern of positive and negative Δδ values strengthens the confidence in the stereochemical assignment.

Data Presentation: Mosher's Method Analysis

Proton GroupExpected Δδ (δS - δR) for (R)-alcoholExpected Δδ (δS - δR) for (S)-alcoholRationale
Protons on the more sterically hindered side NegativePositiveShielded by the phenyl group in the preferred conformation.
Protons on the less sterically hindered side PositiveNegativeDeshielded by the phenyl group in the preferred conformation.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification: React the enantiomerically enriched this compound with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions, typically in the presence of a base like pyridine or DMAP.

  • Purification: Purify the resulting diastereomeric Mosher's esters, for instance by column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the proton signals for each ester. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

  • Configuration Assignment: Based on the sign of the Δδ values, determine the absolute configuration of the original alcohol.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a sensitive and often less crowded spectral window for analysis.[8][9][10][11] Chiral derivatizing agents that introduce a fluorine-containing reporter group can be used to create diastereomers with distinct ¹⁹F NMR signals.[12]

Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent (Conceptual)

  • Derivatization: React the enantiomerically enriched this compound with a suitable chiral derivatizing agent containing a trifluoromethyl group or another fluorine-containing moiety.

  • NMR Analysis: Acquire ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Enantiomeric Ratio Determination: The relative integration of the two diastereomeric signals in the ¹⁹F NMR spectrum can be used to determine the enantiomeric excess of the starting alcohol.

  • Absolute Configuration Assignment: By comparing the chemical shifts with known standards or by using a validated model for the chiral derivatizing agent, the absolute configuration can be assigned.

Logical Relationship: NMR-Based Stereochemical Analysis

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis & Interpretation Chiral_Alcohol Enantiopure this compound R_MTPA (R)-MTPA-Cl Chiral_Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Chiral_Alcohol->S_MTPA R_Ester (R)-MTPA Ester R_MTPA->R_Ester S_Ester (S)-MTPA Ester S_MTPA->S_Ester NMR_Acquisition ¹H NMR Acquisition R_Ester->NMR_Acquisition S_Ester->NMR_Acquisition Delta_Delta Calculate Δδ (δS - δR) NMR_Acquisition->Delta_Delta Configuration Assign Absolute Configuration Delta_Delta->Configuration

Caption: Workflow for Mosher's method to determine absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[13][14][15] This separation is a prerequisite for isolating pure enantiomers for further characterization or for determining the enantiomeric excess of a mixture. For a small, polar molecule like this compound, polysaccharide-based chiral stationary phases (CSPs) are often a good starting point.[14]

Causality Behind Experimental Choices: The separation of enantiomers on a CSP is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[16] The choice of the mobile phase (normal-phase, reversed-phase, or polar organic) significantly influences the interactions and, therefore, the separation. For halohydrins, normal-phase chromatography with hexane and an alcohol modifier like isopropanol is a common starting point.[17]

Self-Validating System: The ability to achieve baseline separation of the two enantiomers provides clear evidence of a successful chiral method. The enantiomeric excess can be reliably quantified by the relative peak areas.

Data Presentation: Chiral HPLC

ParameterDescriptionTypical Value for Good Separation
Resolution (Rs) A measure of the degree of separation between two peaks.> 1.5 for baseline separation.[14]
Selectivity (α) The ratio of the retention factors of the two enantiomers.> 1.1 for a noticeable separation.
Retention Time (tR) The time it takes for each enantiomer to elute from the column.Varies depending on conditions.
Enantiomeric Excess (% ee) The percentage of one enantiomer in excess of the other.Calculated from the peak areas.

Experimental Protocol: Chiral HPLC Method Development (Conceptual)

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with a standard mobile phase, such as hexane/isopropanol (90:10 v/v).[17]

  • Mobile Phase Optimization: If separation is observed, optimize the mobile phase composition by varying the ratio of hexane to isopropanol and by trying other alcohol modifiers (e.g., ethanol).

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve resolution and analysis time.

  • Method Validation: Once an optimal method is developed, validate it for linearity, accuracy, and precision for the quantitative determination of enantiomeric excess.

Logical Relationship: Chiral HPLC Method Development

hplc_workflow Start Racemic this compound Column_Screening Screen Chiral Columns Start->Column_Screening Mobile_Phase_Opt Optimize Mobile Phase Column_Screening->Mobile_Phase_Opt Flow_Temp_Opt Optimize Flow Rate & Temperature Mobile_Phase_Opt->Flow_Temp_Opt Validation Method Validation Flow_Temp_Opt->Validation Separation Baseline Separation of Enantiomers Validation->Separation

Caption: A typical workflow for developing a chiral HPLC separation method.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][18] This technique is particularly powerful for determining the absolute configuration of molecules in solution, especially for those that are difficult to crystallize.[19][20] The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.[18][21]

Causality Behind Experimental Choices: VCD is sensitive to the three-dimensional arrangement of atoms and can provide a unique fingerprint of a molecule's stereochemistry. For flexible molecules like this compound, computational modeling of the various accessible conformations is crucial for accurately predicting the VCD spectrum.[20]

Self-Validating System: The confidence in the assignment is enhanced by the agreement of multiple bands in both the positive and negative regions of the experimental and calculated spectra. Statistical methods can be used to quantify the similarity between the two spectra.[22]

Data Presentation: VCD Spectroscopy

ParameterDescription
Experimental VCD Spectrum A plot of the difference in absorbance (ΔA) versus wavenumber (cm⁻¹).
Calculated VCD Spectrum A theoretically predicted VCD spectrum for one enantiomer (e.g., the (R)-enantiomer).
Comparison Visual and/or statistical comparison of the experimental and calculated spectra.

Experimental Protocol: VCD Analysis (Conceptual)

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃).

  • VCD Spectrum Acquisition: Record the VCD spectrum using a VCD spectrometer.

  • Computational Modeling: Perform quantum mechanical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum of one of the enantiomers. This involves a conformational search to identify the most stable conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If they match, the absolute configuration of the sample is the same as that used in the calculation.

Logical Relationship: VCD for Absolute Configuration

vcd_workflow Enantiopure_Sample Enantiopure this compound in Solution Experimental_VCD Measure Experimental VCD Spectrum Enantiopure_Sample->Experimental_VCD Comparison Compare Experimental and Theoretical Spectra Experimental_VCD->Comparison Computational_Modeling Calculate Theoretical VCD Spectrum of (R)-enantiomer Computational_Modeling->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: The workflow for determining absolute configuration using VCD spectroscopy.

Conclusion: An Integrated Approach for Unambiguous Confirmation

The choice of the optimal analytical technique for confirming the stereochemistry of this compound depends on the specific research goals, sample availability, and instrumentation access.

  • For definitive, unambiguous assignment of absolute configuration , X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained.

  • When crystallization is a challenge , VCD spectroscopy offers a powerful alternative for determining the absolute configuration of the molecule in its solution state.

  • NMR spectroscopy, particularly Mosher's method , provides a well-established and accessible technique for determining the absolute configuration of the alcohol stereocenter. The use of ¹⁹F NMR can offer enhanced sensitivity and resolution.

  • Chiral HPLC is indispensable for the separation of enantiomers and the accurate determination of enantiomeric purity.

In practice, a multi-faceted approach often provides the most robust and trustworthy results. For instance, chiral HPLC can be used to isolate the pure enantiomers, which are then subjected to VCD or NMR analysis for absolute configuration assignment. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately elucidate the stereochemistry of challenging molecules like this compound, a critical step in the journey of drug discovery and development.

References

A Senior Application Scientist's Guide: Benchmarking Fluorination Strategies - 2-Fluoro-2-bromo-ethanol vs. Modern Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a transformative approach. The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[1] Introducing fluorine can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to superior efficacy and safety in drug candidates.[1][2]

This has driven intense research into synthetic fluorination methods.[1] Historically, chemists relied on harsh and often hazardous reagents like elemental fluorine or hydrogen fluoride, which required specialized equipment and handling.[3] The development of modern, user-friendly fluorinating agents has revolutionized the field, enabling the precise and selective introduction of fluorine even in the late stages of complex syntheses.[4]

This guide provides an in-depth comparison of two distinct strategies for incorporating fluorine: the use of a functionalized building block, 2-Fluoro-2-bromo-ethanol , and the direct application of novel fluorinating agents . We will dissect their respective mechanisms, performance, and practical considerations to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.

Chapter 1: Profiling the Fluorination Tools

The choice of a fluorination strategy hinges on the specific synthetic goal. Are you installing a pre-functionalized fluoro-ethyl group, or are you converting an existing C-H or C-OH bond to a C-F bond? The answer determines which tool is right for the job.

The Building Block Approach: this compound

This compound is a halogenated alcohol, or halohydrin, with the molecular formula C₂H₄BrFO.[5][6] It is a colorless, water-soluble liquid characterized by the presence of both a fluorine and a bromine atom on the same carbon.[5]

It is crucial to understand that this compound is not a "fluorinating agent" in the traditional sense; it does not donate its fluorine atom to a substrate. Instead, it serves as a synthetic intermediate or building block . Its value lies in the differential reactivity of its two halogen atoms. The bromine atom is a good leaving group, allowing for nucleophilic substitution to introduce the entire 2-fluoro-1-hydroxyethyl moiety onto a target molecule.[5]

Key Applications:

  • Intermediate Synthesis: Used in the synthesis of pharmaceuticals and agrochemicals where a specific fluorinated sidechain is desired.[5]

  • Polymer Science: Serves as a precursor for creating fluorinated polymers with enhanced thermal stability and chemical resistance.[5]

The Reagent Approach: A Survey of Novel Fluorinating Agents

Modern fluorinating agents are broadly classified into two categories based on their reactivity.[3][7]

  • Electrophilic ("F⁺" Source) Fluorinating Agents: These reagents transfer an electrophilic fluorine atom to a nucleophilic site on a substrate, such as an enolate, an aromatic ring, or an alkene.[7] They are renowned for their stability and ease of handling.

    • Selectfluor® (F-TEDA-BF₄): A stable, non-volatile, crystalline solid, Selectfluor® is one of the most widely used electrophilic agents.[8] It is effective for fluorinating a vast range of substrates, including ketones, esters, and amides, often under mild conditions with high yields.[8][9]

    • N-Fluorobenzenesulfonimide (NFSI): Another bench-stable solid, NFSI is a mild and highly effective reagent for the fluorination of many organic compounds and has a broad substrate scope.[9][10]

  • Nucleophilic ("F⁻" Source) Fluorinating Agents: These reagents deliver a fluoride anion to displace a leaving group or open an epoxide.

    • Diethylaminosulfur Trifluoride (DAST): A powerful reagent used for deoxofluorination, most commonly to convert alcohols to alkyl fluorides and carbonyls to difluorides.[3][7] While highly effective, DAST is volatile, toxic, and thermally unstable, posing significant handling risks.[11][12]

    • Alkali Metal Fluorides (KF, CsF): These are cost-effective, safe, and easy-to-handle fluoride sources.[7] However, their low solubility in organic solvents often necessitates high temperatures or the use of phase-transfer catalysts to achieve good reactivity.[13]

Chapter 2: Causality of Reaction Mechanisms

The choice of reagent is fundamentally a choice of mechanism. Understanding the "why" behind how these tools work is key to predicting outcomes and troubleshooting reactions.

Synthetic Pathway Using this compound

The primary utility of this compound is in standard S_N2 reactions. A nucleophile (e.g., an alkoxide, phenoxide, or amine) attacks the carbon atom bearing the bromine, displacing it. This covalently links the nucleophile to the 2-fluoro-1-hydroxyethyl group. The fluorine atom remains untouched and is simply carried along as part of the building block.

Caption: S_N2 mechanism for this compound.

Electrophilic Fluorination with N-F Reagents

The mechanism for electrophilic fluorination with reagents like Selectfluor® is complex and can be substrate-dependent.[8] Two pathways are commonly proposed: a direct S_N2-type attack by a nucleophile (like a ketone enolate) on the electrophilic fluorine atom, or a single-electron transfer (SET) pathway.[8][14] For many applications, the S_N2 model is a useful simplification where the electron-rich substrate attacks the fluorine, displacing the nitrogen-containing portion of the reagent.

cluster_mech Electrophilic Fluorination of a Ketone Enolate Enolate Ketone Enolate (Nucleophile) Attack Nucleophilic Attack on Fluorine Enolate->Attack Selectfluor Selectfluor® (N-F Reagent) Selectfluor->Attack Product α-Fluoroketone Attack->Product C-F Bond Formation Byproduct Selectfluor® Byproduct Attack->Byproduct Start 1. Setup (Inert Atmosphere) Enolate 2. Enolate Formation (NaH, THF, 0°C -> RT) Start->Enolate Fluorination 3. Fluorination (Add Selectfluor®) Enolate->Fluorination Monitor 4. Monitor (TLC) Fluorination->Monitor Monitor->Monitor Incomplete Quench 5. Quench (aq. NH₄Cl, 0°C) Monitor->Quench Reaction Complete Workup 6. Extraction & Drying Quench->Workup Purify 7. Purification (Chromatography) Workup->Purify Product Pure Product Purify->Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-Fluoro-2-bromo-ethanol. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

This compound is a halogenated organic compound, a classification that dictates its handling and disposal pathway.[1][2] Its structure, containing both fluorine and bromine, suggests significant toxicological potential and specific reactivity that must be respected. The primary mandate is to prevent its release into the environment and to ensure personnel are shielded from exposure.

Toxicological Profile

While specific toxicological data for this compound is not extensively published, its analogs, such as 2-bromoethanol and 2-fluoroethanol, are known to be highly toxic.[3][4] It is prudent to assume this compound is toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5][6][7][8] Halogenated compounds can also be corrosive, causing severe skin burns and eye damage.[6][7][8] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.[9][10][11]

Physical Hazards

This compound is a flammable liquid and vapor.[5][12] All sources of ignition, including sparks, open flames, and hot surfaces, must be eliminated from the storage and handling areas.[9][13] When heated to decomposition, it may emit toxic and corrosive fumes such as hydrogen bromide and hydrogen fluoride.[4][7]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The following table summarizes the minimum requirements for handling this compound during disposal procedures.

Equipment Specification Rationale for Use
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive and toxic liquid, as well as irritating vapors.[6][9]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, which is a primary route of exposure for toxic organic compounds.[6][9] Consult glove manufacturer data for specific breakthrough times.
Body Protection Flame-resistant lab coat.Protects skin from accidental contact and provides a barrier against flammable material.[9]
Respiratory Protection All work must be done in a certified chemical fume hood.Prevents inhalation of toxic and potentially fatal vapors.[9][10][11]

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the disposal of this compound is proper segregation. Mixing this compound with other waste streams can create hazardous reactions and significantly complicate the final disposal process, leading to increased costs and regulatory scrutiny.

The "Halogenated" Imperative

This compound must be collected in a waste container designated exclusively for halogenated organic solvents .[1][9]

  • Causality: The disposal pathways for halogenated and non-halogenated organic wastes are fundamentally different. Non-halogenated solvents can often be blended into fuel and incinerated for energy recovery.[14] In contrast, halogenated solvents require specialized, high-temperature incineration with subsequent "scrubbing" of the exhaust gas to neutralize the resulting acidic gases (e.g., HBr, HF).[14] This process is far more complex and costly.[2][14] Contaminating a large volume of non-halogenated waste with even a small amount of a halogenated compound forces the entire volume to be treated via the more expensive method.[14]

Incompatible Waste Streams

To prevent dangerous reactions within the waste container, do not mix this compound waste with the following:

  • Strong Acids or Bases: Can accelerate decomposition or cause violent reactions.[15]

  • Strong Oxidizing Agents: Creates a fire and explosion hazard.

  • Aqueous Waste: Keep water content to a minimum (typically <10%) as it can interfere with the disposal process.[2][16]

  • Heavy Metals: These require a separate disposal stream and will contaminate the solvent waste.[2][15]

Step-by-Step Disposal Procedure

Follow this sequential protocol for the safe collection and disposal of this compound waste.

Waste Collection

All operations must be performed in a chemical fume hood while wearing the appropriate PPE.[11] Use a dedicated funnel to transfer waste into the collection container to prevent contamination of the container's exterior.[17]

Container Selection and Labeling
  • Select an Appropriate Container: Use only UN-approved containers provided by your institution's Environmental Health & Safety (EHS) department.[14] These are typically constructed of high-density polyethylene (HDPE) or borosilicate glass and feature a secure, vapor-tight screw cap.[10][11]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[2][15][18] The label must include:

    • The words "Hazardous Waste".[10][15]

    • The full chemical name: "Waste this compound".

    • A clear indication that it is "Halogenated Organic Waste" .[14]

    • Associated hazard pictograms (e.g., toxic, corrosive, flammable).

    • A running list of components and their approximate percentages.[1][15]

Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA, which is typically located within the laboratory where the waste is generated.[2][19]

  • The SAA must be away from ignition sources and incompatible materials.[9][11]

  • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2][16]

  • Keep the container closed at all times except when actively adding waste.[11][15][18] This is a critical safety and regulatory requirement to prevent the release of volatile organic compounds (VOCs).

Arranging for Final Disposal

Once the container is full (not exceeding 90% capacity to allow for expansion[16][17]) or if it has been stored for a period defined by your institution (e.g., 3 months[16]), arrange for pickup.

  • Ensure the cap is tightly secured.[14][16]

  • Complete the hazardous waste tag with the final percentages of all components.

  • Contact your institution's EHS department or licensed hazardous waste disposal contractor to schedule a collection.[10]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10]

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Contact your institution's EHS department or emergency response line immediately.[10]

  • Do Not Attempt Cleanup Alone (for large spills): For any spill larger than what can be managed by a single trained individual, await the arrival of the professional response team.

  • For Minor Spills (inside a fume hood):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10] Do not use combustible materials like paper towels or sawdust. [10]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[10][13][18]

    • Decontaminate the spill surface with a soap and water solution.[13]

    • Label the container with all chemical constituents and request a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the lifecycle management of this compound in the laboratory.

G Workflow for this compound Handling & Disposal start Start: Using This compound ppe_check Step 1: Don Full PPE (Fume Hood, Goggles, Gloves, Lab Coat) start->ppe_check decision_spill Spill Occurred? ppe_check->decision_spill spill_protocol Execute Spill Protocol: 1. Evacuate & Alert EHS 2. Contain with Inert Absorbent 3. Collect in Sealed Container 4. Decontaminate Area decision_spill->spill_protocol Yes decision_waste Waste Generated? decision_spill->decision_waste No end End: Proper Disposal spill_protocol->end segregate Step 2: Segregate Waste into 'HALOGENATED ORGANIC' Waste Stream decision_waste->segregate Yes work_complete Work Complete decision_waste->work_complete No container Step 3: Use Approved & Labeled Container segregate->container store Step 4: Store in SAA with Secondary Containment container->store decision_full Container Full or Storage Time Limit Reached? store->decision_full decision_full->ppe_check No, continue work ehs_pickup Step 5: Finalize Label & Schedule EHS Pickup decision_full->ehs_pickup Yes ehs_pickup->end

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Fluoro-2-bromo-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for handling 2-Fluoro-2-bromo-ethanol (CAS: 459424-41-0). As a halogenated alcohol, this compound is a valuable building block in organic synthesis but demands rigorous adherence to safety procedures due to its significant potential hazards.[1][2] This document moves beyond mere compliance, explaining the causality behind each recommendation to empower you, the researcher, to work safely and effectively.

Hazard Assessment: Understanding the 'Why'

This compound is a reactive halohydrin that presents a multi-faceted risk profile.[1][2] Its toxicity is a primary concern, with potential for severe irritation, respiratory distress, and dermatitis upon exposure.[1][2] Analogs such as 2-bromoethanol are classified as highly toxic if swallowed, inhaled, or in contact with skin, and can cause severe chemical burns.[3][4] Therefore, we must operate with the assumption of high toxicity.

Key Chemical Properties & Hazards:

PropertyValue / ClassificationImplication for Handling
Molecular Formula C₂H₄BrFO[1][5]A small, potentially volatile organic compound.
Physical State Colorless liquid[1]Poses a splash and vapor inhalation hazard.
Toxicity Potential for high toxicity; Vapors are corrosive and can cause respiratory distress; skin contact may cause severe dermatitis.[1][2][6]Requires stringent engineering controls and multi-layered personal protective equipment to prevent any contact.
Flammability Flammable liquid and vapor; Flash Point: 42°C[5][7]All work must be conducted away from ignition sources.[6]
Reactivity Hygroscopic; Incompatible with strong oxidizing agents, acids, and alkalis.[1][3][6]Requires careful storage and segregation from incompatible materials.

The causality is clear: the combination of high potential toxicity, corrosivity, and flammability necessitates that all handling procedures are grounded in a robust framework of engineering controls and personal protective equipment.

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is selected, the primary methods for exposure control must be in place. PPE is the last line of defense, not the first.

  • Engineering Controls : All work involving this compound must be performed inside a certified chemical fume hood to manage vapor inhalation risks.[3][8] The work area must be equipped with an immediately accessible and tested safety shower and eyewash station.[9][10]

  • Administrative Controls : Access to areas where this chemical is used should be restricted. All users must receive documented training on the specific hazards and handling procedures outlined in this guide.

Core PPE Requirements: A Step-by-Step Protocol

Selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following protocol outlines the minimum required PPE for handling this compound.

Eye and Face Protection
  • Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory at all times.[9][11] Standard safety glasses do not provide an adequate seal against splashes and vapors and are not sufficient.

  • Elevated Risk Scenarios : When handling quantities greater than ~50 mL or when performing operations with a higher splash potential (e.g., transfers, distillations), a full-face shield must be worn in addition to chemical splash goggles.[12] The face shield provides a secondary barrier protecting the entire face from direct splashes.[12]

Hand Protection: The Critical Barrier

Due to its ability to cause severe dermatitis and potential for absorption through the skin, glove selection is the most critical PPE decision.[1][6]

Step-by-Step Glove Selection and Use Protocol:

  • Material Selection : Do not use standard latex or vinyl gloves, as they offer poor protection against many organic solvents.[13] For halogenated alcohols, more robust materials are required. A double-gloving technique is strongly recommended.

    • Inner Glove : A thin nitrile glove provides a base layer of protection and dexterity.

    • Outer Glove : A thicker glove made of Neoprene or Butyl rubber should be worn over the nitrile glove. These materials offer better resistance to a broader range of chemicals, including alcohols and halogenated solvents.[14][15]

  • Inspect Before Use : Always inspect gloves for any signs of degradation, punctures, or tears before donning them.

  • Don and Doff Correctly : Ensure gloves are pulled over the cuffs of your lab coat. When removing gloves, do so without touching the outer contaminated surface with your bare skin.

  • Replace Immediately : If you suspect any contamination of your gloves, remove them immediately, wash your hands, and don a new pair. Do not reuse disposable gloves.

Glove Material Comparison for Halogenated Alcohols:

Glove MaterialRecommended UseNot Recommended For
Nitrile Good for incidental splash protection; suitable as an inner glove.[13][15]Not for prolonged exposure; poor against some ketones and oxidizing acids.[13][16]
Neoprene Good resistance to acids, caustics, alcohols, and some solvents.[15][16]Less resistant to aromatic and some halogenated solvents.[16]
Butyl Rubber Excellent against ketones, esters, and glycol ethers.Poor against hydrocarbons and chlorinated solvents.[14]
Viton™/Fluoro-elastomer Exceptional resistance to chlorinated and aromatic solvents.[12]Extremely expensive, may have poor physical properties.[14]

Always consult the glove manufacturer's specific chemical resistance chart for this compound or a close structural analog.

Body Protection
  • A flame-resistant (FR) lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • A chemical-resistant apron, made of a material like PVC, should be worn over the lab coat to provide an additional barrier against splashes.[13]

  • Full-length pants and closed-toe shoes made of a non-porous material are mandatory. No skin should be exposed between the shoe and the pant leg.[17]

Respiratory Protection

Work inside a certified chemical fume hood should prevent the need for respiratory protection during routine operations. However, a respirator must be available for emergency situations like a large spill.

  • Requirement : Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA.

  • Recommended Type : For emergency spill response, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is appropriate.[3][11]

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow start Start: Plan to Handle This compound task_assessment Task Assessment: What is the scale and splash risk? start->task_assessment low_risk_task Low Risk / Small Scale (<10 mL, simple transfer in hood) task_assessment->low_risk_task Low Risk high_risk_task High Risk / Large Scale (>50 mL, reaction, distillation) task_assessment->high_risk_task High Risk low_risk_ppe Required PPE: - Chemical Splash Goggles - Double Gloves (Nitrile inner, Neoprene outer) - FR Lab Coat - Closed-toe shoes, long pants low_risk_task->low_risk_ppe spill_check Is there a spill outside of the fume hood? low_risk_ppe->spill_check high_risk_ppe Required PPE: - Goggles AND Face Shield - Double Gloves (Nitrile inner, Neoprene/Butyl outer) - FR Lab Coat AND Chem-Resistant Apron - Closed-toe shoes, long pants high_risk_task->high_risk_ppe high_risk_ppe->spill_check no_spill Proceed with task in fume hood spill_check->no_spill No spill_response EMERGENCY SPILL RESPONSE spill_check->spill_response Yes spill_ppe Required PPE: - Full-Face Respirator (OV/AG) - Full Chemical Suit or equivalent - Heavy-duty chemical gloves spill_response->spill_ppe

Caption: PPE selection decision tree for handling this compound.

Operational, Emergency, and Disposal Plans

Safe Handling Operational Plan
  • Preparation : Before handling the chemical, ensure the fume hood is operational and the area is clear. Don all required PPE as determined by your task assessment.

  • Handling : Perform all manipulations at least 6 inches inside the fume hood sash. Use compatible materials (e.g., glass, PTFE) for transfers.

  • Post-Handling : Tightly cap the chemical container. Decontaminate any surfaces that may have been exposed.

  • Doffing PPE : Remove PPE in the correct order (apron, outer gloves, face shield, goggles, inner gloves) to avoid cross-contamination.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water after removing PPE.[8]

Emergency Spill Plan
  • Minor Spill (inside fume hood) :

    • Alert others in the immediate area.

    • Wearing your full task-appropriate PPE, absorb the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand). Do not use paper towels.[6]

    • Collect the absorbed material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.

    • Wipe the area with a soap and water solution.[6]

  • Major Spill (outside fume hood or large volume) :

    • Evacuate the laboratory immediately. Alert all personnel to leave.

    • If possible, close the door to the lab and prevent re-entry.

    • Call your institution's emergency response team (e.g., EH&S) or 911 from a safe location.[18]

    • Do not attempt to clean up a major spill without specialized training and the appropriate respiratory protection.

Exposure First Aid Plan
  • Skin Contact : Immediately go to the nearest safety shower.[17] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[8][19] Seek immediate medical attention.[8]

  • Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][18] Seek immediate medical attention.[8]

  • Inhalation : Move the affected person to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely).[3] Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]

Disposal Plan
  • Waste Collection : All materials contaminated with this compound (e.g., used gloves, absorbent material, empty containers) must be collected as hazardous waste.

  • Labeling : The waste container must be sealed, properly labeled with "Hazardous Waste" and the full chemical name, and stored in a designated satellite accumulation area.

  • Disposal : Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department.[8] Do not pour this chemical down the drain.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.